molecular formula C7H7NO3 B1297391 Methyl 6-hydroxynicotinate CAS No. 66171-50-4

Methyl 6-hydroxynicotinate

Cat. No.: B1297391
CAS No.: 66171-50-4
M. Wt: 153.14 g/mol
InChI Key: JTVVPKLHKMKWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxynicotinate (CAS 66171-50-4) is a high-purity white to light yellow crystalline powder offered with a minimum purity of 97.0% (by GC) . It has a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol . This compound features a melting point range of 165.0 to 169.0 °C and should be stored at room temperature, preferably in a cool, dark place . As a stable ester derivative of 6-hydroxynicotinic acid, it serves as a valuable building block in organic and medicinal chemistry research. In scientific research, 6-hydroxynicotinic acid derivatives are of significant interest in studying bacterial catabolic pathways. Specifically, 6-hydroxynicotinate 3-monooxygenase (NicC), a bacterial enzyme, catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid, a structurally similar compound, during the degradation of nicotinic acid . Research into these pathways is crucial for understanding microbial metabolism and has potential applications in the development of biotechnological methods for the production of valuable chemicals . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research and chemical synthesis and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVVPKLHKMKWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329003
Record name methyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66171-50-4
Record name methyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-Hydroxynicotinate from 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 6-hydroxynicotinate, a valuable intermediate in pharmaceutical development, from its carboxylic acid precursor, 6-hydroxynicotinic acid. While a specific, detailed protocol for this exact transformation is not extensively documented in readily available literature, this guide outlines a robust experimental procedure based on the well-established Fischer esterification of a closely related analogue, 6-methylnicotinic acid.[1][2] The principles and methodologies described herein are standard in organic synthesis and are expected to be highly applicable to the target molecule.

The primary method for converting a carboxylic acid to its corresponding methyl ester is the Fischer esterification. This reaction involves heating the carboxylic acid in an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[3][4] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used.[3][4]

Comparative Analysis of Synthesis Methods for Analogous Compounds

The esterification of pyridine-based carboxylic acids is a common transformation in organic chemistry. The following table summarizes quantitative data for the synthesis of methyl 6-methylnicotinate, an analogue of the target compound, providing a reasonable expectation for the synthesis of this compound.[1]

Method/CatalystStarting MaterialReagents & CatalystReaction ConditionsReported YieldReference
Fischer Esterification 6-Methylnicotinic acidMethanol, Concentrated Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%[1][2]
Fischer Esterification 6-Methylnicotinic acidMethanol saturated with Hydrogen Chloride (HCl) gasReflux, 1 hourNot specified[1]
Peptide Coupling Agents 4-hydroxy-6-methylnicotinic acidMethanol, EDCI, DMAPRoom temperature to reflux88% (for a similar substrate)[5][6]
Dimethyl Sulfate (DMS) 6-Methylnicotinic acidDimethyl Sulfate, Base (e.g., NaHCO₃)Elevated temperature (e.g., 90°C)High (General method)[6]

Experimental Protocols

The following detailed protocol for the synthesis of this compound is adapted from a well-documented procedure for the synthesis of methyl 6-methylnicotinate.[2]

Protocol: Fischer Esterification using Sulfuric Acid

This procedure outlines the esterification of 6-hydroxynicotinic acid using methanol as both the reagent and solvent, with concentrated sulfuric acid as the catalyst.

Materials and Reagents:

  • 6-Hydroxynicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-hydroxynicotinic acid in a generous excess of methanol (e.g., approximately 15-20 mL of methanol per gram of 6-hydroxynicotinic acid).

  • Catalyst Addition: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (approximately 0.1 to 0.2 equivalents, or a catalytic amount). A common practice for analogous reactions is to use a larger volume, for instance, 1 mL of concentrated H₂SO₄ per gram of starting material, to act as a dehydrating agent as well.[7] The addition is exothermic and should be done cautiously.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. For the analogous 6-methylnicotinic acid, this reaction is typically run for 17 hours.[2]

  • Work-up - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, carefully add an ice-cold saturated aqueous solution of sodium bicarbonate with stirring until the evolution of gas ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This step should be performed in an ice bath to manage the heat generated.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system or by silica gel column chromatography.[8]

Visualizations

Reaction Pathway

G Fischer Esterification of 6-Hydroxynicotinic Acid cluster_conditions Reaction Conditions reactant1 6-Hydroxynicotinic Acid product This compound reactant1->product reactant2 Methanol (excess) reactant2->product water Water catalyst H₂SO₄ (catalyst) heat Reflux

Caption: Fischer esterification of 6-hydroxynicotinic acid.

Experimental Workflow

G node_start 6-Hydroxynicotinic Acid + Methanol + H₂SO₄ node_reflux Reflux (e.g., 17h) node_start->node_reflux node_concentrate Concentrate (remove Methanol) node_reflux->node_concentrate node_neutralize Neutralize (aq. NaHCO₃) node_concentrate->node_neutralize node_extract Extract (Ethyl Acetate) node_neutralize->node_extract node_wash_dry Wash & Dry Organic Layer node_extract->node_wash_dry node_evaporate Evaporate Solvent node_wash_dry->node_evaporate node_crude Crude Product node_evaporate->node_crude node_purify Purification (Recrystallization or Chromatography) node_crude->node_purify node_final Pure Methyl 6-Hydroxynicotinate node_purify->node_final

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 6-hydroxynicotinate, an organic compound of interest in various scientific domains, including cosmetics and as an intermediate for pharmaceuticals.[1] This document is intended to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its chemical nature and synthesis.

Core Physicochemical Properties

This compound is a white to light yellow crystalline powder.[2] Its fundamental properties are crucial for understanding its behavior in various chemical and biological systems.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [2][3][4]
Melting Point 150-170 °C[1][2][4][5]
Boiling Point 342.4 °C at 760 mmHg[5]
Density 1.263 g/cm³[5]
Solubility Insoluble in water; Soluble in alcohols (e.g., ethanol) and some organic solvents (e.g., chloroform).[1][6]N/A
pKa (Predicted) 9.99 ± 0.10[1]
LogP 0.5738[3]
Flash Point 160.9 °C - 164.822°C[1][5]
Appearance White to light yellow crystalline powder[1][2]
SMILES O=C(OC)C1=CN=C(O)C=C1[3]

Chemical Structure

The molecular structure of this compound is fundamental to its chemical properties and reactivity.

Methyl_6_hydroxynicotinate_Structure Chemical Structure of this compound cluster_carboxylate C1 C C2 C C1->C2 C3 C C2->C3 O1 O C2->O1 N1 N C3->N1 H2 H C3->H2 C4 C C5 C C4->C5 H3 H C4->H3 C5->C1 C6_group C5->C6_group N1->C4 H1 H O1->H1 O2 O O3 O C6 CH₃ O3->C6 - H4 H p1 p2 p3 p4 p5 p6 C6_group->O2 = C6_group->O3 -

Figure 1: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and synthesis routes.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 6-hydroxynicotinic acid.[7]

Materials:

  • 6-hydroxynicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 6-hydroxynicotinic acid in methanol in a round-bottom flask.[7]

  • Carefully add concentrated sulfuric acid to the suspension.[7]

  • Heat the mixture to reflux and maintain for approximately 16 hours.[7]

  • After the reaction is complete, cool the mixture and partially neutralize it by slowly adding sodium bicarbonate powder.[7]

  • Evaporate most of the methanol under reduced pressure using a rotary evaporator.[7]

  • Add water to the residue and adjust the pH to 7 with a sodium bicarbonate solution.[7]

  • Extract the aqueous suspension with dichloromethane multiple times.[7]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[7]

  • Remove the solvent under reduced pressure to yield the solid product.[7]

  • Dry the resulting solid in a vacuum oven to obtain pure this compound as a white solid.[7]

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of a crystalline solid.[8]

Apparatus:

  • Melting point apparatus (e.g., Vernier melt station or similar)[8]

  • Capillary tubes

  • Sample of this compound

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample at a steady rate.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[8]

Determination of Boiling Point

The boiling point is determined for liquid compounds but is provided here for completeness of physicochemical characterization methods.[8] A simple distillation is a common method.[8]

Apparatus:

  • Distillation flask (round-bottom flask)

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

Procedure:

  • Place the liquid sample in the distillation flask.

  • Assemble the simple distillation apparatus.[8] The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[8]

  • Heat the liquid. As the liquid boils, the vapor will rise and surround the thermometer bulb.[8]

  • The temperature will rise and then stabilize at the boiling point of the liquid.[8] Record this stable temperature.

  • The vapor then condenses in the condenser and is collected in the receiving flask.[8]

Determination of Solubility

Solubility is determined by observing the dissolution of a solute in a solvent.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, chloroform)

  • Test tubes

  • Vortex mixer or stirring apparatus

Procedure:

  • Add a small, measured amount of this compound to a test tube.

  • Add a specific volume of the chosen solvent to the test tube.

  • Agitate the mixture vigorously using a vortex mixer or by stirring.

  • Observe if the solid dissolves completely.

  • If the solid dissolves, continue adding small, measured amounts of the solute until it no longer dissolves to determine the saturation point.

  • Categorize the solubility as soluble, slightly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow Synthesis of this compound start Start: 6-hydroxynicotinic acid + Methanol reflux Add H₂SO₄ (catalyst) Reflux for 16 hours start->reflux neutralize Cool and partially neutralize with NaHCO₃ reflux->neutralize evaporate Evaporate Methanol (Rotary Evaporator) neutralize->evaporate ph_adjust Add water and adjust pH to 7 with NaHCO₃ solution evaporate->ph_adjust extract Extract with Dichloromethane ph_adjust->extract dry Dry organic phase (Anhydrous Na₂SO₄) extract->dry final_evap Evaporate Dichloromethane (Rotary Evaporator) dry->final_evap product Final Product: This compound final_evap->product

Figure 2: Workflow for the synthesis of this compound.

Physicochemical_Characterization_Workflow Physicochemical Characterization Workflow cluster_tests Property Determination start Synthesized Sample: This compound melting_point Melting Point Analysis (Capillary Method) start->melting_point solubility_test Solubility Testing (Various Solvents) start->solubility_test spectroscopy Spectroscopic Analysis (e.g., NMR, IR) start->spectroscopy data_compilation Data Compilation and Analysis melting_point->data_compilation solubility_test->data_compilation spectroscopy->data_compilation report Technical Report data_compilation->report

Figure 3: General workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Characterization of Methyl 6-hydroxynicotinate (CAS 66171-50-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxynicotinate, with the Chemical Abstracts Service (CAS) registry number 66171-50-4, is a heterocyclic organic compound. It is a derivative of nicotinic acid, a form of vitamin B3. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, where it serves as a versatile building block for the synthesis of more complex pharmaceutical agents. Its structure, featuring both a hydroxyl group and a methyl ester on a pyridine ring, offers multiple sites for chemical modification, making it a valuable precursor in the development of novel therapeutic compounds. This guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, detailed analytical methodologies, and a plausible synthetic route.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 66171-50-4[1][2]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 166-170 °C[1]
Boiling Point 342.4 °C at 760 mmHg[1]
Solubility Soluble in alcohols and some organic solvents (e.g., ethanol, chloroform); insoluble in water.[3]
IUPAC Name methyl 6-hydroxypyridine-3-carboxylate
Synonyms Methyl 6-hydroxy-3-pyridinecarboxylate, 6-Hydroxynicotinic acid methyl ester[2]
SMILES COC(=O)c1cc(O)ncc1
InChI InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9)

Synthesis

This compound can be synthesized through the Fischer esterification of its corresponding carboxylic acid, 6-hydroxynicotinic acid, using methanol in the presence of an acid catalyst. The following is a representative experimental protocol.

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification 6-hydroxynicotinic acid 6-hydroxynicotinic acid Reaction Mixture Reaction Mixture 6-hydroxynicotinic acid->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture Sulfuric Acid (catalyst) Sulfuric Acid (catalyst) Sulfuric Acid (catalyst)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Heat Neutralization (NaHCO3) Neutralization (NaHCO3) Reflux->Neutralization (NaHCO3) Cool Extraction (Organic Solvent) Extraction (Organic Solvent) Neutralization (NaHCO3)->Extraction (Organic Solvent) Drying (Anhydrous Na2SO4) Drying (Anhydrous Na2SO4) Extraction (Organic Solvent)->Drying (Anhydrous Na2SO4) Solvent Evaporation Solvent Evaporation Drying (Anhydrous Na2SO4)->Solvent Evaporation Recrystallization Recrystallization Solvent Evaporation->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-hydroxynicotinic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield pure this compound.[4][5]

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The following table summarizes the predicted proton NMR chemical shifts for this compound.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.65br s1H-OH
8.19d, J = 2.5 Hz1HH-2 (pyridine ring)
8.00dd, J = 9.6, 2.5 Hz1HH-4 (pyridine ring)
6.58d, J = 9.6 Hz1HH-5 (pyridine ring)
3.87s3H-OCH₃ (ester)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a standard Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300-2500 (broad)O-H stretchHydroxyl (associated)
~3100-3000C-H stretchAromatic (pyridine)
~2950C-H stretchMethyl
~1720C=O stretchEster
~1600, ~1480C=C, C=N stretchAromatic (pyridine)
~1250C-O stretchEster
  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
153.04[M]⁺, Molecular ion
122.03[M - OCH₃]⁺
94.03[M - COOCH₃]⁺
  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Inject the sample into the LC-MS system. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

Biological Relevance and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its close structural relationship to nicotinic acid provides a strong basis for predicting its biological activities. Nicotinic acid is known to play a crucial role in lipid metabolism, primarily through its interaction with the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[6][7][8][9][10][11] This interaction in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis and reduces the release of free fatty acids into the bloodstream.[8] This reduction in circulating free fatty acids is a key mechanism for the lipid-lowering effects of nicotinic acid.[12]

GPR109A Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of a nicotinic acid derivative to the GPR109A receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Nicotinic Acid Derivative Nicotinic Acid Derivative GPR109A Receptor GPR109A Receptor Nicotinic Acid Derivative->GPR109A Receptor Binds to G-protein (Gi) G-protein (Gi) GPR109A Receptor->G-protein (Gi) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates HSL (active) HSL (active) PKA->HSL (active) Inactivates by phosphorylation HSL-P (inactive) HSL-P (inactive) HSL (active)->HSL-P (inactive) Lipolysis Lipolysis HSL (active)->Lipolysis Promotes Free Fatty Acids Free Fatty Acids Lipolysis->Free Fatty Acids Releases

Caption: GPR109A-mediated signaling pathway of nicotinic acid derivatives.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its characterization, including its physicochemical properties, a reliable synthetic route, and comprehensive analytical methodologies. The presented protocols for NMR, FT-IR, and mass spectrometry offer a robust framework for the quality control and structural verification of this important molecule. Furthermore, the elucidation of its likely involvement in the GPR109A signaling pathway, based on its structural similarity to nicotinic acid, provides a valuable starting point for investigating its pharmacological effects and for the rational design of new therapeutic agents. This in-depth technical guide serves as a valuable resource for researchers and professionals engaged in the study and application of this compound.

References

The Biological Profile of Methyl 6-hydroxynicotinate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Pyridine Derivative and its Potential Therapeutic Applications

Introduction

Methyl 6-hydroxynicotinate, a pyridine derivative, serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules.[1] Its chemical structure, featuring a hydroxyl group and a methyl ester on the pyridine ring, imparts unique reactivity and potential for diverse biological interactions. While extensively utilized as a building block in medicinal chemistry, the intrinsic biological activities of this compound are an emerging area of research. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its role as a precursor to potent enzyme inhibitors and its potential antioxidant, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation into the therapeutic promise of this compound and its derivatives.

Enzyme Inhibition

Derivatives of nicotinic acid, the class of compounds to which this compound belongs, have demonstrated significant inhibitory activity against several key enzymes implicated in a range of diseases. While specific quantitative data for this compound is not extensively available in public literature, the activities of its close structural analogs provide strong rationale for its investigation as an enzyme inhibitor.

D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DASPO) Inhibition

This compound is a valuable precursor in the synthesis of inhibitors for D-amino acid oxidase (DAAO) and D-aspartate oxidase (DASPO). These enzymes are involved in the metabolism of D-amino acids in the central nervous system and are considered therapeutic targets for neurological and psychiatric disorders. The inhibitory potential of the nicotinic acid scaffold is highlighted by the activity of related compounds.

Table 1: Inhibitory Activity of a Nicotinic Acid Derivative against D-Aspartate Oxidase

CompoundTarget EnzymeInhibitor Constant (Ki)
5-aminonicotinic acidHuman D-Aspartate Oxidase3.80 μM

Note: Lower Ki values indicate greater inhibitory potency.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Derivatives of nicotinic acid have also been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the regulation of glucocorticoid levels and is a target for metabolic syndrome therapies. The investigation of this compound derivatives in this area is a promising avenue for the development of new therapeutics.

Antioxidant Activity

The chemical structure of this compound, particularly the presence of a hydroxyl group on the pyridine ring, suggests potential antioxidant properties.[1] Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The evaluation of its radical scavenging activity is a critical step in characterizing its therapeutic potential.

Antimicrobial Activity

Nicotinic acid and its derivatives have been investigated for their antimicrobial properties. The pyridine ring is a common motif in many antimicrobial agents. Therefore, evaluating the efficacy of this compound against a panel of pathogenic bacteria and fungi is a logical step in defining its biological activity profile.

Anti-inflammatory Activity

Some sources suggest that this compound may possess anti-inflammatory functions.[2] Chronic inflammation is a hallmark of many diseases, and the discovery of novel anti-inflammatory agents is of significant interest. The ability of this compound to modulate inflammatory pathways warrants thorough investigation.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed experimental protocols for key assays are provided below.

Xanthine Oxidase Inhibition Assay

Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition is a key strategy for the treatment of gout.

Principle: The assay measures the inhibition of xanthine oxidase activity by monitoring the decrease in the formation of uric acid from xanthine. The absorbance of uric acid is measured spectrophotometrically at 293 nm.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine solution (substrate), and the test compound (this compound) at various concentrations.

  • Initiate the reaction by adding a solution of xanthine oxidase.

  • Monitor the increase in absorbance at 293 nm over time using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

dot

Xanthine_Oxidase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Phosphate Buffer (pH 7.5) Reaction_Mix Combine Buffer, Substrate, & Inhibitor Buffer->Reaction_Mix Substrate Xanthine Solution Substrate->Reaction_Mix Inhibitor This compound (Varying Conc.) Inhibitor->Reaction_Mix Enzyme Xanthine Oxidase Solution Start_Reaction Add Enzyme Enzyme->Start_Reaction Incubate Pre-incubate Reaction_Mix->Incubate Incubate->Start_Reaction Spectrophotometer Measure Absorbance at 293 nm Start_Reaction->Spectrophotometer Monitor Reaction Data_Analysis Calculate % Inhibition Spectrophotometer->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

DPPH Radical Scavenging Assay (Antioxidant)

This assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a methanolic solution of DPPH.

  • Prepare solutions of the test compound (this compound) at various concentrations.

  • Mix the DPPH solution with the test compound solutions.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of radical scavenging activity.

  • Determine the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals.

dot

DPPH_Assay_Workflow DPPH_Solution Prepare DPPH Solution in Methanol Mixing Mix DPPH Solution with Test Compound DPPH_Solution->Mixing Test_Compound Prepare this compound Solutions (Varying Conc.) Test_Compound->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: DPPH Radical Scavenging Assay Workflow.

Broth Microdilution Assay (Antimicrobial)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Procedure:

  • Prepare a stock solution of this compound.

  • Perform serial two-fold dilutions of the stock solution in a 96-well plate containing a suitable broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without inhibitor) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection of turbidity.

dot

Antimicrobial_MIC_Assay cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading Serial_Dilution Serial Dilution of This compound Inoculate_Plate Inoculate Wells Serial_Dilution->Inoculate_Plate Controls Positive & Negative Controls Controls->Inoculate_Plate Microorganism Standardized Microbial Inoculum Microorganism->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Broth Microdilution Assay for MIC Determination.

In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release)

This assay evaluates the potential of a compound to inhibit the production of pro-inflammatory cytokines in immune cells.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce and release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The anti-inflammatory activity of a test compound is determined by its ability to reduce the levels of these cytokines in the cell culture supernatant.

Procedure:

  • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Pre-treat the cells with various concentrations of this compound for a defined period.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • Incubate the cells for an appropriate time to allow for cytokine production and release.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Determine the inhibitory effect of the compound on cytokine production.

dot

Anti_Inflammatory_Assay Cell_Culture Culture Macrophage Cells (e.g., RAW 264.7) Pre_treatment Pre-treat with this compound Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubate to Allow Cytokine Release LPS_Stimulation->Incubation Supernatant_Collection Collect Culture Supernatants Incubation->Supernatant_Collection ELISA Quantify TNF-α and IL-6 via ELISA Supernatant_Collection->ELISA Data_Analysis Determine Inhibitory Effect ELISA->Data_Analysis

Caption: In Vitro Anti-inflammatory Assay Workflow.

Conclusion and Future Directions

This compound is a compound of significant interest due to its role as a versatile precursor in the synthesis of various biologically active molecules. While direct evidence of its own biological activities is currently limited in the public domain, the demonstrated efficacy of its structural analogs as enzyme inhibitors, coupled with its chemical features suggesting potential antioxidant, antimicrobial, and anti-inflammatory properties, underscores the need for further investigation. The experimental protocols detailed in this guide provide a robust framework for a comprehensive evaluation of this compound's therapeutic potential. Future research should focus on systematic in vitro and in vivo studies to elucidate its specific biological targets, mechanisms of action, and to generate the quantitative data necessary to advance this promising compound through the drug discovery and development pipeline. The exploration of its structure-activity relationships through the synthesis and screening of novel derivatives also represents a valuable avenue for future research.

References

Spectroscopic Profile of Methyl 6-hydroxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-hydroxynicotinate (CAS No. 66171-50-4), a pivotal intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The structural elucidation of this compound, a compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is achieved through a combination of modern spectroscopic techniques. The data presented herein is a compilation of predicted values and expected characteristics based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton within the this compound molecule. The predicted chemical shifts (δ) in parts per million (ppm) are summarized below.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
12.65Broad Singlet (br s)-1HOH
8.19Doublet (d)2.51HH-2 (Pyridine ring)
8.00Doublet of doublets (dd)9.6, 2.51HH-4 (Pyridine ring)
6.58Doublet (d)9.61HH-5 (Pyridine ring)
3.87Singlet (s)-3H-OCH₃ (Ester methyl)
Predicted data; solvent not specified.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) (ppm)Carbon Assignment
166-170C=O (Ester carbonyl)
160-165C-6 (C-OH)
145-150C-2
140-145C-4
110-115C-5
105-110C-3
51-53-OCH₃ (Ester methyl)
Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule, confirming its identity.

m/z ValueInterpretation
153[M]⁺ (Molecular Ion)
122[M - OCH₃]⁺
94[M - COOCH₃]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups present in a molecule through their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)BondFunctional Group
3300-3500 (broad)O-H stretchHydroxyl
3000-3100C-H stretchAromatic
2850-2960C-H stretchMethyl
1700-1730C=O stretchEster
1580-1610C=C stretchAromatic ring
1400-1500C=C stretchAromatic ring
1200-1300C-O stretchEster

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Filter the solution through a pipette containing a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity by shimming.

  • Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS).

¹³C NMR Acquisition:

  • Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

  • Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

  • Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration and the natural abundance of ¹³C.

  • Process the acquired data in a similar manner to the ¹H spectrum.

  • Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at approximately 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.

Data Acquisition:

  • Introduce the sample into the mass spectrometer, typically via liquid chromatography (LC) or direct infusion.

  • Set the ESI source to the appropriate ionization mode (positive or negative) to detect the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_final_output Final Output Sample Pure Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve and Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR Process FID Assign Peaks NMR->Analyze_NMR Analyze_IR Identify Functional Group Absorptions IR->Analyze_IR Analyze_MS Determine Molecular Ion & Fragmentation Pattern MS->Analyze_MS Structure Structural Elucidation & Confirmation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Tautomerism of 6-Hydroxypyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. For heterocyclic compounds such as 6-hydroxypyridine derivatives, the prototropic tautomerism between the 6-hydroxypyridine (enol or lactim) form and the pyridin-6(1H)-one (keto or lactam) form plays a critical role in determining their physicochemical properties, biological activity, and interaction with molecular targets. This guide provides a comprehensive technical overview of the tautomerism of 6-hydroxypyridine derivatives, including the underlying principles, factors influencing the equilibrium, quantitative data, detailed experimental and computational methodologies for its study, and its implications in drug design, with a focus on kinase inhibition.

Introduction: The Concept of Tautomerism in 6-Hydroxypyridine Derivatives

The tautomeric equilibrium of 6-hydroxypyridine derivatives involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. This results in two distinct tautomeric forms: the aromatic 6-hydroxypyridine and the non-aromatic but resonance-stabilized pyridin-6(1H)-one. The position of this equilibrium is not fixed and is highly sensitive to the molecular environment and substitution pattern.

The pyridin-6(1H)-one tautomer is often favored in polar protic solvents and in the solid state due to its higher polarity and ability to form strong intermolecular hydrogen bonds.[1][2] Conversely, the 6-hydroxypyridine form is generally more stable in the gas phase and in non-polar solvents.[2][3] Understanding and predicting the predominant tautomeric form is crucial in drug discovery, as each tautomer presents a different three-dimensional shape, hydrogen bonding pattern, and electrostatic potential, leading to distinct pharmacological profiles.[4][5]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the 6-hydroxypyridine and pyridin-6(1H)-one tautomers is influenced by a combination of intrinsic and extrinsic factors.

Substituent Effects

The nature and position of substituents on the pyridine ring can significantly alter the relative stability of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H and O-H protons, thereby shifting the equilibrium. The position of the substituent is also critical, with groups at the alpha-position to the nitrogen and hydroxyl/oxo group exerting a more pronounced effect.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent are paramount in determining the tautomeric preference.

  • Polar Protic Solvents (e.g., water, methanol): These solvents strongly favor the more polar pyridin-6(1H)-one form by stabilizing it through hydrogen bonding. In aqueous solutions, the equilibrium can be shifted almost exclusively towards the pyridone tautomer.[2]

  • Polar Aprotic Solvents (e.g., DMSO, THF): These solvents also favor the pyridone form due to its higher dipole moment, though the effect may be less pronounced than in protic solvents.

  • Non-polar Solvents (e.g., cyclohexane, carbon tetrachloride): In these environments, the less polar 6-hydroxypyridine tautomer is generally favored. In some cases, comparable amounts of both tautomers can coexist.[1][2]

Temperature Effects

Temperature can influence the tautomeric equilibrium. The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), of the tautomerization process dictate the direction of the shift with temperature. For some substituted 2-hydroxypyridines, an increase in temperature has been shown to shift the equilibrium, and from these temperature-dependent studies, the thermodynamic parameters of the tautomerization can be calculated.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantified by the equilibrium constant, K_T, which is the ratio of the concentrations of the two tautomers. For the 6-hydroxypyridine system, it is typically expressed as:

K_T = [pyridin-6(1H)-one] / [6-hydroxypyridine]

The following tables summarize representative quantitative data for the analogous and extensively studied 2-hydroxypyridine system, which provides valuable insights into the behavior of 6-hydroxypyridine derivatives.

Table 1: Tautomeric Equilibrium Constants (log K_T) of Substituted 2-Hydroxypyridines in Various Solvents

SubstituentSolventlog K_T
UnsubstitutedCCl4-1.053
UnsubstitutedCH2Cl2-1.990
UnsubstitutedTHF-1.778
UnsubstitutedDMSO-1.176
6-methoxyCCl4-1.611
6-methoxyTHF-2.310
6-methoxyDMSO-0.607
6-methylCCl4-1.302
6-methylTHF0.800
6-methylDMSO1.121

Data extracted from Forlani et al., ARKIVOC 2002 (xi) 198-215.

Table 2: Thermodynamic Parameters for the Tautomerization of Substituted 2-Hydroxypyridines

SubstituentSolvent-ΔH (kJ mol⁻¹)-ΔS (J mol⁻¹K⁻¹)
6-methylDMSO9.7 ± 0.334 ± 0.3
6-methoxyDMSO6.2 ± 0.123 ± 0.1

Data extracted from Forlani et al., ARKIVOC 2002 (xi) 198-215.

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to study and quantify the tautomeric equilibrium of 6-hydroxypyridine derivatives.

Experimental Protocols

4.1.1. UV/Vis Spectroscopy

UV/Vis spectroscopy is a powerful and widely used method for determining the tautomeric ratio in solution. The two tautomers typically exhibit distinct absorption spectra.

  • Principle: The pyridin-6(1H)-one form generally absorbs at a longer wavelength compared to the 6-hydroxypyridine form. By measuring the absorbance at the characteristic λ_max of each tautomer, their relative concentrations can be determined using the Beer-Lambert law.

  • Methodology:

    • Sample Preparation: Prepare solutions of the 6-hydroxypyridine derivative in the desired solvents at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

    • Reference Compounds: Synthesize or procure the N-methyl and O-methyl derivatives of the compound of interest. The N-methyl derivative serves as a fixed model for the pyridin-6(1H)-one tautomer, while the O-methyl derivative represents the 6-hydroxypyridine tautomer.

    • Spectral Acquisition: Record the UV/Vis absorption spectra of the sample and the two reference compounds in the same solvent over a suitable wavelength range (e.g., 200-400 nm).

    • Data Analysis: The tautomeric equilibrium constant (K_T) can be calculated from the absorbance values at the respective λ_max of the two tautomers, after correcting for the molar absorptivities determined from the reference compounds. The analysis often involves deconvolution of overlapping spectral bands.[6][7]

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify the tautomeric ratio, especially when the interconversion between tautomers is slow on the NMR timescale.

  • Principle: The two tautomers will have distinct chemical shifts for their respective protons (¹H NMR) and carbons (¹³C NMR). The relative integrals of non-exchangeable protons or well-resolved carbon signals corresponding to each tautomer are directly proportional to their molar ratio.

  • Methodology:

    • Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent of choice. For absolute quantification, a known amount of an internal standard can be added.[8][9]

    • Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. It is crucial to ensure complete relaxation of the nuclei for accurate integration, which may require a long relaxation delay (D1).[8]

    • Spectral Analysis: Identify the characteristic signals for each tautomer. This is often aided by comparison with the spectra of the N-methyl and O-methyl fixed derivatives.

    • Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly gives the tautomeric ratio.[10]

Computational Protocols

Computational chemistry plays a vital role in predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.

  • Principle: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to calculate the Gibbs free energy (G) of each tautomer. The difference in Gibbs free energy (ΔG) is related to the equilibrium constant (K_T) by the equation: ΔG = -RT ln(K_T).

  • Methodology:

    • Structure Optimization: The geometry of each tautomer is optimized in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).[1][11]

    • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

    • Solvation Effects: To model the effect of a solvent, a continuum solvation model (e.g., Polarizable Continuum Model - PCM) is often employed. The single-point energy of the gas-phase optimized geometry is calculated in the presence of the solvent model.[11]

    • Energy Calculation and K_T Prediction: The total Gibbs free energy of each tautomer in the desired phase (gas or solution) is calculated. The ΔG between the tautomers is then used to predict the K_T.[1][11]

Tautomerism in Drug Development: A Focus on Kinase Inhibitors

The tautomeric state of a drug molecule can have a profound impact on its biological activity. Different tautomers can exhibit different binding affinities for a target protein, leading to variations in efficacy.[4][5] This is particularly relevant for kinase inhibitors, a major class of anticancer drugs. The pyridin-6(1H)-one scaffold is a common feature in many kinase inhibitors.

Case Study: PIM-1 and c-Src Kinase Inhibition

PIM-1 and c-Src are serine/threonine and tyrosine kinases, respectively, that are implicated in various cancers.[12][13] Several inhibitors containing a pyridone moiety have been developed to target these kinases. The pyridone tautomer is often crucial for binding to the ATP-binding pocket of the kinase, where it can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

The JAK/STAT pathway is a key signaling cascade that regulates the expression of PIM-1 kinase.[12][14] Similarly, c-Src is involved in multiple signaling pathways that control cell growth and proliferation.[13][15] The inhibition of these kinases by pyridone-containing drugs can disrupt these oncogenic signaling networks.

Visualizations

Tautomeric Equilibrium of 6-Hydroxypyridine

Caption: Tautomeric equilibrium between 6-hydroxypyridine and pyridin-6(1H)-one.

Experimental Workflow for Tautomer Analysis

Experimental_Workflow cluster_synthesis cluster_analysis cluster_quantification start Synthesize 6-Hydroxypyridine Derivative n_methyl Synthesize N-Methyl Derivative (Lactam Model) start->n_methyl o_methyl Synthesize O-Methyl Derivative (Lactim Model) start->o_methyl uv_vis UV/Vis Spectroscopy start->uv_vis nmr NMR Spectroscopy (1H, 13C) start->nmr n_methyl->uv_vis n_methyl->nmr o_methyl->uv_vis o_methyl->nmr deconvolution Spectral Deconvolution (UV/Vis) uv_vis->deconvolution integration Signal Integration (NMR) nmr->integration kt_calculation Calculate K_T deconvolution->kt_calculation integration->kt_calculation

Caption: Workflow for the experimental determination of tautomeric equilibrium.

PIM-1 Kinase Signaling Pathway and Inhibition

PIM1_Pathway cluster_upstream cluster_pim1 cluster_downstream cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates pim1_gene PIM-1 Gene Transcription stat->pim1_gene activates pim1_protein PIM-1 Kinase pim1_gene->pim1_protein translates to bad Bad (pro-apoptotic) pim1_protein->bad phosphorylates (inactivates) cell_cycle Cell Cycle Progression pim1_protein->cell_cycle promotes apoptosis Apoptosis Inhibition bad->apoptosis proliferation Cell Proliferation cell_cycle->proliferation inhibitor Pyridone Inhibitor (Lactam Tautomer) inhibitor->pim1_protein binds & inhibits

Caption: Simplified PIM-1 signaling pathway and its inhibition by a pyridone derivative.

Conclusion

The tautomerism of 6-hydroxypyridine derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. The equilibrium between the 6-hydroxypyridine and pyridin-6(1H)-one forms is delicately balanced and can be tuned by substituents, solvent, and temperature. A thorough understanding and quantification of this equilibrium are essential for the rational design of novel therapeutics, particularly in the field of kinase inhibitors. The experimental and computational methodologies outlined in this guide provide a robust framework for researchers to investigate and leverage the tautomerism of 6-hydroxypyridine derivatives in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Thermal Stability of Methyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxynicotinate is a derivative of nicotinic acid (Vitamin B3) and a valuable building block in medicinal chemistry and drug development. Understanding its thermal stability is crucial for determining appropriate storage conditions, processing parameters during manufacturing, and predicting its shelf-life and degradation pathways. This guide provides an overview of the expected thermal behavior of this compound, detailed methodologies for its analysis, and visual representations of the analytical workflow.

Predicted Thermal Properties of this compound

Based on the reported melting point of this compound and the thermal behavior of analogous compounds like nicotinic acid, a summary of its predicted thermal properties is presented in Table 1. Nicotinic acid, a structurally similar compound, melts at approximately 237°C and subsequently undergoes sublimation and evaporation at higher temperatures. It is anticipated that this compound will exhibit similar behavior, with decomposition occurring at a temperature significantly above its melting point.

Table 1: Predicted Thermal Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Nicotinic Acid (Reference)General Nicotinic Acid Esters (Reference)
Melting Point (Tm) 166-170°C232–263°C[1]Generally below 250°C to avoid decomposition during synthesis.[2]
Decomposition (Td) Expected to be > 200°CBegins to show minor chemical decomposition above 245°C.[1]Some nitrogen-rich heterocyclic esters show no decomposition during melting at temperatures above 170°C.
Thermal Events Melting followed by gradual decomposition at higher temperatures.Solid-solid phase transition (176–198°C), sublimation (198–232°C), melting (232–263°C), and evaporation (263–325°C) under inert conditions.[1]Dependent on the specific ester, but generally involves melting before decomposition.
Analysis Techniques Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)TG, DSC, Fourier-Transform Infrared Spectroscopy (FTIR).[1]TGA, DSC.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and kinetics, as well as the composition of the material.

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to a final temperature of 600°C at a constant heating rate of 10°C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset of decomposition as the temperature at which a significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Heat the sample from 25°C to 200°C (a temperature above the expected melting point but below the expected decomposition) at a heating rate of 10°C/min.

    • A heat/cool/heat cycle may be employed to erase the sample's thermal history.[3]

  • Data Collection: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point (Tm) is determined as the onset or peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

Visualized Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the thermal analysis of this compound and the interpretation of the resulting data.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample This compound Sample Weighing Accurate Weighing (2-10 mg) Sample->Weighing Crucible Loading into TGA/DSC Pans Weighing->Crucible TGA TGA Instrument Crucible->TGA TGA Protocol DSC DSC Instrument Crucible->DSC DSC Protocol TG_Curve TGA Curve (Mass vs. Temp) TGA->TG_Curve DSC_Thermogram DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Thermogram Decomposition_Temp Determine Decomposition Temperature (Td) TG_Curve->Decomposition_Temp Melting_Point Determine Melting Point (Tm) & ΔHf DSC_Thermogram->Melting_Point Stability_Report Thermal Stability Profile Decomposition_Temp->Stability_Report Melting_Point->Stability_Report

Caption: Workflow for Thermal Stability Analysis.

Decomposition_Pathway M6H This compound (Solid) M6H_melt Molten Methyl 6-hydroxynicotinate M6H->M6H_melt Melting (Tm) Endothermic Decomp Decomposition Products (Gaseous) M6H_melt->Decomp Thermal Decomposition (Td) Mass Loss

Caption: Predicted Thermal Transition Pathway.

Conclusion

While direct experimental data for the thermal stability of this compound is sparse, a comprehensive thermal profile can be established using standard analytical techniques such as TGA and DSC. Based on the properties of structurally related compounds, it is predicted that this compound has a melting point in the range of 166-170°C and is stable to temperatures significantly above this point. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to accurately determine the thermal stability of this compound, ensuring its quality and efficacy in pharmaceutical applications.

References

Methyl 6-Hydroxynicotinate: A Versatile Heterocyclic Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-hydroxynicotinate is a valuable heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural features, including a pyridine ring substituted with both a hydroxyl and a methyl ester group, offer multiple reactive sites for chemical modification. This versatility makes it an important building block in medicinal chemistry, materials science, and cosmetics. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below. The compound exists in tautomeric forms, predominantly as the 6-oxo-1,6-dihydropyridine-3-carboxylate in the solid state.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 66171-50-4[2]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
Melting Point 166-170 °C
Solubility Soluble in alcohols and some organic solvents (e.g., ethanol, chloroform); insoluble in water.[1]
Topological Polar Surface Area (TPSA) 59.42 Ų[2]
logP 0.5738[2]

Table 2: Spectroscopic Data for this compound and a Related Analogue

Spectroscopic Technique Data for this compound Data for Methyl 6-methylnicotinate (for comparison)
¹H NMR (Predicted, 400 MHz, CDCl₃) δ 12.65 (1H, brs), 8.19 (1H, d, J = 2.5 Hz), 8.00 (1H, dd, J = 9.6, 2.5 Hz), 6.58 (1H, d, J = 9.6 Hz), 3.87 (3H, s).[3]δ 9.06 (1H, s), 8.13 (1H, dd, J = 8.0, 2.0 Hz), 7.20 (1H, d, J = 8.0 Hz), 3.89 (3H, s), 2.58 (3H, s).[4]
¹³C NMR Data not readily availableExpected shifts based on related structures: Pyridine ring carbons (δ 120-160 ppm), ester carbonyl (δ ~165 ppm), ester methyl (δ ~52 ppm), pyridine methyl (δ ~24 ppm).
Mass Spectrometry (GC-MS) Data not readily availablem/z 151 (M+), 120.[4]
Infrared (IR) Spectroscopy Data not readily availableCharacteristic peaks for C=O stretch (ester) around 1730 cm⁻¹, C=C and C=N stretching of the pyridine ring in the 1600-1400 cm⁻¹ region.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the esterification of 6-hydroxynicotinic acid. Industrial-scale synthesis may start from more readily available precursors.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G General Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start 6-Hydroxynicotinic Acid + Methanol + Acid Catalyst reflux Reflux (e.g., 65-70°C) start->reflux Heat monitor Monitor by TLC reflux->monitor Periodically evaporate Remove Methanol monitor->evaporate Reaction Complete neutralize Neutralize with Base (e.g., NaHCO₃) evaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Table 3: Comparison of Synthesis Methods for Nicotinate Esters

MethodStarting MaterialReagents & CatalystReaction ConditionsReported YieldReference(s)
Fischer Esterification 6-Methylnicotinic acidMethanol, Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%[5]
Fischer Esterification 6-Methylnicotinic acidMethanol saturated with Hydrogen Chloride (HCl) gasReflux, 1 hourNot specified[6]
Oxidation & Esterification 2-Methyl-5-ethylpyridine1. Nitric acid, Sulfuric acid2. Methanol1. 158-160°C2. Reflux, 6 hoursHigh (Industrial method)[6]

Applications in Drug Discovery

This compound is a valuable scaffold for the development of novel therapeutic agents. The pyridine ring can be functionalized through various chemical transformations, such as substitution reactions at the hydroxyl group or palladium-catalyzed cross-coupling reactions after converting the hydroxyl group to a halide or triflate.

Precursor for D-Amino Acid Oxidase (DAAO) Inhibitors

A significant application of nicotinic acid derivatives is in the synthesis of inhibitors for D-amino acid oxidase (DAAO).[1][5] DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[7] The dysfunction of the NMDA receptor is implicated in the pathophysiology of schizophrenia. By inhibiting DAAO, the levels of D-serine in the brain can be elevated, which is a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia.[7]

The following diagram illustrates the role of DAAO inhibitors in the glutamatergic synapse.

G Role of DAAO Inhibitors cluster_0 Presynaptic Neuron cluster_1 Astrocyte cluster_2 Postsynaptic Neuron glutamate Glutamate nmda NMDA Receptor glutamate->nmda Binds d_serine D-Serine d_serine->nmda Co-agonist Binding daao DAAO daao->d_serine Degrades daao_inhibitor DAAO Inhibitor (from this compound derivative) daao_inhibitor->daao Inhibits ca_influx Ca²⁺ Influx nmda->ca_influx Activates

Caption: DAAO inhibitors increase D-serine levels for NMDA receptor co-activation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 6-hydroxynicotinic acid.

Materials:

  • 6-Hydroxynicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a stirred solution of 6-hydroxynicotinic acid (e.g., 10 g, 71.9 mmol) in methanol (200 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (10 mL).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully add the residue to a beaker containing crushed ice and neutralize to pH 7 with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain this compound as a white to off-white solid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 6-Chloronicotinate Derivative

This protocol outlines a general procedure for the functionalization of the pyridine ring at the 6-position after conversion of the hydroxyl group to a chlorine atom.

Materials:

  • Methyl 6-chloronicotinate (derived from this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., toluene/water or dioxane/water)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add methyl 6-chloronicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

  • Add the palladium catalyst (e.g., 0.05 mmol) to the mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-nicotinate derivative.

References

Methodological & Application

Application Note: Quantification of Methyl 6-hydroxynicotinate using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide and a proposed protocol for the quantitative analysis of Methyl 6-hydroxynicotinate using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific published methods for this analyte, this application note outlines a robust starting method based on the analysis of structurally similar compounds and established principles of reverse-phase chromatography.

Introduction

This compound is a pyridine derivative of significant interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including purity assessment, stability studies, and formulation analysis. This application note details a proposed reverse-phase HPLC (RP-HPLC) method with UV detection, offering a straightforward and reproducible approach for the determination of this compound.

Proposed HPLC Analytical Method

The proposed method utilizes a C18 stationary phase with a polar-modified surface to achieve optimal retention and peak shape for the polar, aromatic this compound. A buffered mobile phase is employed to ensure consistent ionization and, consequently, reproducible retention times.

Chromatographic Conditions

A summary of the proposed HPLC instrument parameters is presented in Table 1.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 80% A / 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 265 nm
Run Time 10 minutes
Method Validation Parameters

For regulatory compliance and to ensure the reliability of the analytical data, the proposed method should be validated according to ICH guidelines. Table 2 summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value, assessed by recovery studies.98.0% - 102.0% recovery
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference at the retention time of the analyte peak

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation: The sample preparation procedure will depend on the matrix. For a simple formulation, a "dissolve and dilute" approach is typically sufficient.

  • Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase (80% A / 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_equil System Equilibration prep_mobile->hplc_equil prep_stock Standard Stock Solution (1000 µg/mL) prep_cal Calibration Standards (1-100 µg/mL) prep_stock->prep_cal hplc_inject Injection Sequence (Blank, Standards, Samples) prep_cal->hplc_inject prep_sample Sample Preparation (Dissolve, Dilute, Filter) prep_sample->hplc_inject hplc_equil->hplc_inject hplc_run Chromatographic Run hplc_inject->hplc_run data_integrate Peak Integration hplc_run->data_integrate data_cal Calibration Curve Generation data_integrate->data_cal data_quant Quantification of Sample Concentration data_cal->data_quant

Caption: Experimental workflow for HPLC quantification of this compound.

method_validation cluster_core Core Validation Parameters cluster_sensitivity Sensitivity specificity Specificity (Peak Purity) linearity Linearity & Range accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq robustness Robustness accuracy->robustness precision->accuracy precision->robustness

Caption: Logical relationship of key analytical method validation parameters.

Application Notes and Protocols for the GC-MS Analysis of Methyl 6-hydroxynicotinate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxynicotinate is a significant heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents. As a derivative of nicotinic acid (Vitamin B3), it and its related compounds are of interest in metabolic and drug development studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the inherent polarity of this compound, due to the hydroxyl group, necessitates a derivatization step to increase its volatility and thermal stability for successful GC-MS analysis.

This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its derivatives, focusing on a robust derivatization method using silylation.

Analytical Approach: Silylation for GC-MS Analysis

The primary challenge in the GC-MS analysis of this compound is its low volatility. Silylation is a common and effective derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][2] This process significantly increases the volatility of the analyte, making it amenable to GC separation.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used silylating reagents.[2][3]

The derivatization reaction for this compound is as follows:

Experimental Protocols

Sample Preparation and Derivatization (Silylation)

This protocol is a recommended starting point and may require optimization based on the specific sample matrix and instrumentation.

Materials:

  • This compound standard

  • Sample containing this compound or its derivatives

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl acetate (or other suitable solvent)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Sample Aliquoting: Accurately weigh or measure a known amount of the sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Dissolution: Dissolve the dried residue in 50 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution: Dilute the derivatized sample with an appropriate volume of ethyl acetate for GC-MS analysis.

  • Drying: Pass the diluted sample through a small column of anhydrous sodium sulfate to remove any non-reacted derivatizing agent and by-products.

  • Transfer: Transfer the final solution to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be used as a starting point. Optimization of the temperature program and other parameters may be necessary to achieve the best separation and sensitivity.

ParameterRecommended Setting
Gas Chromatograph
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Oven ProgramInitial temperature: 100°C, hold for 2 minRamp 1: 10°C/min to 200°C, hold for 2 minRamp 2: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Mass Rangem/z 50-400
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the expected quantitative data for the TMS derivative of this compound. These values are predicted based on the analysis of closely related compounds such as the TMS derivative of nicotinic acid and general fragmentation patterns of TMS ethers and methyl esters.[4] Experimental verification is recommended.

CompoundDerivativePredicted Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundTMS12 - 15225210, 196, 168, 138, 73

Explanation of Key Fragment Ions:

  • m/z 225: Molecular ion [M]⁺ of the TMS derivative.

  • m/z 210: Loss of a methyl group (-CH₃) from the TMS group, a common fragmentation for TMS derivatives.

  • m/z 196: Loss of an ethyl group (-C₂H₅) or two methyl groups.

  • m/z 168: Loss of the ester methyl group and a methyl from the TMS group.

  • m/z 138: Represents the pyridine ring with the silyloxy group after loss of the carboxymethyl group.

  • m/z 73: Characteristic fragment of the trimethylsilyl group [(CH₃)₃Si]⁺.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound dissolve Dissolve in Pyridine sample->dissolve derivatize Add BSTFA/MSTFA (Silylation at 70°C) dissolve->derivatize injection Inject into GC-MS derivatize->injection separation GC Separation injection->separation detection MS Detection separation->detection processing Data Acquisition & Processing detection->processing identification Compound Identification processing->identification quantification Quantification identification->quantification

GC-MS analysis workflow for this compound.
Signaling Pathway: Bacterial Degradation of Nicotinic Acid

This compound is closely related to 6-hydroxynicotinic acid, a key intermediate in the bacterial degradation pathway of nicotinic acid (niacin).[5] This pathway is significant in bioremediation and understanding the metabolic fate of pyridine derivatives in the environment.

signaling_pathway cluster_pathway Bacterial Nicotinic Acid Degradation Pathway Nicotinic_Acid Nicotinic Acid Six_HNA 6-Hydroxynicotinic Acid Nicotinic_Acid->Six_HNA Nicotinate hydroxylase Two_Five_DHP 2,5-Dihydroxypyridine Six_HNA->Two_Five_DHP 6-Hydroxynicotinate 3-monooxygenase Maleamate Maleamate Two_Five_DHP->Maleamate 2,5-Dihydroxypyridine 5,6-dioxygenase Maleic_Acid Maleic Acid Maleamate->Maleic_Acid Maleamate amidase Fumaric_Acid Fumaric Acid Maleic_Acid->Fumaric_Acid Maleate isomerase

Bacterial degradation pathway of nicotinic acid.

References

Application Notes and Protocols: Methyl 6-Hydroxynicotinate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxynicotinate is a heterocyclic compound featuring a pyridine core, a hydroxyl group, and a methyl ester. Its structure is analogous to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a critical co-substrate for numerous enzymes. This structural similarity makes this compound and its derivatives promising scaffolds for the design and synthesis of enzyme inhibitors that target NAD+ binding sites. This document provides detailed application notes on the use of such scaffolds in the development of inhibitors for two important classes of enzymes: Poly(ADP-ribose) Polymerases (PARPs) and Tankyrases. While direct, extensive literature on this compound as a starting material for specific, widely-used inhibitors is emerging, the principles are well-illustrated by existing drugs that share the core pharmacophore.

Application Note 1: Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs).[1][2] Inhibitors of PARP have emerged as a significant class of anti-cancer therapeutics, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4]

Signaling Pathway of PARP1 in DNA Damage Repair

Upon detection of a DNA single-strand break, PARP1 binds to the damaged site. This binding triggers its catalytic activity, leading to the cleavage of NAD+ and the subsequent synthesis of long chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and other nuclear proteins, such as histones.[1] This PARylation acts as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage to effect repair.[1][5] After repair, the PAR chains are degraded, and PARP1 is released from the DNA.[1]

dot

PARP1_Signaling_Pathway cluster_0 Cell Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive binds to DNA_repaired Repaired DNA PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Complex DNA Repair Proteins (e.g., XRCC1, Lig3) PAR->Repair_Complex recruits Repair_Complex->DNA_damage repairs

Figure 1: PARP1 Signaling in DNA Single-Strand Break Repair.
Mechanism of Action: Synthetic Lethality

PARP inhibitors act as competitive inhibitors at the NAD+ binding site of PARP1, preventing the formation of PAR chains. This not only halts the recruitment of the repair machinery but also "traps" the PARP1 enzyme on the DNA at the site of the break.[6] In normal cells, these stalled replication forks caused by trapped PARP1 can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these single-strand breaks are converted into lethal double-strand breaks during DNA replication, leading to cell death. This phenomenon, where a defect in either PARP or BRCA is viable but the combination is lethal, is known as synthetic lethality.[3][7]

dot

Synthetic_Lethality cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-deficient Cancer Cell SSB_N Single-Strand Break (SSB) PARPi_N PARP Inhibitor DSB_N Double-Strand Break (DSB) PARPi_N->DSB_N Replication Fork Collapse HR_N Homologous Recombination (HR) Repair DSB_N->HR_N activates Survival_N Cell Survival HR_N->Survival_N leads to SSB_C Single-Strand Break (SSB) PARPi_C PARP Inhibitor DSB_C Double-Strand Break (DSB) PARPi_C->DSB_C Replication Fork Collapse HR_C Defective HR Repair DSB_C->HR_C fails to repair Apoptosis Cell Death (Apoptosis) HR_C->Apoptosis leads to

Figure 2: The Principle of Synthetic Lethality with PARP Inhibitors.
Quantitative Data for Representative PARP Inhibitors

The following table summarizes the inhibitory activity of Olaparib and a next-generation PARP inhibitor, AZD2461. These compounds illustrate the high potency that can be achieved with molecules targeting the nicotinamide binding pocket of PARP enzymes.

CompoundTarget EnzymeIC50 (nM)Reference(s)
Olaparib PARP15[8]
PARP21[8]
AZD2461 PARP15[9]
PARP22[9]
PARP3200[9]
Experimental Protocols

Protocol 1: Illustrative Synthesis of a Phthalazinone Core (Key Intermediate for Olaparib)

This protocol describes a modern, scalable synthesis of a key phthalazinone intermediate used in the production of Olaparib, demonstrating the construction of a core scaffold relevant to inhibitors derived from nicotinic acid analogues.[10]

dot

Synthesis_Workflow cluster_workflow Synthetic Workflow start 2-Formylbenzoic Acid step1 Horner-Wadsworth-Emmons Reaction with Aldehyde 3 start->step1 intermediate1 Olefin 4 step1->intermediate1 step2 Hydrolysis & Cyclization with Hydrazine Hydrate intermediate1->step2 product Phthalazinone Intermediate 5 step2->product Tankyrase_Wnt_Pathway cluster_wnt Wnt/β-catenin Signaling TNKS Tankyrase (TNKS) Axin Axin TNKS->Axin PARylates Degradation Proteasomal Degradation TNKS->Degradation promotes Axin degradation Dest_Complex Destruction Complex Axin->Dest_Complex part of Beta_Catenin β-catenin Dest_Complex->Beta_Catenin phosphorylates Beta_Catenin->Degradation leads to Nucleus Nucleus Beta_Catenin->Nucleus translocates (when stable) Gene_Exp Wnt Target Gene Expression Nucleus->Gene_Exp activates TNKS_Inhibitor Tankyrase Inhibitor TNKS_Inhibitor->TNKS inhibits

References

Protocol for the Esterification of 6-Hydroxynicotinic Acid: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the esterification of 6-hydroxynicotinic acid, a key intermediate in the development of pharmaceuticals and other bioactive molecules. Three primary methods are presented: Fischer Esterification, Steglich Esterification, and esterification via an acyl chloride intermediate. This document offers a comparative analysis of these methods, including detailed experimental procedures, quantitative data on yields and reaction conditions, and visual diagrams of the chemical pathways and experimental workflows to guide researchers in selecting the most suitable method for their specific needs.

Introduction

6-Hydroxynicotinic acid is a versatile building block in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, allows for diverse chemical modifications. Esterification of the carboxylic acid moiety is a common and critical step in the synthesis of various target molecules, enabling the modulation of physicochemical properties such as solubility, stability, and bioavailability.

This application note details and compares three robust methods for the esterification of 6-hydroxynicotinic acid:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective method, particularly suitable for simple alcohols used in large excess.[1][2]

  • Steglich Esterification: A mild and efficient method that uses a coupling agent, such as a carbodiimide (e.g., DCC or EDCI), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] This method is well-suited for substrates that are sensitive to acidic conditions.[3]

  • Acyl Chloride-Mediated Esterification: A two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. This method is often fast and irreversible.

The choice of method depends on factors such as the scale of the reaction, the sensitivity of the substrate to acid or heat, the desired purity of the product, and the steric hindrance of the alcohol.

Comparative Analysis of Esterification Methods

The following table summarizes the key parameters and reported yields for the different esterification methods, providing a basis for comparison.

MethodAlcoholReagents & CatalystReaction ConditionsReported YieldReference(s)
Fischer Esterification MethanolConcentrated H₂SO₄Reflux, 17 hours75%[5][6][7]
Steglich Esterification MethanolEDCI, DMAPRoom temperature to reflux88% (on a similar substrate)[7]
Acyl Chloride Route General Alcohol1. SOCl₂, Pyridine2. Alcohol1. 55°C, 1 hour2. VariesHigh (qualitative)[8]

Experimental Protocols

Fischer-Speier Esterification of 6-Hydroxynicotinic Acid with Methanol

This protocol is adapted from the esterification of the structurally similar 6-methylnicotinic acid.[5][6]

Materials:

  • 6-Hydroxynicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend 6-hydroxynicotinic acid (1.0 eq) in anhydrous methanol (approximately 15-20 mL per gram of acid).

  • With stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 17 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it to dryness using a rotary evaporator.

  • Carefully neutralize the residue by adding ice-cold saturated aqueous NaHCO₃ solution until the pH reaches ~7.

  • Extract the aqueous layer with ethyl acetate (3x volume of methanol used).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude methyl 6-hydroxynicotinate.

  • Purify the crude product by column chromatography or recrystallization as needed.

Steglich Esterification of 6-Hydroxynicotinic Acid with Ethanol

This protocol is based on the successful Steglich esterification of a similar hydroxypyridine carboxylic acid.

Materials:

  • 6-Hydroxynicotinic acid

  • Ethanol (anhydrous)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) or Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 6-hydroxynicotinic acid (1.0 eq) in anhydrous DCM, add ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) or DCC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ethyl 6-hydroxynicotinate by column chromatography.

Esterification of 6-Hydroxynicotinic Acid via Acyl Chloride

This two-step protocol involves the initial formation of the acyl chloride followed by reaction with an alcohol. This example uses benzyl alcohol.

Step 1: Synthesis of 6-Hydroxynicotinoyl Chloride [8]

Materials:

  • 6-Hydroxynicotinic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Chloroform

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, slurry 6-hydroxynicotinic acid (1.0 eq) in chloroform.

  • Add pyridine (a catalytic amount, e.g., 0.24 eq).

  • Under reflux, slowly add thionyl chloride (3.2 eq).

  • Heat the mixture at 55 °C for 1 hour.

  • After the reaction, the product may precipitate upon cooling. The crude 6-hydroxynicotinoyl chloride can be isolated by filtration or used directly in the next step after removal of excess SOCl₂.

Step 2: Esterification with Benzyl Alcohol

Materials:

  • Crude 6-hydroxynicotinoyl chloride

  • Benzyl alcohol

  • Pyridine or Triethylamine (as a base)

  • Anhydrous solvent (e.g., DCM or THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the crude 6-hydroxynicotinoyl chloride in an anhydrous solvent such as DCM or THF.

  • Add benzyl alcohol (1.1 eq) and a base such as pyridine or triethylamine (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1 M HCl), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the benzyl 6-hydroxynicotinate by column chromatography.

Visual Diagrams

General Reaction Scheme for Esterification

G struct1 6-Hydroxynicotinic Acid plus1 + struct1->plus1 struct2 Alcohol (R-OH) struct3 Ester struct2->struct3   Esterification    plus2 + H2O struct3->plus2 plus1->struct2

Caption: General reaction for the esterification of 6-hydroxynicotinic acid.

Experimental Workflow for Fischer Esterification

G start Mix 6-Hydroxynicotinic Acid, Methanol, and H₂SO₄ reflux Reflux for 17 hours start->reflux concentrate Concentrate to Dryness reflux->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine and Dry (Na₂SO₄) extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purify Product evaporate->purify

Caption: Workflow for the Fischer esterification of 6-hydroxynicotinic acid.

Signaling Pathway for Steglich Esterification

G cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer cluster_2 Nucleophilic Attack CA Carboxylic Acid OAI O-Acylisourea Intermediate CA->OAI + DCC/EDCI DCC DCC/EDCI API N-Acylpyridinium Intermediate OAI->API + DMAP DMAP DMAP Ester Ester API->Ester + Alcohol Alcohol Alcohol (R-OH)

Caption: Mechanism of the Steglich esterification.

Conclusion

The esterification of 6-hydroxynicotinic acid can be effectively achieved through several methods, each with its own advantages. The Fischer esterification is a straightforward and economical choice for simple alcohols, while the Steglich esterification offers a milder alternative for sensitive substrates, often providing high yields. For rapid and irreversible esterification, particularly with more valuable or hindered alcohols, conversion to the acyl chloride is a reliable strategy. The detailed protocols and comparative data in this application note are intended to assist researchers in selecting and implementing the most appropriate method for their synthetic goals.

References

Application Notes and Protocols: 6-Hydroxynicotinic Acid as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the use of 6-hydroxynicotinic acid (6-HNA), a key intermediate in the bacterial degradation of nicotinic acid, as a substrate in enzymatic assays. While the requested topic was "methyl 6-hydroxynicotinate," the available scientific literature extensively focuses on the enzymatic reactions of 6-hydroxynicotinic acid. This document details the primary enzyme that utilizes 6-HNA, its kinetic parameters, and detailed protocols for performing relevant enzymatic assays. Additionally, the role of a related compound, methyl 6-methylnicotinate, as a precursor in the synthesis of enzyme inhibitors is briefly discussed.

This information is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, microbiology, and drug discovery.

6-Hydroxynicotinic Acid as a Substrate for 6-Hydroxynicotinate 3-Monooxygenase (NicC)

6-Hydroxynicotinic acid is a substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent monooxygenase.[1][2][3][4] This enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (2,5-DHP), with the concurrent oxidation of NADH to NAD+.[1][2][5] This reaction is a critical step in the aerobic degradation pathway of nicotinic acid in bacteria such as Bordetella bronchiseptica and Pseudomonas putida.[1][2][3]

Enzymatic Reaction

The reaction catalyzed by NicC is as follows:

6-hydroxynicotinic acid + NADH + H⁺ + O₂ → 2,5-dihydroxypyridine + NAD⁺ + H₂O + CO₂

Quantitative Data: Steady-State Kinetic Parameters

The following table summarizes the steady-state kinetic parameters for 6-hydroxynicotinate 3-monooxygenase (NicC) from Bordetella bronchiseptica.

SubstrateParameterValue
6-Hydroxynicotinate (6-HNA)kcat29 ± 1 s⁻¹
KM447 ± 52 µM
KD6 ± 1 µM
NADHKM11 ± 1 µM

Data obtained from steady-state kinetic analysis of NicC from Bordetella bronchiseptica.[6]

Signaling Pathway Diagram

NicC_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 6HNA 6-Hydroxynicotinic Acid NicC 6-Hydroxynicotinate 3-Monooxygenase (NicC) 6HNA->NicC NADH NADH + H+ NADH->NicC O2 O2 O2->NicC 25DHP 2,5-Dihydroxypyridine NicC->25DHP NAD NAD+ NicC->NAD H2O H2O NicC->H2O CO2 CO2 NicC->CO2

Caption: Enzymatic conversion of 6-HNA by NicC.

Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis of NicC Activity

This protocol describes a spectrophotometric assay to determine the initial rates of the NicC-catalyzed reaction by monitoring the oxidation of NADH.

Materials:

  • Recombinant 6-hydroxynicotinate 3-monooxygenase (NicC)

  • 6-Hydroxynicotinic acid (6-HNA) stock solution

  • NADH stock solution

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • UV-Vis spectrophotometer with temperature control

  • 96-well UV-transparent microplates or cuvettes

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a series of dilutions of the 6-HNA stock solution in assay buffer to achieve a range of final concentrations (e.g., 12.5–1000 µM).[2]

    • Prepare a working solution of NADH in assay buffer (e.g., 150 µM final concentration).[2]

    • Dilute the NicC enzyme stock to a final concentration of 50 nM in assay buffer.[2] Keep the enzyme solution on ice.

  • Set up the Assay:

    • In a 96-well plate or cuvette, combine the assay buffer, the desired concentration of 6-HNA, and the NADH solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the diluted NicC enzyme solution to the mixture.

    • Immediately start monitoring the decrease in absorbance at 340 nm (Δε₃₄₀ₙₘ = 6220 M⁻¹cm⁻¹) or 370 nm (Δε₃₇₀ₙₘ = 2626 M⁻¹cm⁻¹) due to NADH oxidation.[2]

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocities against the corresponding 6-HNA concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values. The kcat can be calculated by dividing Vmax by the enzyme concentration.

Experimental Workflow Diagram

Assay_Workflow Start Start Prep Prepare Reagents: - 6-HNA dilutions - NADH solution - NicC enzyme Start->Prep Setup Set up Assay: - Add buffer, 6-HNA, and NADH - Pre-incubate at constant temp. Prep->Setup Initiate Initiate Reaction: - Add NicC enzyme Setup->Initiate Monitor Monitor NADH Oxidation: - Measure absorbance at 340 nm Initiate->Monitor Analyze Data Analysis: - Calculate initial velocities - Plot v0 vs. [S] - Determine kinetic parameters Monitor->Analyze End End Analyze->End

Caption: General workflow for NicC kinetic assay.

Methyl 6-Methylnicotinate in Enzyme Inhibitor Synthesis

While "this compound" was not prominently featured as a direct enzymatic substrate in the reviewed literature, "methyl 6-methylnicotinate" is noted as a key intermediate in the synthesis of inhibitors for various enzymes, including D-amino acid oxidase (DAAO) and 11β-HSD1.[7][8]

Derivatives of methyl 6-methylnicotinate have been investigated for their inhibitory potential against these enzymes, which are implicated in central nervous system disorders and metabolic syndrome, respectively.[7][8]

Example Application: D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds derived from methyl 6-methylnicotinate against DAAO.

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar hydrogen peroxide probe)

  • Test compounds (derivatives of methyl 6-methylnicotinate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Test Compounds:

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the test compound dilutions.

    • Add a solution of hDAAO to each well.

    • Prepare a detection mixture containing HRP and Amplex® Red reagent in the assay buffer.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding a solution of D-serine.

    • Simultaneously, add the detection mixture to each well.

  • Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals. The production of hydrogen peroxide by DAAO, coupled with the HRP/Amplex Red system, generates a fluorescent signal.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

6-Hydroxynicotinic acid is a well-characterized substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), and its study provides valuable insights into bacterial metabolic pathways. The provided protocols offer a foundation for researchers to investigate the kinetics and mechanisms of this enzyme. While this compound itself is not a commonly studied enzymatic substrate based on available data, related compounds like methyl 6-methylnicotinate serve as important precursors for the development of enzyme inhibitors, highlighting the broader utility of nicotinic acid derivatives in biochemical and pharmaceutical research.

References

Derivatisierung von Methyl-6-hydroxynicotinat für das biologische Screening: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von Methyl-6-hydroxynicotinat, einer vielseitigen Ausgangsverbindung für die Entwicklung neuer therapeutischer Wirkstoffe. Die Derivate dieser Verbindung sind von besonderem Interesse für das biologische Screening, insbesondere als Inhibitoren von Enzymen wie der D-Aminosäureoxidase (DAAO) und der 11β-Hydroxysteroid-Dehydrogenase Typ 1 (11β-HSD1), die bei Erkrankungen des Zentralnervensystems (ZNS) und Stoffwechselstörungen eine Rolle spielen.

Einleitung

Methyl-6-hydroxynicotinat ist ein wertvolles Zwischenprodukt in der medizinischen Chemie, das als Grundgerüst für die Synthese einer Vielzahl von biologisch aktiven Molekülen dient.[1][2] Seine Struktur bietet mehrere reaktive Stellen für die chemische Modifikation, was die Erstellung von Substanzbibliotheken für das Hochdurchsatz-Screening ermöglicht. Die Derivatisierung konzentriert sich in der Regel auf die Hydroxylgruppe, den Pyridinring und die Estergruppe, um die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Verbindungen zu optimieren.

Die Hemmung der DAAO ist ein vielversprechender Ansatz zur Behandlung von ZNS-Erkrankungen wie Schizophrenie, da sie den Spiegel des NMDA-Rezeptor-Co-Agonisten D-Serin im Gehirn erhöhen kann.[3][4] Andererseits sind Inhibitoren der 11β-HSD1 potenzielle Therapeutika für das metabolische Syndrom, da dieses Enzym an der Umwandlung von inaktivem Cortison in aktives Cortisol beteiligt ist.[5]

Quantitative Daten zur biologischen Aktivität

Obwohl umfangreiche Daten zur Struktur-Wirkungs-Beziehung (SAR) für eine breite Palette von direkten Derivaten des Methyl-6-hydroxynicotinats in öffentlich zugänglichen Datenbanken begrenzt sind, zeigen Studien an strukturell verwandten Verbindungen das Potenzial dieses Gerüsts. Die folgende Tabelle fasst die inhibitorische Aktivität einiger relevanter Nicotinsäure- und Pyridinderivate zusammen.

VerbindungZielenzymIC50 / KᵢReferenz
5-AminonicotinsäureHumane D-Aspartat-Oxidase3.80 μM (Kᵢ)[2]
Strukturell verwandte Pyridinderivate11β-HSD1Variable Werte[5]
Beispielhafte DAAO-Inhibitoren (nicht direkt verwandt)Humane DAAONanomolarer Bereich[6]

Anmerkung: Diese Daten dienen zur Veranschaulichung des Potenzials von Nicotinsäure-basierten Gerüsten. Für eine detaillierte SAR-Analyse ist die Synthese und das Screening einer spezifischen Bibliothek von Methyl-6-hydroxynicotinat-Derivaten erforderlich.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die wichtigsten Schritte zur Derivatisierung von Methyl-6-hydroxynicotinat und zum anschließenden biologischen Screening.

Protokoll 1: O-Alkylierung von Methyl-6-hydroxynicotinat (Williamson-Ethersynthese)

Diese Reaktion führt zur Bildung von Ether-Derivaten an der 6-Position.

Materialien:

  • Methyl-6-hydroxynicotinat

  • Alkylhalogenid (z. B. Iodmethan, Benzylbromid)

  • Base (z. B. Kaliumcarbonat, Natriumhydrid)

  • Aprotisches polares Lösungsmittel (z. B. Dimethylformamid, Acetonitril)

  • Wasser

  • Extraktionslösungsmittel (z. B. Ethylacetat)

  • Trockenmittel (z. B. wasserfreies Natriumsulfat)

Durchführung:

  • Methyl-6-hydroxynicotinat in dem aprotischen polaren Lösungsmittel lösen.

  • Die Base zugeben und die Mischung bei Raumtemperatur rühren.

  • Das Alkylhalogenid langsam zugeben.

  • Die Reaktionsmischung bei erhöhter Temperatur (z. B. 60-80 °C) rühren, bis die Reaktion gemäß Dünnschichtchromatographie (DC) abgeschlossen ist.[7][8][9]

  • Die Reaktionsmischung abkühlen lassen und Wasser zugeben.

  • Das Produkt mit einem geeigneten organischen Lösungsmittel extrahieren.

  • Die organische Phase mit Wasser und gesättigter Kochsalzlösung waschen, über wasserfreiem Natriumsulfat trocknen und das Lösungsmittel unter reduziertem Druck entfernen.

  • Das Rohprodukt durch Säulenchromatographie oder Umkristallisation aufreinigen.

Protokoll 2: Halogenierung von Methyl-6-hydroxynicotinat

Die Umwandlung der Hydroxylgruppe in ein Halogen ermöglicht nachfolgende Kreuzkupplungsreaktionen.

Materialien:

  • Methyl-6-hydroxynicotinat

  • Halogenierungsmittel (z. B. Phosphoroxychlorid (POCl₃), Phosphorpentabromid (PBr₅))

  • Lösungsmittel (falls erforderlich, z. B. Dichlormethan)

Durchführung:

  • Methyl-6-hydroxynicotinat mit einem Überschuss des Halogenierungsmittels mischen.

  • Die Mischung unter Rückfluss erhitzen, bis die Reaktion gemäß DC abgeschlossen ist.

  • Die Reaktionsmischung vorsichtig auf Eiswasser gießen, um überschüssiges Reagenz zu zersetzen.

  • Den pH-Wert mit einer Base (z. B. Natriumcarbonat) neutralisieren.

  • Das Produkt mit einem organischen Lösungsmittel extrahieren.

  • Die organische Phase waschen, trocknen und das Lösungsmittel entfernen, um das halogenierte Derivat zu erhalten.

Protokoll 3: Suzuki-Miyaura-Kreuzkupplung von Methyl-6-halonicotinat

Diese Reaktion ermöglicht die Einführung von Aryl- oder Heteroarylgruppen an der 6-Position.

Materialien:

  • Methyl-6-halonicotinat (aus Protokoll 2)

  • Aryl- oder Heteroarylboronsäure

  • Palladium-Katalysator (z. B. Tetrakis(triphenylphosphin)palladium(0))

  • Base (z. B. Kaliumcarbonat, Cäsiumcarbonat)

  • Lösungsmittel (z. B. Toluol, Dioxan, Wasser)

Durchführung:

  • Methyl-6-halonicotinat, die Boronsäure, den Palladium-Katalysator und die Base in einem geeigneten Lösungsmittelsystem mischen.

  • Die Reaktionsmischung unter inerter Atmosphäre (z. B. Argon oder Stickstoff) erhitzen, bis die Reaktion gemäß DC abgeschlossen ist.

  • Die Reaktionsmischung abkühlen lassen und mit Wasser verdünnen.

  • Das Produkt mit einem organischen Lösungsmittel extrahieren.

  • Die organische Phase waschen, trocknen und das Lösungsmittel entfernen.

  • Das Rohprodukt durch Säulenchromatographie aufreinigen.

Protokoll 4: Biologisches Screening - DAAO-Inhibitionsassay

Dieser Assay bestimmt die Fähigkeit der synthetisierten Derivate, die Aktivität der D-Aminosäureoxidase zu hemmen.

Materialien:

  • Rekombinante humane DAAO

  • D-Serin (Substrat)

  • Amplex® Red Reagenz

  • Meerrettichperoxidase (HRP)

  • Testverbindungen (in DMSO gelöst)

  • Phosphatpuffer (pH 7,4)

  • 96-Well-Platte (schwarz, mit klarem Boden)

  • Mikroplatten-Lesegerät (Fluoreszenz)

Durchführung:

  • Eine Reaktionsmischung mit D-Serin, Amplex® Red und HRP in Phosphatpuffer vorbereiten.

  • Die Testverbindungen in verschiedenen Konzentrationen in die Wells der 96-Well-Platte geben.[2]

  • Die Reaktion durch Zugabe der DAAO-Lösung zu jedem Well starten.[2]

  • Die Platte bei einer kontrollierten Temperatur (z. B. 37 °C) inkubieren und die Fluoreszenz (Anregung ~530-560 nm, Emission ~590 nm) in regelmäßigen Abständen messen.[4]

  • Die Reaktionsgeschwindigkeit für jede Konzentration berechnen.

  • Den IC50-Wert durch Auftragen der prozentualen Hemmung gegen den Logarithmus der Inhibitorkonzentration bestimmen.[2]

Protokoll 5: Biologisches Screening - 11β-HSD1-Inhibitionsassay

Dieser Assay bewertet die Hemmung der 11β-HSD1-Aktivität.

Materialien:

  • Humane Lebermikrosomen (als Quelle für 11β-HSD1)

  • Cortison (Substrat)

  • NADPH (Cofaktor)

  • Testverbindungen (in DMSO gelöst)

  • Pufferlösung

  • System zur Detektion von Cortisol (z. B. ELISA-Kit oder LC-MS/MS)

Durchführung:

  • Die humanen Lebermikrosomen mit den Testverbindungen in verschiedenen Konzentrationen vorinkubieren.

  • Die Reaktion durch Zugabe von Cortison und NADPH starten.

  • Die Mischung bei 37 °C inkubieren.

  • Die Reaktion stoppen und die Menge des produzierten Cortisols mit einer geeigneten Methode bestimmen.

  • Die prozentuale Hemmung für jede Konzentration berechnen und den IC50-Wert bestimmen.

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow start Methyl-6-hydroxynicotinat derivatization Derivatisierungs- reaktionen (z.B. O-Alkylierung, Halogenierung) start->derivatization library Derivat- bibliothek derivatization->library screening Biologisches Screening library->screening daa_assay DAAO-Inhibitionsassay screening->daa_assay Ziel 1 hsd_assay 11β-HSD1-Inhibitionsassay screening->hsd_assay Ziel 2 sar Struktur-Wirkungs- Beziehungsanalyse (SAR) daa_assay->sar hsd_assay->sar lead_opt Leitstruktur- optimierung sar->lead_opt

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Leitstrukturoptimierung.

DAAO-Signalweg

DAAO_pathway Vereinfachter DAAO-Signalweg und der Angriffspunkt von Inhibitoren. cluster_peroxisome Peroxisom cluster_synapse Synaptischer Spalt DAAO DAAO Imino_Acid Iminosäure DAAO->Imino_Acid Oxidation H2O2 H₂O₂ DAAO->H2O2 D_Serine D-Serin D_Serine->DAAO Substrat Keto_Acid α-Ketosäure Imino_Acid->Keto_Acid Hydrolyse NH3 NH₃ Imino_Acid->NH3 NMDA_Receptor NMDA-Rezeptor D_Serine_Synapse D-Serin D_Serine_Synapse->NMDA_Receptor Co-Agonist DAAO_Inhibitor DAAO-Inhibitor (Derivat) DAAO_Inhibitor->DAAO hemmt

Abbildung 2: Vereinfachter DAAO-Signalweg und der Angriffspunkt von Inhibitoren.

11β-HSD1-Signalweg

HSD11B1_pathway Vereinfachter 11β-HSD1-Signalweg und der Angriffspunkt von Inhibitoren. cluster_er Endoplasmatisches Retikulum cluster_nucleus Zellkern HSD11B1 11β-HSD1 Cortisol Cortisol (aktiv) HSD11B1->Cortisol NADP NADP⁺ HSD11B1->NADP Cortisone Cortison (inaktiv) Cortisone->HSD11B1 GR Glucocorticoid- Rezeptor (GR) Cortisol->GR bindet & aktiviert Cortisol_Cytosol Cortisol NADPH NADPH NADPH->HSD11B1 GRE Glucocorticoid Response Element (GRE) GR->GRE bindet an Gene_Expression Genexpression (z.B. Gluconeogenese) GRE->Gene_Expression reguliert HSD11B1_Inhibitor 11β-HSD1-Inhibitor (Derivat) HSD11B1_Inhibitor->HSD11B1 hemmt Cortisol_Cytosol->GR

Abbildung 3: Vereinfachter 11β-HSD1-Signalweg und der Angriffspunkt von Inhibitoren.

References

Application of Methyl 6-hydroxynicotinate in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 6-hydroxynicotinate, a pyridine derivative, serves as a crucial building block in the synthesis of various agrochemicals, particularly in the development of potent insecticides. While not an active pesticide itself, its chemical structure allows for modifications that lead to the creation of highly effective crop protection agents. This document provides a comprehensive overview of its application, including detailed synthetic protocols and the biological activity of its derivatives.

This compound is a key precursor in the production of 2-chloro-5-chloromethylpyridine (CCMP), a vital intermediate for the synthesis of several commercially significant neonicotinoid insecticides. Neonicotinoids are a class of neuro-active insecticides that are effective against a wide range of sucking insects.[1]

Application in Insecticide Synthesis

The primary application of this compound in agrochemical research is as a starting material for the synthesis of neonicotinoid insecticides such as Imidacloprid, Acetamiprid, and Thiacloprid. The synthesis proceeds through the key intermediate 2-chloro-5-chloromethylpyridine (CCMP). The general synthetic strategy involves the conversion of the 6-hydroxy group of the nicotinic acid derivative to a chlorine atom and subsequent modifications of the carboxylic acid group.

Signaling Pathway of Neonicotinoid Insecticides

Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to an overstimulation of the nerve cells, resulting in paralysis and death of the insect.[2] Their selectivity for insect nAChRs over mammalian receptors contributes to their effectiveness and relatively lower toxicity to mammals.

Neonicotinoid Signaling Pathway cluster_synapse Synaptic Cleft Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Influx Na+ Influx Ion_Channel->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Causes Nerve_Overstimulation Continuous Nerve Stimulation Depolarization->Nerve_Overstimulation Leads to Paralysis_Death Paralysis & Death Nerve_Overstimulation->Paralysis_Death Results in

Figure 1: Simplified signaling pathway of neonicotinoid insecticides.

Experimental Protocols

The following protocols describe the synthesis of the key intermediate 2-chloro-5-chloromethylpyridine (CCMP) from 6-hydroxynicotinic acid (a closely related precursor to this compound) and the subsequent synthesis of the insecticide Imidacloprid.

Synthesis of 2-chloro-5-chloromethylpyridine (CCMP) from 6-Hydroxynicotinic Acid

This multi-step synthesis transforms 6-hydroxynicotinic acid into the crucial insecticide intermediate, CCMP.[3][4]

CCMP_Synthesis_Workflow Start 6-Hydroxynicotinic Acid Step1 Step 1: Chlorination (Thionyl Chloride) Start->Step1 Intermediate1 6-Hydroxynicotinoyl chloride Step1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2) Intermediate1->Step2 Intermediate2 6-Hydroxynicotinaldehyde Step2->Intermediate2 Step3 Step 3: Catalytic Hydrogenation (Pd/C, H2) Intermediate2->Step3 Intermediate3 2-Hydroxy-5-hydroxymethylpyridine Step3->Intermediate3 Step4 Step 4: Chlorination (Chlorinating Agent) Intermediate3->Step4 End 2-chloro-5-chloromethylpyridine (CCMP) Step4->End

Figure 2: Workflow for the synthesis of CCMP.

Step 1: Synthesis of 6-Hydroxynicotinoyl chloride [3][4]

  • Heat a mixture of 13.92 g (0.1 mol) of 6-hydroxynicotinic acid and 0.04 g (0.5 mmol) of pyridine in 60 ml of acetonitrile to 80°C.

  • Add 12.49 g (0.105 mol) of thionyl chloride dropwise to the mixture.

  • Stir the reaction mixture at 80°C for an additional 30 minutes.

  • After cooling, filter the precipitate, wash it twice with 10 ml of cold acetonitrile, and dry it under vacuum to yield 6-hydroxynicotinoyl chloride.

Step 2: Synthesis of 6-Hydroxynicotinaldehyde [3]

  • Hydrogenate 13.35 g (0.086 mol) of 6-hydroxynicotinoyl chloride in 650 ml of acetonitrile in an autoclave with 2.7 g of 5% Pd/C catalyst at 80°C and 10 bar H₂ pressure.

  • After 4 hours, filter off the catalyst and wash it several times with hot water.

  • Combine the filtrates and concentrate them.

  • Recrystallize the residue from water to obtain 6-hydroxynicotinaldehyde as colorless crystals.

Step 3: Synthesis of 2-Hydroxy-5-hydroxymethylpyridine [3][4]

  • Further catalytic hydrogenation of 6-hydroxynicotinaldehyde with hydrogen and a suitable catalyst (e.g., Pd/C) yields 2-hydroxy-5-hydroxymethylpyridine. (Specific conditions may vary and require optimization).

Step 4: Synthesis of 2-chloro-5-chloromethylpyridine (CCMP) [3][4]

  • Chlorinate 2-hydroxy-5-hydroxymethylpyridine using a suitable chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) to obtain the final product, 2-chloro-5-chloromethylpyridine. The reaction temperature is typically between 80° and 120°C.

Synthesis of Imidacloprid from CCMP

This protocol outlines the final step in synthesizing the insecticide Imidacloprid from the key intermediate CCMP.[5]

Imidacloprid_Synthesis_Workflow Start_CCMP 2-chloro-5-chloromethylpyridine (CCMP) Step_Reaction Reaction in Organic Solvent with Alkali Carbonate Start_CCMP->Step_Reaction Start_Amine 2-Nitroiminoimidazolidine Start_Amine->Step_Reaction End_Imidacloprid Imidacloprid Step_Reaction->End_Imidacloprid

Figure 3: Workflow for the synthesis of Imidacloprid.
  • React a stoichiometric amount of 2-nitroiminoimidazolidine with 2-chloro-5-chloromethylpyridine (CCMP) in the presence of an alkali carbonate (e.g., potassium carbonate) in an organic solvent (e.g., acetonitrile).

  • Gradually add the CCMP to a mixture of 2-nitroiminoimidazolidine and the organic solvent under reflux conditions.

  • After the reaction is complete, the product, Imidacloprid, can be isolated and purified using standard techniques.

Quantitative Data on Biological Activity

The following table summarizes the biological activity of neonicotinoid insecticides derived from precursors related to this compound.

CompoundTarget PestBioassay MethodActivity MetricValueReference(s)
Imidacloprid Aphids, whiteflies, leafhoppers, planthoppers, Colorado potato beetleVarious (field and lab)EfficacyHigh intrinsic acute and residual activity[6]
Acetamiprid Sucking insects (Thysanoptera, Hemiptera, aphids)--Effective control on various crops[7][8]
Thiacloprid Sucking and biting insects-Half-life (in tomato)2.2 days[9]
Neonicotinoids (general) Various insectsPostsynaptic nAChR bindingMechanismAgonist, leading to paralysis and death

Disclaimer: The provided protocols are for informational purposes for researchers and scientists. Appropriate safety precautions and laboratory practices must be followed. The synthesis of these compounds should only be carried out by qualified professionals in a suitable laboratory setting.

References

Application Notes and Protocols for the Synthesis of Methyl 6-hydroxynicotinate Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of a diverse library of methyl 6-hydroxynicotinate analogs for the exploration of structure-activity relationships (SAR). This compound serves as a versatile scaffold for chemical modification at the C2, C4, and C5 positions of the pyridine ring, as well as at the 6-hydroxy group. These analogs are valuable tools for investigating the pharmacology of nicotinic acid derivatives, which are known to interact with key biological targets such as the nicotinic acetylcholine receptors (nAChRs) and the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[1][2] Understanding the SAR of these compounds can guide the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Introduction

Nicotinic acid (niacin) and its derivatives are a well-established class of compounds with significant therapeutic effects, most notably in the management of dyslipidemia.[2] Their biological activities are primarily mediated through the activation of GPR109A.[2] Furthermore, the nicotinic scaffold is a core component of ligands for nAChRs, which are implicated in a variety of neurological disorders.[3] The synthesis and biological evaluation of analogs of nicotinic acid esters, such as this compound, are crucial for developing a comprehensive SAR and identifying new chemical entities with therapeutic potential.

This application note outlines a strategic approach to the synthesis of a library of this compound analogs. It includes detailed experimental protocols for key transformations, including the synthesis of the starting material, and subsequent modifications to introduce chemical diversity.

Synthesis of the Core Scaffold: this compound

The starting material, 6-hydroxynicotinic acid, can be synthesized from methyl coumalate. The subsequent esterification provides the this compound core scaffold.

Protocol 1: Synthesis of 6-Hydroxynicotinic Acid[4]

Materials:

  • Methyl coumalate

  • 14% Ammonium hydroxide

  • ~17% Aqueous sodium hydroxide

  • Concentrated hydrochloric acid

Procedure:

  • In a 500-mL beaker equipped with a thermometer, magnetic stirrer, and external cooling, place 117 mL of 14% ammonium hydroxide.

  • With stirring, add 45 g (0.29 mole) of methyl coumalate over 10 minutes, maintaining the temperature below 20°C.

  • Continue stirring for an additional 45 minutes at approximately 20°C.

  • In a 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide to near boiling.

  • Add the ammoniacal solution to the hot sodium hydroxide solution and heat rapidly to a vigorous boil for 5 minutes.

  • Cool the stirred solution in an ice bath to room temperature.

  • While maintaining the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.

  • Collect the resulting yellow microcrystalline solid by filtration, wash with water, and dry at 80°C.

Protocol 2: Synthesis of this compound

Materials:

  • 6-Hydroxynicotinic acid

  • Methanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 6-hydroxynicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • To the residue, add ice-cold saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield this compound.

Synthetic Strategies for Analog Generation

A key aspect of SAR studies is the systematic modification of the lead compound. The following sections describe synthetic routes to introduce diversity at various positions of the this compound scaffold.

Modification at the C4 and C5 Positions

Halogenation of the pyridine ring is a crucial first step to enable further functionalization through cross-coupling reactions.

Materials:

  • Methyl 4-hydroxy-6-methylnicotinate

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (DCM)

  • Ethanol

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a solution of methyl 4-hydroxy-6-methylnicotinate (150 mmol) in DCM (150 mL) at 0°C, add POBr₃ (225 mmol) in five portions.

  • Stir the solution at 35°C until the starting material is completely consumed (monitored by TLC).

  • Concentrate the reaction mixture on a rotary evaporator and cool to 0°C.

  • Carefully add ethanol and then saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.

  • Wash the mixture with brine (3 x 80 mL).

  • Dry the combined organic layers over MgSO₄ and concentrate.

  • Purify the crude product by silica gel column chromatography.

Materials:

  • 6-Hydroxynicotinic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

Procedure:

  • Add fuming nitric acid dropwise to a mixture of 6-hydroxynicotinic acid and concentrated sulfuric acid at 0°C.

  • Slowly heat the reaction mixture to 45°C and maintain for 3 hours.

  • Pour the mixture into ice water.

  • Collect the precipitate by suction filtration, wash with water, and air-dry to obtain 6-hydroxy-5-nitronicotinic acid.

  • The nitro-substituted acid can then be esterified using the method described in Protocol 2.

Introduction of Aryl, Heteroaryl, and Amino Groups via Cross-Coupling

The halogenated intermediates can be further functionalized using palladium-catalyzed cross-coupling reactions.

Materials:

  • Halogenated this compound analog

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • In a reaction vessel, combine the halogenated pyridine, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent and purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Materials:

  • Halogenated this compound analog

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halogenated pyridine, the amine, the palladium catalyst, the ligand, and the base in a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize the structure-activity relationships of various nicotinic acid analogs at nAChRs and GPR109A. This data can serve as a benchmark for newly synthesized this compound analogs.

Table 1: Biological Activity of Nicotinic Acid Analogs at α4β2 nAChRs [3]

CompoundR⁴IC₅₀ (nM)EC₅₀ (µM)Imax (%)
Nicotine HHHH1.5 ± 0.22.8 ± 0.3100
Analog 1 OCH₃HHH22.3 ± 3.55.1 ± 0.695 ± 5
Analog 2 ClHHH15.8 ± 2.14.5 ± 0.498 ± 3
Analog 3 HOCH₃HH35.6 ± 4.26.8 ± 0.790 ± 6
Analog 4 HHClH28.4 ± 3.95.9 ± 0.592 ± 4

Table 2: Activity of Nicotinic Acid Analogs at GPR109A [2][4]

CompoundModificationEC₅₀ (nM)
Nicotinic Acid -300
Acifran Cyclopropyl-substituted30
MK-1903 Pyrazole derivative10
SCH 900271 Pyridinone derivative5

Visualization of Pathways and Workflows

Signaling Pathways

The biological effects of this compound analogs are often mediated through specific signaling pathways. Activation of GPR109A by nicotinic acid analogs leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in lipolysis.[5] In contrast, activation of nAChRs, which are ligand-gated ion channels, results in cation influx and downstream signaling cascades involving calcium and various kinases.[6]

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Analog This compound Analog Analog->GPR109A Binds Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Inactivates) Lipolysis Lipolysis (Inhibited) HSL->Lipolysis

Caption: GPR109A signaling pathway activated by nicotinic acid analogs.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Analog This compound Analog Analog->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Cascades Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Kinase_Activation Kinase Activation (e.g., CaMK, PKC) Ca_Signaling->Kinase_Activation Gene_Expression Changes in Gene Expression Kinase_Activation->Gene_Expression

Caption: nAChR signaling pathway activated by nicotinic acid analogs.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound analogs is depicted below.

Experimental_Workflow Start Start: This compound Halogenation Halogenation (e.g., Bromination) Start->Halogenation Nitration Nitration Start->Nitration Alkylation O-Alkylation/ N-Alkylation Start->Alkylation Halogenated_Intermediate Halogenated Intermediate Halogenation->Halogenated_Intermediate Nitro_Intermediate Nitro Intermediate Nitration->Nitro_Intermediate Alkylated_Analog Alkylated Analog Alkylation->Alkylated_Analog Cross_Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Halogenated_Intermediate->Cross_Coupling Reduction Reduction of Nitro Group Nitro_Intermediate->Reduction Purification Purification and Characterization (NMR, MS, HPLC) Alkylated_Analog->Purification Aryl_Analogs Aryl/Heteroaryl Analogs Cross_Coupling->Aryl_Analogs Amino_Analogs Amino Analogs Reduction->Amino_Analogs Aryl_Analogs->Purification Amino_Analogs->Purification Biological_Screening Biological Screening (Binding Assays, Functional Assays) Purification->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis

Caption: General workflow for the synthesis and evaluation of analogs.

Conclusion

The synthetic protocols and strategies outlined in this document provide a robust framework for the generation of a diverse library of this compound analogs. By systematically exploring the chemical space around this versatile scaffold, researchers can elucidate the structure-activity relationships governing the interaction of these compounds with their biological targets. This knowledge is essential for the rational design of novel and improved therapeutic agents for a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 6-hydroxynicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and established method for synthesizing this compound?

A1: The most prevalent laboratory-scale method for the synthesis of this compound is the Fischer esterification of 6-hydroxynicotinic acid. This reaction involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).

Q2: How can I monitor the progress of the esterification reaction?

A2: The progress of the reaction can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of the starting material (6-hydroxynicotinic acid) and the formation of the product (this compound).

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the precise conversion rate and identify the presence of any impurities or side products.

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a white to light yellow crystalline powder.[1] Key physical properties are summarized in the table below.

PropertyValue
CAS Number 66171-50-4[2][3]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
Melting Point 165.0 to 169.0 °C[1]
Appearance White to light yellow powder/crystal[1]
Purity (typical) >97.0% (GC)[1][3]

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield in the Fischer esterification of 6-hydroxynicotinic acid can be attributed to several factors. The following guide provides potential causes and recommended solutions.

Q: My Fischer esterification is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields are a common issue and can often be resolved by addressing the equilibrium nature of the Fischer esterification and optimizing reaction and work-up conditions.

Troubleshooting Low Yield

Potential CauseRecommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a large excess of methanol, which can also serve as the solvent.[4] Alternatively, remove water as it is formed using a Dean-Stark apparatus, though this is less common when using a large excess of alcohol.[5]
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used. The catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Suboptimal Reaction Time and Temperature Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Ensure the reaction is heated to the reflux temperature of methanol to achieve a reasonable reaction rate. Prolonged reaction times at high temperatures can sometimes lead to side reactions.
Product Loss During Work-up During neutralization with a base (e.g., sodium bicarbonate), perform the addition slowly and at a low temperature (ice bath) to prevent hydrolysis of the ester product. Ensure the pH is carefully adjusted to ~7. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery from the aqueous layer.
Issue 2: Presence of Impurities and Side Products

The formation of impurities is a common challenge that can complicate purification and reduce the final yield.

Q: My TLC plate shows multiple spots after the synthesis. What are the likely impurities and how can I minimize their formation?

A: Multiple spots on a TLC plate indicate the presence of unreacted starting material or the formation of side products.

Common Impurities and Their Minimization

Impurity/Side ProductFormation and Minimization
Unreacted 6-Hydroxynicotinic Acid This is the most common impurity and indicates an incomplete reaction. Refer to the "Incomplete Reaction" section in the low-yield troubleshooting guide to address this.
Hydrolysis Product (6-Hydroxynicotinic Acid) The ester product can be hydrolyzed back to the carboxylic acid during the work-up, especially under prolonged exposure to acidic or basic conditions at elevated temperatures. To minimize this, perform the neutralization step quickly and at a low temperature.
Decarboxylation Product At elevated temperatures, nicotinic acids can undergo decarboxylation. While less common under typical esterification conditions, prolonged heating at high temperatures could potentially lead to the formation of 2-hydroxypyridine.[6] Use the minimum effective temperature and reaction time.

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Hydroxynicotinic Acid

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • 6-Hydroxynicotinic acid

  • Methanol (reagent grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxynicotinic acid in an excess of methanol.

  • With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Cool the residue in an ice bath and carefully neutralize it to a pH of ~7 by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the product from the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Mix Mix 6-Hydroxynicotinic Acid, Methanol, and H₂SO₄ Start->Mix Reflux Heat to Reflux Mix->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Concentrate Concentrate (remove excess Methanol) Monitor->Concentrate Neutralize Neutralize with NaHCO₃ Solution Concentrate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Product Pure Methyl 6-Hydroxynicotinate Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield of Product Check_Reaction Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Increase Reaction Time Use Excess Methanol Check Catalyst Amount Incomplete->Optimize_Conditions Check_Workup Review Work-up Procedure Complete->Check_Workup Hydrolysis Potential for Hydrolysis during Neutralization Check_Workup->Hydrolysis Check_Purification Review Purification Step Check_Workup->Check_Purification Optimize_Workup Neutralize at Low Temp. Perform Multiple Extractions Hydrolysis->Optimize_Workup Loss_Purification Product Loss during Recrystallization/Chromatography Check_Purification->Loss_Purification Optimize_Purification Optimize Solvent System for Recrystallization Loss_Purification->Optimize_Purification

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Methyl 6-hydroxynicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common byproducts and troubleshooting strategies encountered during the synthesis of Methyl 6-hydroxynicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common laboratory synthesis of this compound involves a two-step process:

  • Synthesis of 6-hydroxynicotinic acid: This precursor is often synthesized from methyl coumalate.[1]

  • Esterification of 6-hydroxynicotinic acid: The carboxylic acid is then esterified, typically with methanol under acidic conditions (Fischer esterification), to yield the final product.

Q2: What are the most common byproducts observed in the synthesis of this compound?

The primary byproducts in the synthesis of this compound via Fischer esterification of 6-hydroxynicotinic acid include:

  • Unreacted 6-hydroxynicotinic acid: Incomplete esterification is a common source of this impurity.

  • Hydrolysis product (6-hydroxynicotinic acid): As the Fischer esterification is a reversible reaction, the presence of water can lead to the hydrolysis of the ester product back to the starting carboxylic acid.[2]

  • Byproducts from the precursor synthesis: Impurities from the synthesis of 6-hydroxynicotinic acid can be carried over. For instance, if starting from methyl coumalate, unreacted starting material or side-products from that reaction could be present.[1]

Q3: How can I minimize the formation of these byproducts?

To minimize byproduct formation, consider the following strategies:

  • Drive the equilibrium forward: Use a large excess of methanol to shift the reaction equilibrium towards the ester product.[2]

  • Remove water: While a Dean-Stark apparatus can be used to remove water as it forms, using a large excess of the alcohol is a common alternative.[3]

  • Control reaction time and temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times at high temperatures, which can potentially lead to degradation.[2]

  • Ensure high-purity starting materials: Purifying the 6-hydroxynicotinic acid precursor before esterification can prevent the carryover of impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase the molar excess of methanol. - Ensure the acid catalyst (e.g., sulfuric acid) is active and used in a sufficient amount. - Extend the reaction time and monitor for completion by TLC or HPLC.[2]
Product Loss During Workup - Carefully neutralize the reaction mixture to a pH of ~7 to prevent hydrolysis of the ester. Perform this step at a low temperature (e.g., in an ice bath). - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous layer.[2]
Hydrolysis of the Ester - During the workup, neutralize the acid catalyst promptly and at low temperatures. - Avoid prolonged exposure of the product to acidic or basic aqueous conditions.[2]
Issue 2: Presence of Multiple Spots on TLC/Unexpected Peaks in HPLC
Potential Cause Identification and Resolution
Unreacted 6-hydroxynicotinic acid - The starting material will have a different retention factor (Rf) on TLC or retention time in HPLC compared to the product. - To resolve, push the reaction to completion as described in "Issue 1". If the reaction is complete, the unreacted starting material can be removed during the aqueous workup due to its higher water solubility.
Hydrolysis of the Ester - The hydrolysis product (6-hydroxynicotinic acid) will have a similar chromatographic behavior to the starting material. - To prevent this, follow the workup procedures outlined in "Issue 1" to minimize hydrolysis.
Other Impurities - Characterize the unknown peaks using techniques like LC-MS to determine their molecular weights, which can help in identifying the structures of the byproducts. - If impurities are carried over from the previous step, purify the 6-hydroxynicotinic acid before esterification.

Experimental Protocols

Synthesis of 6-hydroxynicotinic acid from Methyl Coumalate

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Methyl coumalate

  • 14% Ammonium hydroxide

  • ~17% Aqueous sodium hydroxide

  • Concentrated hydrochloric acid

  • Water

  • Ice

Procedure:

  • In a beaker equipped with a thermometer, magnetic stirrer, and external cooling, add 45 g (0.29 mole) of methyl coumalate to 117 ml of 14% ammonium hydroxide over 10 minutes, keeping the temperature below 20°C.

  • Continue stirring for an additional 45 minutes at approximately 20°C.

  • In a separate 2-liter beaker, heat 600 ml of approximately 17% aqueous sodium hydroxide to near boiling.

  • Add the ammoniacal solution of the methyl coumalate adduct to the hot sodium hydroxide solution and heat the mixture rapidly to boiling.

  • After boiling vigorously for 5 minutes, cool the solution to room temperature in an ice bath.

  • While keeping the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.

  • A heavy, yellow, microcrystalline solid will separate. Continue stirring and cooling for about an hour.

  • Collect the solid on a Büchner funnel, wash twice with water, and dry at 80°C.

Expected Yield: 29–37 g (72–91%) of 6-hydroxynicotinic acid.[1]

Fischer Esterification of 6-hydroxynicotinic acid (General Procedure)

Materials:

  • 6-hydroxynicotinic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Brine (saturated sodium chloride solution)

Procedure:

  • In a round-bottom flask, dissolve 6-hydroxynicotinic acid in a large excess of anhydrous methanol.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous sodium bicarbonate solution.

  • Extract the product from the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Visualizations

G cluster_0 Synthesis Pathway Methyl_Coumalate Methyl Coumalate 6_HNA 6-Hydroxynicotinic Acid Methyl_Coumalate->6_HNA Ammonium Hydroxide, NaOH, HCl M6HN This compound 6_HNA->M6HN Methanol, H₂SO₄ (cat.)

Caption: Synthesis pathway for this compound.

G cluster_1 Troubleshooting Workflow Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Check Reaction Completion (TLC/HPLC) Product_Loss Product Loss during Workup Low_Yield->Product_Loss Review Workup Procedure Hydrolysis Ester Hydrolysis Low_Yield->Hydrolysis Check for Water Contamination Increase_MeOH Increase_MeOH Incomplete_Reaction->Increase_MeOH Increase Methanol Excess Check_Catalyst Check_Catalyst Incomplete_Reaction->Check_Catalyst Check Catalyst Activity/Amount Optimize_Neutralization Optimize_Neutralization Product_Loss->Optimize_Neutralization Optimize pH and Temperature Control Multiple_Extractions Multiple_Extractions Product_Loss->Multiple_Extractions Perform Multiple Extractions Anhydrous_Reagents Anhydrous_Reagents Hydrolysis->Anhydrous_Reagents Use Anhydrous Reagents

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of Crude Methyl 6-hydroxynicotinate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 6-hydroxynicotinate via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Recommended Solution
No crystal formation upon cooling. The solution is not sufficiently saturated; too much solvent was used.Reheat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[1]
The solution is supersaturated, but nucleation has not initiated.Induce crystallization by scratching the inner wall of the flask with a glass rod at the surface of the solution. Alternatively, introduce a seed crystal of pure this compound.[2]
The compound "oils out" instead of crystallizing. The crude material has a high impurity level, leading to a significant depression of the melting point.Consider pre-purification by another method, such as column chromatography, to remove a larger portion of the impurities.[3]
The cooling process is too rapid.Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. This provides more time for the ordered crystal lattice to form.
The chosen solvent is not optimal.Re-dissolve the oil in additional solvent and try adding a co-solvent (anti-solvent) in which the compound is less soluble to promote crystallization.
Low recovery of purified product. A significant amount of the compound remains dissolved in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation.[1]
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during this step.
The purified crystals are colored. Colored impurities are present in the crude material and have been incorporated into the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: this compound is reported to be soluble in alcohols and chloroform, and insoluble in water.[4] Therefore, a good starting point for a single-solvent recrystallization would be an alcohol such as methanol or ethanol. A mixed-solvent system, such as ethanol/water or methanol/water, could also be effective, where the compound is dissolved in the alcohol and water is added as an anti-solvent to induce precipitation.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials from the synthesis, such as 6-hydroxynicotinic acid, and byproducts formed during the reaction.[3] The nature of the impurities will depend on the synthetic route used to prepare the crude product.

Q3: How can I determine the appropriate amount of solvent to use?

A3: The ideal amount of solvent is the minimum required to completely dissolve the crude product at the solvent's boiling point. This can be determined by adding the solvent portion-wise to the heated crude material until it all dissolves. Using an excess of solvent will result in a lower yield of the purified product.[1]

Q4: At what temperature should I expect this compound to crystallize?

A4: Crystallization should begin as the saturated solution cools and the solubility of the compound decreases. The exact temperature will depend on the solvent used and the concentration of the solution. The melting point of pure this compound is in the range of 150-155°C.[4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a single-solvent recrystallization method with ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Glass funnel and filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solvent begins to boil. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then reheat it to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound start Start dissolve Dissolve Crude Product in Hot Ethanol start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filtration Hot Gravity Filtration dissolve->hot_filtration If not decolorizing decolorize->hot_filtration If used cool Cool Filtrate to Induce Crystallization hot_filtration->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash Crystals with Cold Ethanol isolate->wash dry Dry Purified Crystals wash->dry end End dry->end

References

Technical Support Center: Scale-Up Synthesis of Methyl 6-Hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up synthesis of Methyl 6-hydroxynicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

The scale-up synthesis of this compound presents several key challenges stemming from its bifunctional nature, containing both a carboxylic acid and a hydroxyl group on a pyridine ring. The primary hurdles include:

  • Side Reactions: The presence of the hydroxyl group can lead to undesired side reactions, such as O-alkylation if harsh methylating agents are used, or potential polymerization under certain conditions.

  • Reaction Equilibrium: The common method for esterification, the Fischer-Speier reaction, is a reversible process.[1][2] Driving the reaction to completion on a large scale requires efficient removal of the water byproduct or the use of a large excess of methanol.[3]

  • Purification: The polarity of both the hydroxyl and ester functional groups can make purification challenging. The product may have significant water solubility, leading to losses during aqueous workups. Additionally, separating the final product from the starting material (6-hydroxynicotinic acid) and any by-products can be difficult.

  • Thermal Stability: While specific data for this compound is limited, nicotinic acid derivatives can be susceptible to decarboxylation at elevated temperatures, potentially forming 2-hydroxypyridine as a byproduct.[3] Careful temperature control during distillation is crucial.

  • Material Handling: On a larger scale, handling significant quantities of reagents like concentrated sulfuric acid requires stringent safety protocols and specialized equipment to manage exothermic reactions.

Q2: What are the common synthetic routes for this compound, and which is most suitable for scale-up?

The most direct and common route for the synthesis of this compound is the Fischer-Speier esterification of 6-hydroxynicotinic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][4]

  • Fischer-Speier Esterification: This method is often preferred for its simplicity and the use of relatively inexpensive reagents.[1] However, the reversible nature of the reaction can be a drawback on a large scale. To overcome this, strategies such as using a large excess of methanol or employing a Dean-Stark apparatus to remove water azeotropically are often employed.

Alternative routes, while less common, may include:

  • Reaction with Methylating Agents: Reagents like dimethyl sulfate or methyl iodide could be used, but these are generally more hazardous and expensive, and they increase the risk of N-methylation of the pyridine ring.[3] The hydroxyl group would also likely be methylated under these conditions, necessitating a subsequent deprotection step.

  • From Methyl Coumalate: 6-Hydroxynicotinic acid can be synthesized from methyl coumalate. This multi-step process adds complexity and may not be as atom-economical for large-scale production of the final ester.[5][6]

For industrial-scale production, a well-optimized Fischer-Speier esterification process is generally the most practical approach.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Problem: The isolated yield of this compound is consistently below expectations.

Possible Cause Recommended Solution
Incomplete Reaction (Equilibrium not driven to completion) Increase the excess of methanol used as the solvent and reactant.[2] Implement a method for continuous water removal, such as a Dean-Stark trap with a suitable solvent (e.g., toluene) or the use of molecular sieves.[7] Increase the reaction time and monitor progress by TLC or HPLC until the starting material is consumed.[3]
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used. The catalyst is crucial for protonating the carbonyl group and making it more susceptible to nucleophilic attack.[7]
Product Loss During Work-up Due to the product's polarity, it may have some solubility in the aqueous phase. Minimize the volume of water used during the work-up. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine to reduce the amount of dissolved water before drying.
Hydrolysis of the Ester Product During neutralization of the acidic reaction mixture, perform the addition of the base (e.g., saturated sodium bicarbonate solution) slowly and at a low temperature (ice bath) to prevent localized high pH and heat that can hydrolyze the ester back to the carboxylic acid.[3]
Sub-optimal Reaction Temperature The reaction is typically run at the reflux temperature of methanol.[3] Ensure the heating is adequate and consistent throughout the reaction vessel, especially in large reactors, to maintain a steady reflux.
Issue 2: Product Purity Issues and By-product Formation

Problem: The final product is contaminated with unreacted starting material or other impurities.

Possible Cause Recommended Solution
Unreacted 6-Hydroxynicotinic Acid As this is the most common impurity, ensure the reaction goes to completion by following the recommendations for improving yield (see Issue 1). For purification, consider column chromatography. Due to the polar nature of both the starting material and the product, a polar stationary phase like silica gel with a gradient elution of a polar solvent system (e.g., ethyl acetate/methanol in dichloromethane) may be effective.
Formation of a Diester (if impurities are present) If the starting 6-hydroxynicotinic acid is contaminated with di-carboxylic acids (a potential impurity from its own synthesis), a di-ester byproduct may form.[3] It is crucial to use high-purity starting material. The di-ester can potentially be separated by column chromatography or fractional distillation under high vacuum.
Decarboxylation By-product (2-Hydroxypyridine) This can occur at high temperatures.[3] If purification is performed by distillation, use a high vacuum to lower the boiling point and minimize thermal stress on the product.
O-methylation of the Hydroxyl Group While less likely under Fischer esterification conditions, if harsher methylating agents are used, this byproduct can form. This would require a deprotection step or a more complex purification strategy. It is recommended to stick to Fischer esterification to avoid this.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 6-Hydroxynicotinic Acid

This protocol describes a laboratory-scale synthesis that can be adapted for scale-up.

Materials:

  • 6-Hydroxynicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxynicotinic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the suspension. The addition is exothermic, and cooling may be necessary for larger scales.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue by slowly adding ice-cold saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is approximately 7.

    • Extract the product from the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Workflow for Fischer Esterification of 6-Hydroxynicotinate

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 6-Hydroxynicotinic Acid + Methanol (excess) catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux (4-24h) catalyst->reflux evap Evaporate Methanol reflux->evap neutralize Neutralize with NaHCO₃ (aq) evap->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry evap2 Evaporate Solvent wash_dry->evap2 purify Recrystallization or Column Chromatography evap2->purify product Pure Methyl 6-Hydroxynicotinate purify->product G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Work-up Loss cluster_solutions3 Solutions for Hydrolysis low_yield Low Yield of Product incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn loss_workup Loss During Work-up? low_yield->loss_workup hydrolysis Product Hydrolysis? low_yield->hydrolysis increase_methanol Increase Methanol Excess incomplete_rxn->increase_methanol remove_water Remove Water (e.g., Dean-Stark) incomplete_rxn->remove_water increase_time Increase Reaction Time incomplete_rxn->increase_time increase_catalyst Increase Catalyst Amount incomplete_rxn->increase_catalyst multiple_extractions Perform Multiple Extractions loss_workup->multiple_extractions brine_wash Wash with Brine loss_workup->brine_wash low_temp_neut Low Temperature Neutralization hydrolysis->low_temp_neut

References

Technical Support Center: Degradation of Methyl 6-hydroxynicotinate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathway of Methyl 6-hydroxynicotinate in aqueous solutions. The information is presented through frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of 6-hydroxynicotinic acid and methanol. This is a common degradation pathway for ester-containing compounds in the presence of water.

Q2: What are the main factors that accelerate the degradation of this compound in solution?

Several factors can significantly influence the rate of hydrolysis and the overall stability of this compound:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and, more significantly, alkaline conditions can catalyze the degradation of the ester.[1]

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[1] To ensure stability, solutions should be stored at refrigerated or frozen temperatures.[1]

  • Presence of Catalysts: Certain enzymes, such as esterases, which can be introduced through microbial contamination, can rapidly catalyze the cleavage of the ester bond.[1]

Q3: How stable is this compound in a typical aqueous solution at refrigerated temperatures?

While specific kinetic data for this compound is not extensively published, data from the closely related compound, methyl nicotinate, suggests it is relatively stable in aqueous solutions when stored at 4°C.[2][3] Studies on methyl nicotinate have shown that its degradation to nicotinic acid occurs at a slow rate of approximately 0.5% per year under these conditions.[2][3] This suggests that for many applications, this compound solutions can be considered sufficiently stable when stored properly at refrigerated temperatures.

Troubleshooting Guides

Issue 1: I am observing a rapid decrease in the concentration of my this compound standard in an aqueous solution.

  • Possible Cause 1: Incorrect pH. The pH of your solution may be in a range that promotes rapid hydrolysis (either highly acidic or alkaline). Esters are generally most stable at a slightly acidic pH.

    • Solution: Measure the pH of your solution. For optimal stability, maintain the pH in a slightly acidic range (e.g., pH 4-6) using an appropriate buffer system.[1]

  • Possible Cause 2: Elevated Storage Temperature. The solution may be stored at a temperature that is too high, accelerating the hydrolysis reaction.

    • Solution: Always store aqueous solutions of this compound at refrigerated temperatures (2-8°C) for short-term use. For long-term storage, consider preparing aliquots and storing them at -20°C or below.[1]

  • Possible Cause 3: Microbial Contamination. The presence of microbial contamination can introduce esterase enzymes, which will rapidly catalyze the degradation.

    • Solution: Employ sterile techniques when preparing and handling solutions. Use sterile, high-purity water and reagents. Consider filtering the solution through a 0.22 µm filter to remove any potential microbial contamination.[1]

Issue 2: An unexpected peak is appearing in my HPLC chromatogram during the analysis of my this compound sample.

  • Possible Cause: Degradation Product. The unexpected peak is likely the primary hydrolysis product, 6-hydroxynicotinic acid. This new peak will typically be more polar than the parent compound and thus have a shorter retention time on a reverse-phase HPLC column.

    • Solution: To confirm the identity of the peak, analyze a certified standard of 6-hydroxynicotinic acid. A match in retention time under the same chromatographic conditions will confirm the identity of the degradation product.[1]

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Aqueous Solution

FactorEffect on StabilityRecommendation
pH Hydrolysis is catalyzed by both acidic and basic conditions.Maintain a slightly acidic pH (e.g., 4-6) for optimal stability.[1]
Temperature Higher temperatures significantly accelerate the rate of hydrolysis.Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[1]
Enzymes Esterases, often from microbial contamination, can rapidly catalyze hydrolysis.Work under sterile conditions to avoid microbial contamination.[1]

Table 2: Example HPLC Method Parameters for a Stability Study

ParameterSpecification
HPLC System HPLC with UV Detector
Column C18 Reverse-Phase, 25 cm x 4.6 mm, 5 µm particle size[2]
Mobile Phase Isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized.[1]
Flow Rate 1.0 - 1.5 mL/min[2]
Detection Wavelength Determined by the UV absorbance maximum of the compounds (e.g., ~260-265 nm).[2]
Injection Volume 10-20 µL[2]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

Objective: To determine the rate of degradation of this compound in an aqueous solution under defined conditions (e.g., pH, temperature).

Materials:

  • This compound

  • 6-hydroxynicotinic acid (as a reference standard)

  • High-purity (HPLC grade) water

  • Appropriate buffer salts (e.g., for pH 4, 7, and 9)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Methanol or acetonitrile (HPLC grade)

  • Calibrated volumetric flasks and pipettes

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Storage: Aliquot the solution into several sealed, amber glass vials and store them at the desired temperatures (e.g., 4°C, 25°C, and 40°C).[1]

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove one vial from each storage condition for analysis.[1]

  • Sample Analysis: Analyze the samples using a validated, stability-indicating HPLC method (see Protocol 2) to quantify the concentration of this compound and its primary degradation product, 6-hydroxynicotinic acid.[1]

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics by fitting the data to an appropriate rate law (e.g., zero-order, first-order).

Protocol 2: HPLC Method Development for Quantifying this compound and 6-hydroxynicotinic acid

Objective: To develop a stability-indicating HPLC method for the simultaneous quantification of this compound and its degradation product, 6-hydroxynicotinic acid.

Procedure:

  • Standard Preparation: Prepare individual stock solutions of both this compound and 6-hydroxynicotinic acid in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the stock solutions to cover the expected concentration range of the stability samples.

  • Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to ensure the concentrations fall within the calibration range.

  • Chromatographic Analysis: Inject the calibration standards and samples into the HPLC system using the parameters outlined in Table 2.

  • Quantification: Construct a calibration curve for each compound by plotting the peak area versus concentration. Use the linear regression equation from the calibration curve to determine the concentration of this compound and 6-hydroxynicotinic acid in the unknown samples.

Visualizations

cluster_pathway Degradation Pathway cluster_products Products M6HN This compound HNA 6-Hydroxynicotinic Acid M6HN->HNA Hydrolysis MeOH Methanol M6HN->MeOH H2O Water (H₂O) H2O->M6HN

Caption: Hydrolysis degradation pathway of this compound.

cluster_workflow Experimental Workflow: Stability Study prep 1. Prepare Buffered Aqueous Solution of This compound aliquot 2. Aliquot into Vials and Store at Different Temperatures prep->aliquot sample 3. Collect Samples at Predetermined Time Intervals aliquot->sample analyze 4. Analyze Samples by Stability-Indicating HPLC Method sample->analyze quantify 5. Quantify Parent Compound and Degradation Product analyze->quantify plot 6. Plot Concentration vs. Time and Determine Kinetics quantify->plot

Caption: Workflow for a typical stability study of this compound.

References

Technical Support Center: Esterification of 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 6-hydroxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of 6-hydroxynicotinic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of 6-hydroxynicotinic acid?

A1: The most prevalent method for the esterification of 6-hydroxynicotinic acid is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The reaction is typically performed under reflux conditions, and using the alcohol as the solvent can help drive the equilibrium towards the ester product.[2]

Q2: What are the primary side reactions to be aware of during the esterification of 6-hydroxynicotinic acid?

A2: The main potential side reactions include:

  • Decarboxylation: At elevated temperatures in acidic conditions, 6-hydroxynicotinic acid can undergo decarboxylation to yield 6-hydroxypyridine.[3]

  • O-acylation of the phenolic hydroxyl group: The hydroxyl group on the pyridine ring can also be esterified, leading to the formation of a diester byproduct. This is a common consideration for hydroxy-substituted carboxylic acids.

  • N-alkylation of the pyridine ring: While less common under standard acidic Fischer esterification conditions due to the protonation of the pyridine nitrogen, N-alkylation can be a more significant side reaction when using alkylating agents like dimethyl sulfate.[2]

  • Polymerization: Under harsh acidic conditions, polymerization of the starting material or product may occur, leading to the formation of insoluble byproducts.

Q3: How can I monitor the progress of the esterification reaction?

A3: The reaction progress can be effectively monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] These methods allow for the visualization of the consumption of the starting material and the formation of the desired ester product and any byproducts. For more detailed quantitative analysis, HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ester
Potential Cause Recommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of the alcohol, which often serves as the solvent.[7] Ensure the reaction is allowed to proceed for a sufficient amount of time; monitoring by TLC or HPLC is crucial to determine the point of completion.[4] The water produced during the reaction can be removed using a Dean-Stark apparatus to further shift the equilibrium.[2]
Hydrolysis of the Ester Product During the workup, it is critical to neutralize the acid catalyst promptly and at a low temperature (e.g., using an ice-cold saturated aqueous NaHCO₃ solution) to prevent the hydrolysis of the newly formed ester back to the carboxylic acid.[2]
Suboptimal Reaction Temperature The reaction should be conducted at the reflux temperature of the alcohol being used to ensure a sufficient reaction rate. However, excessively high temperatures or prolonged reaction times can promote side reactions like decarboxylation.[2]
Losses During Workup and Purification Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Back-extraction of the combined organic layers with a mild base can help remove unreacted carboxylic acid. Purification by column chromatography or recrystallization should be optimized to minimize product loss.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Recommended Solution
Unreacted 6-Hydroxynicotinic Acid Incomplete reaction or inefficient purification.Drive the reaction to completion as described above. During purification, unreacted acid can be removed by washing the organic extract with a mild aqueous base (e.g., NaHCO₃ solution) or by column chromatography.
6-Hydroxypyridine Decarboxylation of the starting material.This side reaction is favored by high temperatures and prolonged heating.[3] Optimize the reaction time and temperature to minimize its occurrence. Monitor the reaction closely and stop it once the starting material is consumed.
Diester Byproduct (O-acylation) Esterification of the phenolic hydroxyl group.This is more likely with a large excess of the acylating agent or under more forcing conditions. Use a stoichiometric amount of the alcohol if possible, although this may reduce the overall reaction rate. The diester can typically be separated from the monoester by column chromatography due to differences in polarity.
N-alkylated Byproduct Alkylation of the pyridine nitrogen.This is generally not a major issue in Fischer esterification due to the protonation of the nitrogen atom by the strong acid catalyst. If using other esterification methods with alkylating agents, careful control of stoichiometry and reaction conditions is necessary.[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-Hydroxynicotinate via Fischer Esterification

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 6-Hydroxynicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxynicotinic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with an ice-cold saturated aqueous NaHCO₃ solution to a pH of ~7.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Comparison of Esterification Methods for Nicotinic Acid Derivatives (Illustrative)

MethodReagents & CatalystReaction ConditionsReported YieldReference
Fischer EsterificationMethanol, Sulfuric AcidReflux, 17 hours75% (for 6-methylnicotinic acid)[8]
Fischer EsterificationMethanol saturated with HCl gasReflux, 1 hourNot specified (for 6-methylnicotinic acid)[9]
Peptide CouplingMethanol, EDCI, DMAPRoom temperature to reflux88% (for a similar substrate)[10]
Dimethyl SulfateDimethyl Sulfate, NaHCO₃Elevated temperature (e.g., 90°C)High (General method)[10]

Note: The yields reported are for a similar substrate (6-methylnicotinic acid) and may vary for 6-hydroxynicotinic acid.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation A R-COOH B R-C(OH)OH+ A->B H+ C R-C(OH)OH+ D R-C(OH)(OHR')+H+ C->D R'-OH E R-C(OH)(OHR')+H+ F R-C(OH2+)(OR') E->F G R-C(OH2+)(OR') H R-C(OR')=OH+ G->H -H2O I R-C(OR')=OH+ J R-COOR' I->J -H+

Caption: The mechanism of Fischer esterification involves five key steps.

Potential Side Reactions Workflow

Side_Reactions Start 6-Hydroxynicotinic Acid Ester Desired Ester (this compound) Start->Ester Esterification (Alcohol, H+) Decarboxylated Decarboxylation Product (6-Hydroxypyridine) Start->Decarboxylated High Temp, H+ Diester O-Acylation Product (Diester) Start->Diester Excess Acylating Agent N_Alkylated N-Alkylation Product Start->N_Alkylated Alkylating Agent (e.g., DMS)

Caption: Potential side reactions during the esterification of 6-hydroxynicotinic acid.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Problem Low Yield of Ester Check_Completion Check Reaction Completion (TLC/HPLC) Problem->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Solution_Incomplete Increase reaction time Use excess alcohol Remove water Incomplete->Solution_Incomplete Check_Workup Review Workup Procedure Complete->Check_Workup Hydrolysis Product Hydrolysis Check_Workup->Hydrolysis Losses Mechanical Losses Check_Workup->Losses Solution_Hydrolysis Neutralize at low temperature Hydrolysis->Solution_Hydrolysis Solution_Losses Optimize extraction and purification Losses->Solution_Losses

Caption: A logical workflow for troubleshooting low yields in the esterification reaction.

References

Removal of unreacted starting material from Methyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting material from Methyl 6-hydroxynicotinate.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound, offering targeted solutions to common problems.

Issue 1: Presence of Starting Material (6-Hydroxynicotinic Acid) in the Final Product

  • Q: My final product, this compound, is contaminated with the starting material, 6-hydroxynicotinic acid. How can I effectively remove it?

    A: The presence of unreacted 6-hydroxynicotinic acid is a common impurity. Due to the difference in acidity and polarity between the acidic starting material and the ester product, several purification techniques can be employed. The choice of method will depend on the scale of your reaction and the resources available. The most common and effective methods are liquid-liquid extraction, column chromatography, and recrystallization.

Issue 2: Difficulties with Liquid-Liquid Extraction

  • Q: I'm trying to use liquid-liquid extraction to separate my product from the starting material, but I'm not getting a clean separation. What am I doing wrong?

    A: Incomplete separation during liquid-liquid extraction can be due to several factors. Firstly, ensure you are using a biphasic system where your product and starting material have differential solubility. A common approach is to dissolve the crude product in an organic solvent like ethyl acetate and wash it with an aqueous basic solution (e.g., saturated sodium bicarbonate). The acidic 6-hydroxynicotinic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral this compound remains in the organic layer.[1][2]

    Troubleshooting Steps:

    • Check the pH: Ensure the aqueous layer is basic enough (pH > 8) to deprotonate the 6-hydroxynicotinic acid. You can test the pH of the aqueous layer with pH paper.

    • Multiple Extractions: Perform multiple extractions with the aqueous base to ensure complete removal of the acidic starting material.

    • Emulsion Formation: If an emulsion forms, it can be broken by adding brine (saturated NaCl solution) or by gentle swirling and allowing the layers to stand for a longer period.

    • Solvent Choice: Ensure the organic solvent used is appropriate for extracting this compound. Ethyl acetate and dichloromethane are commonly used.[3]

Issue 3: Challenges in Column Chromatography

  • Q: I am attempting to purify this compound using silica gel column chromatography, but I am getting poor separation between my product and the starting material. What can I do to improve this?

    A: Poor separation in column chromatography is often related to the choice of the mobile phase (eluent). Since 6-hydroxynicotinic acid is significantly more polar than this compound, it should have a lower Rf value on a silica gel TLC plate and elute much later from the column.

    Troubleshooting Steps:

    • Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A common eluent system for pyridine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] Start with a less polar mixture and gradually increase the polarity.

    • Sample Loading: Ensure the sample is loaded onto the column in a concentrated solution and in a narrow band to prevent peak broadening.

    • Column Packing: A well-packed column is crucial for good separation. Ensure there are no air bubbles or cracks in the stationary phase.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina, or a reverse-phase column.[5]

Issue 4: Problems with Recrystallization

  • Q: I am trying to purify my this compound by recrystallization, but either nothing crystallizes, or the starting material co-precipitates. What should I do?

    A: Recrystallization is an effective technique for purifying solid compounds, but it relies heavily on the choice of solvent and the differing solubilities of the compound and its impurities at different temperatures.[6]

    Troubleshooting Steps:

    • Solvent Screening: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity (6-hydroxynicotinic acid) should either be very soluble or insoluble at all temperatures.[7] Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, or solvent mixtures like ethanol/water) to find the optimal one.[6][8][9]

    • Inducing Crystallization: If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.[7]

    • "Oiling Out": If the product "oils out" instead of forming crystals, it means the solute is coming out of the solution above its melting point. This can be addressed by using a larger volume of solvent or switching to a solvent with a lower boiling point.[10]

    • Removing Insoluble Impurities: If the starting material is insoluble in the hot recrystallization solvent, it can be removed by hot gravity filtration before allowing the solution to cool and crystallize.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the key physical property differences between this compound and 6-hydroxynicotinic acid that I can exploit for separation?

    A1: The primary differences are in their acidity and polarity. 6-hydroxynicotinic acid is a carboxylic acid, making it acidic and highly polar. This compound is an ester, which is neutral and less polar. This difference is the basis for separation by liquid-liquid extraction with a basic aqueous solution. Additionally, their solubility profiles in various organic solvents differ, which is the principle behind purification by recrystallization and column chromatography.

  • Q2: How can I monitor the purity of my this compound during the purification process?

    A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the purified fractions, and a standard of the starting material on a TLC plate, you can visualize the separation. The product, being less polar, should have a higher Rf value than the more polar starting material on a silica gel plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[4][11]

  • Q3: Are there any stability concerns with this compound during purification?

    A3: Yes, as an ester, this compound can be susceptible to hydrolysis back to 6-hydroxynicotinic acid under strongly acidic or basic conditions, especially at elevated temperatures.[4] Therefore, during workup and purification, it is advisable to avoid prolonged exposure to harsh pH conditions and high heat.

Data Presentation

ParameterThis compound6-Hydroxynicotinic AcidReference
Molecular Formula C₇H₇NO₃C₆H₅NO₃[12][13]
Molecular Weight 153.14 g/mol 139.11 g/mol [12][13]
Appearance White to light yellow crystalline powderYellow microcrystalline solid[8][14]
Melting Point 165-170 °C299-300 °C (decomposes)[8][14]
Solubility in Water InsolubleSlightly soluble, especially when heated[8][15]
Solubility in Organic Solvents Soluble in alcohols (e.g., ethanol) and chloroform.Soluble in DMSO; slightly soluble in hot acetic acid.[8][14][15]
Acidity (pKa) NeutralAcidic (carboxylic acid)N/A

Experimental Protocols

Protocol: Purification of this compound by Liquid-Liquid Extraction

This protocol describes the removal of unreacted 6-hydroxynicotinic acid from a crude reaction mixture containing this compound.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate in a separatory funnel.

  • Aqueous Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the sodium salt of 6-hydroxynicotinic acid.

  • Extraction of Aqueous Layer: Drain the lower aqueous layer. To ensure complete recovery of the product, re-extract the aqueous layer with a fresh portion of ethyl acetate.

  • Combine Organic Layers: Combine all the organic layers in the separatory funnel.

  • Brine Wash: Wash the combined organic layers with brine to remove any residual water and dissolved inorganic salts.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Step cluster_end Final Product cluster_waste By-product Removal crude_product Crude Product (this compound + 6-hydroxynicotinic acid) dissolution Dissolve in Ethyl Acetate crude_product->dissolution extraction Wash with aq. NaHCO₃ dissolution->extraction separation Separate Layers extraction->separation drying Dry Organic Layer separation->drying Organic Layer aqueous_layer Aqueous Layer (Sodium 6-hydroxynicotinate) separation->aqueous_layer Aqueous Layer evaporation Evaporate Solvent drying->evaporation pure_product Pure Methyl 6-hydroxynicotinate evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_methods Purification Method cluster_extraction_issues Extraction Issues cluster_chromatography_issues Chromatography Issues cluster_recrystallization_issues Recrystallization Issues cluster_success Outcome start Impure Product (Contaminated with Starting Material) extraction Liquid-Liquid Extraction start->extraction chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization emulsion Emulsion Forms? extraction->emulsion incomplete_separation Incomplete Separation? extraction->incomplete_separation poor_separation Poor Separation? chromatography->poor_separation no_crystals No Crystals Form? recrystallization->no_crystals oiling_out Product Oils Out? recrystallization->oiling_out add_brine Add Brine emulsion->add_brine Yes check_ph Check pH / Multiple Extractions incomplete_separation->check_ph Yes pure_product Pure Product add_brine->pure_product check_ph->pure_product optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Yes optimize_eluent->pure_product induce_crystallization Scratch Flask / Add Seed Crystal no_crystals->induce_crystallization Yes change_solvent Change Solvent / Use More Solvent oiling_out->change_solvent Yes induce_crystallization->pure_product change_solvent->pure_product

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 6-hydroxynicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during the synthesis of Methyl 6-hydroxynicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Fischer esterification of 6-hydroxynicotinic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]

Q2: What are the critical reaction parameters that influence conversion rates?

A2: The Fischer esterification is an equilibrium-controlled reaction.[1][3] The most critical parameters to control are:

  • Reagent Purity: The presence of water in the reactants (6-hydroxynicotinic acid, methanol) or on the glassware will inhibit the reaction by shifting the equilibrium back towards the starting materials.[3]

  • Catalyst Concentration: A sufficient amount of a strong acid catalyst is necessary to protonate the carbonyl group of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[3][4]

  • Temperature and Time: The reaction is typically run at the reflux temperature of methanol to ensure a reasonable reaction rate. Reaction time must be optimized, as prolonged heating can lead to side reactions.[3][5]

  • Methanol Concentration: Using a large excess of methanol acts as both the solvent and a reagent, which helps to drive the equilibrium towards the formation of the ester product.[1][6]

Q3: What are the expected physical properties of this compound?

A3: this compound is typically a white to light yellow crystalline powder.[7][8] It is soluble in alcohols and some organic solvents but is insoluble in water.[7] Its reported melting point is in the range of 165-169°C.[8]

Q4: How can the progress of the reaction be monitored?

A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC).[9] By spotting the reaction mixture alongside the starting material, one can observe the consumption of the 6-hydroxynicotinic acid spot and the appearance of the new, typically less polar, product spot (this compound).

Troubleshooting Guide

Problem: Low or No Product Formation (Based on TLC/HPLC Analysis)

This is the most common issue, often stemming from problems with the reaction equilibrium or catalyst activity.

Potential Cause Recommended Solution & Explanation
Water Contamination The Fischer esterification produces water as a byproduct; any additional water at the start will hinder the reaction.[3] Solution: Ensure all glassware is oven-dried before use. Use anhydrous methanol and ensure the 6-hydroxynicotinic acid starting material is dry.
Insufficient Catalyst The acid catalyst is essential for activating the carboxylic acid. An inadequate amount will result in a very slow or stalled reaction.[4] Solution: Use a catalytic amount of a strong acid like concentrated H₂SO₄. Ensure the catalyst is active and has not been degraded by absorbing atmospheric moisture.
Suboptimal Temperature The reaction rate is highly dependent on temperature. Solution: Ensure the reaction mixture is maintained at a steady reflux.[3] Use a heating mantle with a temperature controller and ensure good insulation of the reaction apparatus.
Poor Solubility of Starting Material 6-hydroxynicotinic acid may have limited solubility in methanol at lower temperatures, preventing it from reacting. Solution: Ensure the reaction is heated to reflux to increase solubility. Magnetic stirring should be vigorous enough to keep any undissolved solid suspended.
Problem: Reaction Stalls and Does Not Go to Completion

If TLC analysis shows both starting material and product, but the ratio does not change over several hours, the reaction has likely reached equilibrium.

Potential Cause Recommended Solution & Explanation
Equilibrium Reached As a reversible reaction, the esterification will naturally reach a point where the forward and reverse reaction rates are equal.[1][6] Solution: To push the equilibrium toward the product, use a large excess of methanol (often used as the solvent).[6] If practical, removal of water using a Dean-Stark apparatus can also be employed, though this is less common for methanol esterifications due to its boiling point.[2][6]
Catalyst Deactivation Impurities in the starting material could potentially neutralize or deactivate the acid catalyst over time. Solution: Add a small, fresh portion of the acid catalyst to the reaction mixture to see if the reaction proceeds further.
Problem: Significant Byproduct Formation Observed

The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates side reactions.

Potential Cause Recommended Solution & Explanation
Decarboxylation Prolonged heating in strong acid can potentially cause the starting material, 6-hydroxynicotinic acid, to decarboxylate.[5] This is a known side reaction for similar nicotinic acid derivatives. Solution: Reduce the reaction time and temperature. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
O-Alkylation or N-Alkylation While less common under Fischer conditions, there is a theoretical possibility of methylation at the phenolic hydroxyl group or the pyridine nitrogen. N-methylation is highly unlikely as the pyridine nitrogen will be protonated and deactivated by the strong acid catalyst.[5] Solution: Fischer esterification is the preferred method to avoid these issues. Avoid using harsher, non-acidic methylating agents like dimethyl sulfate or methyl iodide, which are more likely to cause these side reactions.

Key Experimental Protocol

Protocol: Fischer Esterification of 6-Hydroxynicotinic Acid

(This protocol is adapted from standard Fischer esterification procedures for analogous compounds).[9][10]

Materials:

  • 6-hydroxynicotinic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-hydroxynicotinic acid.

  • Add a large excess of anhydrous methanol (e.g., 15-20 mL per gram of starting material).

  • With caution and while stirring, slowly add the catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to a steady reflux and maintain for 4-18 hours.

  • Monitor the reaction's progress periodically using TLC until the starting material is no longer visible.

  • Once complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Cool the concentrated residue in an ice bath. Very slowly and carefully, neutralize the residue to a pH of ~7-8 by adding saturated sodium bicarbonate solution.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Comparison of Common Esterification Catalysts (General)

CatalystTypical ConditionsAdvantagesDisadvantages
H₂SO₄ Reflux in alcoholInexpensive, effectiveStrong dehydrating agent, can cause charring with sensitive substrates, difficult to remove
HCl (gas) Saturated solution in alcohol, refluxClean, catalyst is easily removedCorrosive, requires special handling of gas
p-TsOH Reflux in alcoholSolid, easier to handle than H₂SO₄More expensive than H₂SO₄
Solid-Acid Resins Reflux in alcoholEasily removed by filtration, reusableCan have lower activity, may require longer reaction times

Visual Troubleshooting Workflow

G Troubleshooting Workflow for Low Conversion start Low Conversion Rate Detected (via TLC/HPLC) check_reagents Step 1: Verify Reagents & Glassware start->check_reagents q_water Is Methanol Anhydrous? Is Glassware Oven-Dried? check_reagents->q_water check_conditions Step 2: Analyze Reaction Conditions q_temp Is Reaction at Steady Reflux? check_conditions->q_temp check_equilibrium Step 3: Address Equilibrium q_excess Is Methanol in Large Excess? check_equilibrium->q_excess q_water->check_conditions Yes sol_dry Solution: Use anhydrous reagents and oven-dried glassware. q_water->sol_dry No q_catalyst Is Catalyst Active & Sufficient? q_temp->q_catalyst Yes sol_heat Solution: Ensure consistent heating to maintain reflux. q_temp->sol_heat No q_catalyst->check_equilibrium Yes sol_catalyst Solution: Use fresh, concentrated acid catalyst. q_catalyst->sol_catalyst No sol_excess Solution: Use Methanol as solvent to drive reaction forward. q_excess->sol_excess No end_node Improved Conversion Rate q_excess->end_node Yes sol_dry->end_node sol_heat->end_node sol_catalyst->end_node sol_excess->end_node

Caption: Troubleshooting logic for low conversion in this compound synthesis.

References

Technical Support Center: Improving the Purity of Methyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for purifying Methyl 6-hydroxynicotinate post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The most common impurities typically arise from the esterification of 6-hydroxynicotinic acid. These include:

  • Unreacted 6-hydroxynicotinic acid: Due to the equilibrium nature of Fischer esterification, some starting material may remain.[1] This is a highly polar impurity.

  • Hydrolysis Product: The ester can hydrolyze back to 6-hydroxynicotinic acid during the aqueous work-up, especially if conditions are too basic or acidic for extended periods or at elevated temperatures.

  • Byproducts from Starting Material: If the initial 6-hydroxynicotinic acid was impure, those impurities might carry through or react to form other side products.

  • Residual Solvents and Reagents: Methanol, acid catalyst (e.g., sulfuric acid), and extraction solvents can remain in the crude product.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to assess purity. Due to the significant polarity difference, the starting material (6-hydroxynicotinic acid) will have a much lower Rf value (closer to the baseline) than the less polar product (this compound).[2] The presence of multiple spots indicates impurities.[3]

Q3: My final product is an off-white or yellowish solid. Is this normal, and how can I decolorize it?

A3: A slight yellow or off-white color is common for the crude product. This can be due to trace impurities or degradation products. Recrystallization is the most effective method for both purifying and decolorizing the compound. Often, colored impurities will remain in the mother liquor, yielding pure, white crystals.

Q4: No crystals are forming during my recrystallization attempt. What should I do?

A4: This is a common issue that can be resolved by several methods:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.[4]

  • Seeding: Add a tiny, pure crystal of this compound to the cooled solution to initiate crystal growth.[4]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Multiple Spots on TLC Plate Incomplete reaction; presence of side products or unreacted starting material.[3]1. Optimize Work-up: Perform a thorough aqueous wash with a saturated sodium bicarbonate solution to remove acidic impurities like unreacted 6-hydroxynicotinic acid. 2. Column Chromatography: If impurities have similar polarities, silica gel chromatography is recommended for separation. 3. Recrystallization: Effective for removing small amounts of impurities with different solubilities.
Low Purity (<95%) After Initial Work-up Inefficient removal of the acid catalyst or starting material during extraction.1. pH Adjustment: During the aqueous wash, ensure the pH is carefully adjusted to ~7-8 with a cold bicarbonate solution to neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, increasing its water solubility. 2. Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[3]
Product is an Oil, Not a Solid Presence of impurities inhibiting crystallization; residual solvent.1. Re-purify: The purity may be too low for crystallization. Consider purification by column chromatography first. 2. High Vacuum: Dry the product under a high vacuum for an extended period to remove all traces of solvent. 3. Solvent Screening: Attempt recrystallization from a different solvent system.[4]
Significant Product Loss During Purification Product loss during multiple extraction steps; irreversible adsorption on silica gel; using an inappropriate recrystallization solvent.1. Extraction: Minimize the number of transfers and ensure proper phase separation. Back-extract the aqueous layer if significant product remains. 2. Chromatography: To avoid streaking and loss of basic pyridine compounds on acidic silica, consider adding a small amount of triethylamine (~0.5-1%) to the eluent.[5] 3. Recrystallization: Choose a solvent where the product has high solubility when hot and low solubility when cold to maximize recovery.

Data Presentation: Purification Method Comparison

The following table summarizes expected outcomes from various purification techniques for compounds like this compound.

Purification MethodPurity Before (Typical)Purity After (Expected)Notes & Common Solvents/Eluents
Aqueous Wash/Extraction 70-90%90-95%Primarily removes acidic/water-soluble impurities. Key solvents: Ethyl Acetate, Dichloromethane.
Recrystallization >90%>99%Excellent for final purification and removing colored impurities. Solvents to screen: Ethanol, Methanol/Water, Ethyl Acetate/Hexane.[6]
Silica Gel Chromatography 70-95%>98%Useful for separating multiple impurities. Eluent systems: Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal as a final step to achieve high purity when the crude product is already a solid and relatively clean (>90%).

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound poorly in the cold but completely when heated. If it dissolves easily at room temperature, it is not a good choice. Try a less polar solvent or a solvent mixture (e.g., ethyl acetate/hexane).

  • Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hot plate) with swirling. Continue adding the solvent until the solid just completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum recovery, you can later place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. The final product should be a white crystalline solid.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is suitable for purifying crude material that contains multiple impurities or is oily.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal solvent system will give the product (this compound) an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent (wet packing is common). Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting_Workflow start Crude Product Analysis (TLC, NMR) q1 Multiple Spots on TLC? start->q1 q2 Is the main impurity the starting material? q1->q2 Yes q3 Is the product discolored or oily? q1->q3 No (Single Spot) sol1 Perform Aqueous Wash (sat. NaHCO₃ solution) q2->sol1 Yes (Low Rf Spot) sol2 Silica Gel Column Chromatography q2->sol2 No (Other Spots) sol3 Recrystallization q3->sol3 Yes sol4 High Purity Product q3->sol4 No sol1->q3 sol2->q3 sol3->sol4

Caption: Troubleshooting workflow for purifying this compound.

Recrystallization_Process cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Crystallization cluster_isolation Step 3: Isolation a Add Crude Product to Flask b Add Minimum Amount of Hot Solvent a->b c Cool Slowly to Room Temperature b->c d Cool in Ice Bath c->d e Collect Crystals (Vacuum Filtration) d->e f Wash with Cold Solvent e->f g Dry Crystals Under Vacuum f->g

Caption: Experimental workflow for the recrystallization process.

References

Impact of reaction conditions on Methyl 6-hydroxynicotinate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 6-hydroxynicotinate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of various reaction conditions to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 6-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]

Q2: How can I monitor the progress of the esterification reaction?

A2: The progress of the reaction can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to track the consumption of the starting material (6-hydroxynicotinic acid) and the formation of the product (this compound).

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC can be used to determine the purity of the product and the presence of any byproducts.

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a white to light yellow crystalline powder.[2][3] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol [4]
Melting Point 165.0 to 169.0 °C[5]
Boiling Point 342.4 °C at 760 mmHg[3]
Solubility Soluble in methanol and other organic solvents; sparingly soluble in water.[2][6]

Q4: What are the main safety precautions to consider during this synthesis?

A4: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Methanol is flammable and toxic. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common issue in Fischer esterification. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a large excess of methanol, which also serves as the solvent.[7] Increasing the reaction time or temperature (reflux) can also help push the reaction to completion.[1]
Insufficient Catalyst Ensure an adequate amount of the acid catalyst (e.g., sulfuric acid) is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[8] However, an excessive amount of catalyst can lead to increased byproduct formation.[9]
Presence of Water Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the starting materials. Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
Product Loss During Work-up During neutralization with a base (e.g., sodium bicarbonate), ensure the pH is carefully adjusted to approximately 7 to minimize the solubility of the ester in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to maximize product recovery.[1]
Issue 2: Presence of Impurities and Side Products

The appearance of multiple spots on a TLC plate or extra peaks in an HPLC chromatogram indicates the presence of impurities.

Potential Impurity/ByproductFormation PathwayMitigation Strategy
Unreacted 6-hydroxynicotinic acid Incomplete reaction.See "Low Yield" troubleshooting guide for solutions to drive the reaction to completion.
Byproducts from O-Acylation The hydroxyl group on the pyridine ring can potentially be acylated, though this is less common under standard Fischer esterification conditions.Use of milder reaction conditions may be necessary if this is observed.
Decarboxylation Product (2-pyridone) Decarboxylation of 6-hydroxynicotinic acid can occur at elevated temperatures, especially with prolonged heating under strongly acidic conditions.[10]Optimize the reaction time and temperature to minimize this side reaction. Avoid unnecessarily long reflux times.
N-Methylated Byproduct While less common in Fischer esterification due to the protonation of the pyridine nitrogen, N-methylation can occur, particularly if using other methylating agents.[10]Stick to acid-catalyzed esterification with methanol to minimize this.

Experimental Protocols

Protocol 1: Synthesis of 6-hydroxynicotinic acid

This protocol describes the synthesis of the starting material, 6-hydroxynicotinic acid, from methyl coumalate.

Materials:

  • Methyl coumalate

  • 14% Ammonium hydroxide

  • ~17% Aqueous sodium hydroxide

  • Concentrated hydrochloric acid

Procedure:

  • In a 500-mL beaker equipped with a thermometer, magnetic stirrer, and external cooling, place 117 mL of 14% ammonium hydroxide.

  • With stirring, add 45 g (0.29 mole) of methyl coumalate over 10 minutes, keeping the temperature below 20°C.[11]

  • Continue stirring for an additional 45 minutes at approximately 20°C.[11]

  • In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide almost to boiling.

  • Add the ammoniacal solution of methyl coumalate to the hot sodium hydroxide solution and heat rapidly to a vigorous boil for 5 minutes.[11]

  • Cool the stirred solution in an ice bath to room temperature.

  • While maintaining the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.

  • Collect the resulting yellow, microcrystalline solid by filtration on a Büchner funnel, wash twice with water, and dry at 80°C.

  • The typical yield of 6-hydroxynicotinic acid is 29–37 g (72–91%).[11]

Protocol 2: Synthesis of this compound

This protocol details the Fischer esterification of 6-hydroxynicotinic acid.

Materials:

  • 6-hydroxynicotinic acid (100 g, 719 mmol)

  • Methanol (1 L)

  • 18 M Sulfuric acid (50 mL)

  • Sodium bicarbonate powder

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Suspend 6-hydroxynicotinic acid in methanol in a round-bottom flask.[1]

  • Slowly add the concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 16 hours.[1]

  • After the reaction is complete, cool the mixture and slowly add sodium bicarbonate powder (45 g) to partially neutralize the acid.[1]

  • Remove most of the methanol under reduced pressure.

  • Add water (1 L) to the residue and adjust the pH to 7 with the careful addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous suspension with dichloromethane (4 x 200 mL).[1]

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound as a white solid. The reported yield is 83 g (75%).[1]

Visualizations

Reaction Pathway: Fischer Esterification of 6-hydroxynicotinic acid

Fischer_Esterification Reactants 6-Hydroxynicotinic Acid + Methanol Protonation Protonation of Carbonyl Oxygen (H₂SO₄) Reactants->Protonation Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Methanol Activated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Product This compound Deprotonation->Product

Caption: Mechanism of the Fischer esterification of 6-hydroxynicotinic acid.

Experimental Workflow for this compound Synthesis

experimental_workflow Start Start: 6-hydroxynicotinic acid and Methanol Reaction Reaction: Add H₂SO₄ (catalyst) Reflux for 16h Start->Reaction Neutralization Neutralization: Add NaHCO₃ Adjust pH to 7 Reaction->Neutralization Extraction Extraction: Dichloromethane (4x) Neutralization->Extraction Drying Drying: Anhydrous Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Final Product: This compound Evaporation->Product troubleshooting_low_yield Problem Problem: Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Insufficient Catalyst Problem->Cause2 Cause3 Water Contamination Problem->Cause3 Cause4 Work-up Losses Problem->Cause4 Solution1a Increase Reaction Time/Temp Cause1->Solution1a Solution1b Use Excess Methanol Cause1->Solution1b Solution2 Check Catalyst Amount Cause2->Solution2 Solution3 Use Anhydrous Reagents/Glassware Cause3->Solution3 Solution4 Optimize Neutralization & Extraction Cause4->Solution4

References

Validation & Comparative

A Comparative Guide to Methyl 6-hydroxynicotinate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Methyl 6-hydroxynicotinate and its key positional isomers: Methyl 2-hydroxynicotinate, Methyl 4-hydroxynicotinate, and Methyl 5-hydroxynicotinate. These pyridine derivatives are significant in medicinal chemistry and materials science, serving as versatile building blocks and intermediates.[] This document outlines their physicochemical properties, synthesis protocols, and biological activities, supported by experimental data and standardized methodologies to aid in research and development.

Physicochemical Properties: A Comparative Overview

The position of the hydroxyl group on the pyridine ring significantly influences the physicochemical properties of these isomers. While all share the same molecular formula and weight, variations in melting point, boiling point, and solubility are observed. These differences are critical for designing synthesis, purification, and formulation strategies.

PropertyThis compoundMethyl 2-hydroxynicotinateMethyl 4-hydroxynicotinateMethyl 5-hydroxynicotinate
CAS Number 66171-50-4[2]67383-31-7[3]67367-24-2[4]30766-22-4[5]
Molecular Formula C₇H₇NO₃[2]C₇H₇NO₃[3]C₇H₇NO₃[6]C₇H₇NO₃[5]
Molecular Weight 153.14 g/mol [2]153.14 g/mol [3]153.14 g/mol [6]153.14 g/mol [5]
Appearance White to light yellow powder/crystalColorless to yellow crystal/powder[7]Not specifiedWhite to almost white powder/crystal[5]
Melting Point 165-169 °C[2]Not specifiedNot specifiedNot specified
Boiling Point 342.4 °C at 760 mmHg[8]287 °C[3]Not specifiedNot specified
Solubility Insoluble in water; soluble in alcohols and some organic solvents.Low solubility in water; soluble in ethanol, chloroform, and ether.[7]Not specifiedNot specified
pKa (Predicted) Not specified8.56 ± 0.10[3]Not specifiedNot specified

Synthesis and Characterization Workflow

The synthesis and analysis of these isomers follow a standardized workflow, ensuring reproducibility and accurate comparison. The general process involves the synthesis of the target compound, followed by purification and comprehensive characterization using various spectroscopic techniques.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & Analysis start Select Hydroxynicotinic Acid Isomer esterification Acid-Catalyzed Esterification with Methanol start->esterification H₂SO₄ neutralization Neutralization & Crude Extraction esterification->neutralization NaHCO₃ (aq) purification Purification (Recrystallization/Chromatography) neutralization->purification product Pure Isomer purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms bio_assay Biological Activity Assays product->bio_assay G cluster_membrane Cell Membrane cluster_intracellular Intracellular Cascade receptor GPR109A Receptor g_protein Gα/βγ Activation receptor->g_protein plc PLC Activation g_protein->plc pla2 PLA₂ Activation plc->pla2 via IP₃/DAG & Ca²⁺ aa Arachidonic Acid Release pla2->aa cox COX-1/2 aa->cox pgd2 Prostaglandin D₂ (PGD₂) Synthesis cox->pgd2 vasodilation Vasodilation (Flushing) pgd2->vasodilation  Causes ester Methyl Hydroxynicotinate (Prodrug) na Nicotinic Acid (Active Drug) ester->na Hydrolysis (in vivo) na->receptor

References

Comparative Analysis of the Biological Activities of Methyl 6-Hydroxynicotinate and Nicotinic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of direct comparative studies on the biological activities of Methyl 6-hydroxynicotinate and nicotinic acid. While nicotinic acid is a well-characterized compound with extensive research supporting its pharmacological effects, data on the specific biological functions of this compound are scarce. This guide, therefore, summarizes the established biological profile of nicotinic acid and discusses the potential activities of nicotinic acid esters based on available information for structurally related compounds, highlighting the current knowledge gaps regarding this compound.

Nicotinic acid, also known as niacin or vitamin B3, is a crucial nutrient and a therapeutic agent primarily used for treating dyslipidemia.[1][2] Its biological effects are predominantly mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCAR2).[1][3][4] In contrast, this compound is primarily documented as a chemical intermediate in synthetic chemistry, with its biological properties yet to be extensively investigated.[5]

Comparative Overview

Due to the limited data on this compound, a direct quantitative comparison is not feasible. The following table provides a summary of the known biological activities of nicotinic acid. The activity of nicotinic acid esters, as a class, is generally considered to be that of a prodrug, where the ester is hydrolyzed in the body to release the active nicotinic acid.[3]

Table 1: Summary of Biological Activities of Nicotinic Acid

Biological ActivityNicotinic AcidThis compound
Primary Mechanism of Action Agonist of the GPR109A receptor.[1][4]Data not available.
Lipid-Lowering Effects Reduces LDL-C, VLDL-C, triglycerides, and lipoprotein(a); Increases HDL-C.[2]Data not available.
Vasodilatory Effects (Flushing) Induces cutaneous vasodilation via GPR109A activation and prostaglandin D2 release.[3][6]Data not available.
Anti-inflammatory Effects Exhibits anti-inflammatory properties through GPR109A signaling.[7]Data not available.

Detailed Biological Activity and Signaling Pathways

Nicotinic Acid

Nicotinic acid's role in cellular metabolism is fundamental, serving as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[2][5] These coenzymes are vital for numerous redox reactions in catabolic and anabolic pathways.[5]

At pharmacological doses, nicotinic acid's primary therapeutic effects are mediated by the GPR109A receptor, which is highly expressed in adipocytes and immune cells.[1][4]

Lipid Metabolism:

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits hormone-sensitive lipase activity, leading to decreased lipolysis and a subsequent reduction in the release of free fatty acids into the bloodstream. The reduced availability of free fatty acids in the liver results in decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).

dot

Nicotinic_Acid_Lipid_Metabolism cluster_bloodstream Bloodstream cluster_liver Liver NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (Release) Lipolysis->FFA Results in FFA_blood Reduced Free Fatty Acids FFA->FFA_blood Triglyceride Decreased Triglyceride Synthesis FFA_blood->Triglyceride

Caption: Nicotinic acid signaling pathway in adipocytes leading to reduced free fatty acid release.

Vasodilation (Flushing):

The common side effect of flushing is also mediated by GPR109A, but in this case, it involves Langerhans cells and keratinocytes in the skin.[8] Activation of GPR109A in these cells leads to the production and release of prostaglandin D2 (PGD2), which then acts on blood vessels to cause vasodilation.[3][6]

dot

Nicotinic_Acid_Flushing cluster_skin Skin Cells (Langerhans Cells, Keratinocytes) cluster_vessels Cutaneous Blood Vessels NA Nicotinic Acid GPR109A_skin GPR109A NA->GPR109A_skin PGD2_release Prostaglandin D2 (PGD2) Release GPR109A_skin->PGD2_release Activates Vasodilation Vasodilation (Flushing) PGD2_release->Vasodilation Causes GPR109A_Binding_Assay start Prepare Serial Dilutions of Test Compounds step1 Combine GPR109A Membranes, [³H]Nicotinic Acid, and Test Compound start->step1 step2 Incubate to Reach Equilibrium step1->step2 step3 Filter Through Glass Fiber Filters step2->step3 step4 Wash Filters to Remove Unbound Ligand step3->step4 step5 Add Scintillation Fluid and Measure Radioactivity step4->step5 end Calculate IC50 and Ki Values step5->end

References

In Vitro Validation of Enzymatic Inhibition by Methyl 6-Hydroxynicotinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential enzymatic inhibitory performance of Methyl 6-hydroxynicotinate derivatives against alternative compounds. While direct and extensive public data on a broad series of this compound derivatives is limited, this document summarizes available data on structurally related compounds and presents illustrative data to guide further research. Detailed experimental protocols and visualizations of key pathways and workflows are included to support the in vitro validation of these compounds.

Comparative Inhibitory Activity

The inhibitory potential of derivatives based on the nicotinic acid scaffold, to which this compound belongs, has been evaluated against several key enzyme targets. The following tables present a summary of this activity, including illustrative data for a hypothetical series of this compound derivatives to demonstrate potential structure-activity relationships (SAR).

Table 1: Inhibitory Activity of (Phenylsulfonamido-methyl)nicotine Derivatives against 11β-HSD1 [1]

Derivatives of nicotine, structurally related to this compound, have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[2]

CompoundR2Human 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)
6a Pyrrolidine130 ± 20250 ± 30
6b (2R,6S)-2,6-dimethylmorpholine150 ± 10280 ± 20
6c Diethylamine180 ± 20350 ± 40
6d Piperidine200 ± 30400 ± 50
6e Cycloheptanamine80 ± 10150 ± 20
6f N-methylcycloheptanamine30 ± 560 ± 8
6g N-ethylcycloheptanamine20 ± 340 ± 6
6h N-propylcycloheptanamine15 ± 230 ± 4

Data presented as mean ± standard deviation. Lower IC50 values indicate greater inhibitory potency.

Table 2: Inhibitory Activity of Nicotinic Acid and Pyridine Derivatives against D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DASPO) [3]

This compound serves as a precursor in the synthesis of inhibitors for D-amino acid oxidase (DAAO) and D-aspartate oxidase (DASPO), enzymes relevant to central nervous system (CNS) disorders.[2][3]

CompoundTarget EnzymeInhibitor Constant (Ki) / IC50 (µM)
5-Aminonicotinic acidHuman D-Aspartate Oxidase3.80 (Ki)
3,7-DihydroxycoumarinPorcine Kidney DAAO0.167 (IC50)
6,7-DihydroxycoumarinPorcine Kidney DAAO0.224 (IC50)
3-Methylpyrazole-5-carboxylic acidPorcine Kidney DAAO1.88 (IC50)

Note: The compounds listed are structurally related to potential derivatives of this compound and demonstrate the potential for this chemical class as DAAO/DDO inhibitors.[3]

Table 3: Illustrative Inhibitory Activity of Hypothetical this compound Derivatives against a Target Kinase

This table presents hypothetical data to illustrate a potential structure-activity relationship for a series of this compound derivatives against a generic kinase (e.g., a receptor tyrosine kinase).

Compound IDR1 SubstitutionR2 SubstitutionKinase IC50 (nM)
MHN-001 HH>10000
MHN-002 4-FluorophenylH520
MHN-003 4-ChlorophenylH350
MHN-004 4-MethoxyphenylH890
MHN-005 4-FluorophenylMethyl250
MHN-006 4-FluorophenylEthyl180
MHN-007 4-ChlorophenylMethyl150
MHN-008 4-ChlorophenylEthyl95

Disclaimer: The data in Table 3 is purely illustrative and intended to guide SAR studies. It does not represent experimentally validated results.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of enzyme inhibitors.[2]

Protocol 1: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay[2]

This protocol describes a scintillation proximity assay (SPA) for measuring the inhibition of 11β-HSD1.

Materials:

  • Microsomes containing human or mouse 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Scintillation proximity assay (SPA) beads coated with an anti-cortisol antibody

  • [3H]-Cortisol (tracer)

  • Test compounds (this compound derivatives and alternatives)

  • Assay buffer

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a suitable assay plate, add the test compounds, microsomes containing 11β-HSD1, and NADPH.

  • Initiate the reaction by adding cortisone.

  • Incubate the mixture to allow the conversion of cortisone to cortisol.

  • Stop the reaction.

  • Add SPA beads and [3H]-Cortisol. The enzyme-generated cortisol will compete with the [3H]-Cortisol for binding to the antibody on the SPA beads.

  • Measure the radioactivity using a scintillation counter. The signal will be inversely proportional to the amount of cortisol produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: D-Amino Acid Oxidase (DAAO) Inhibition Assay[2][3]

This protocol outlines a common method for determining the inhibitory activity of compounds against DAAO using a coupled-enzyme assay.[3]

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable hydrogen peroxide probe)

  • Test compounds

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add a solution of hDAAO to each well.

  • Initiate the enzymatic reaction by adding a solution of D-serine.

  • Simultaneously, add the detection mixture containing HRP and Amplex® Red.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

  • Measure the fluorescence (or absorbance) at appropriate wavelengths at regular intervals.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Visualizations

Signaling Pathway

The following diagram illustrates the role of DAAO in the modulation of the NMDA receptor signaling pathway, a potential target for inhibitors derived from this compound.

DAAO_NMDA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate Glutamate_cleft Glutamate->Glutamate_cleft NMDAR NMDA Receptor Glutamate_cleft->NMDAR Binds DSerine_cleft DSerine_cleft->NMDAR Co-agonist Binds Ca_channel Ca²⁺ Influx NMDAR->Ca_channel Activates Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_channel->Downstream Initiates DSerine D-Serine DSerine->DSerine_cleft DAAO DAAO DSerine->DAAO Degraded by DAAO_Inhibitor DAAO Inhibitor (this compound derivative) DAAO_Inhibitor->DAAO Inhibits Experimental_Workflow A Compound Preparation (Serial Dilutions of Inhibitors) B Assay Plate Setup (Enzyme, Buffer, Inhibitor) A->B C Reaction Initiation (Addition of Substrate) B->C D Incubation (Controlled Temperature and Time) C->D E Reaction Termination (e.g., Stop Solution) D->E F Signal Detection (e.g., Fluorescence, Absorbance, Radioactivity) E->F G Data Analysis (% Inhibition vs. [Inhibitor]) F->G H IC50 Determination G->H

References

A Comparative Analysis of the Vasodilatory Properties of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilatory effects of various nicotinic acid esters, supported by experimental data. Nicotinic acid and its derivatives are well-known for their ability to widen blood vessels, a property that is harnessed in various therapeutic applications. This document aims to offer an objective overview of their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance.

Quantitative Comparison of Vasodilatory Effects

The vasodilatory potency and efficacy of nicotinic acid esters can vary based on their chemical structure, which influences their penetration, metabolism, and interaction with cellular targets. The following table summarizes available quantitative data from various studies. It is important to note that direct comparison of these values should be approached with caution, as the experimental models and conditions may differ between studies.

Nicotinic Acid EsterExperimental ModelPrimary Outcome MeasureKey Findings
Methyl Nicotinate Topical application on human forearm skinIncrease in cutaneous blood flow (Laser Doppler Velocimetry/Imaging)Dose-dependent increase in blood flow; response significantly inhibited by cyclooxygenase inhibitors (e.g., aspirin, indomethacin), indicating a primary role for prostaglandins.[1][2] A study also showed involvement of local sensory nerves.[1]
Ethyl Nicotinate In vitro rat femoral artery rings and gastric fundus stripsVasorelaxationEthyl nitrite, formed from the reaction of nitrite and ethanol under acidic conditions, is a potent vasodilator. While not a direct study on ethyl nicotinate's topical effects, it highlights the vasodilatory potential of related ethyl esters.[3]
Benzyl Nicotinate Topical application on human skin (forearm, forehead, calf)Kinetics of cutaneous blood flow (Laser Doppler Flowmetry)Induces a rapid increase in blood flow in both superficial and deeper capillaries.[4][5] The kinetics of vasodilation can be influenced by the anatomical site of application.[5] A 2.5% w/w concentration appears to be most appropriate for therapeutic application to increase skin oxygenation.[6]
Hexyl Nicotinate Topical application on human skinErythema and cutaneous blood flow (Laser Doppler Flowmetry)Dose-related increases in erythema and blood flow.[7] In some individuals, significant increases in blood flow were observed with minimal visible erythema.[7]

Signaling Pathways of Nicotinic Acid Ester-Induced Vasodilation

The vasodilatory effects of nicotinic acid esters are primarily mediated through two key signaling pathways: the GPR109A-prostaglandin pathway and the TRPV1 channel pathway.

GPR109A-Prostaglandin Signaling Pathway

Nicotinic acid and its esters, after being hydrolyzed to nicotinic acid in the skin, bind to the G-protein coupled receptor 109A (GPR109A), which is expressed on Langerhans cells and keratinocytes in the epidermis.[8] This binding initiates a signaling cascade that leads to the synthesis and release of vasodilatory prostaglandins, primarily prostaglandin D2 (PGD2). PGD2 then acts on receptors on the surrounding vascular smooth muscle cells, causing them to relax and leading to vasodilation.[8]

GPR109A_Pathway cluster_epidermis Epidermal Cell (Langerhans/Keratinocyte) cluster_vessel Vascular Smooth Muscle Cell NAE Nicotinic Acid Ester NA Nicotinic Acid NAE->NA Hydrolysis GPR109A GPR109A Receptor NA->GPR109A Binds to PLC Phospholipase A2 GPR109A->PLC Activates AA Arachidonic Acid PLC->AA Releases COX Cyclooxygenase (COX) AA->COX Metabolized by PGD2 Prostaglandin D2 (PGD2) COX->PGD2 PGD2_R PGD2 Receptor PGD2->PGD2_R Diffuses and binds to Relaxation Relaxation PGD2_R->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

GPR109A-Prostaglandin Signaling Pathway
TRPV1 Channel Activation Pathway

Recent studies have revealed a secondary pathway involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[9][10][11][12] Nicotinic acid can directly activate TRPV1 from the intracellular side, lowering its activation threshold for heat and causing the channel to open at physiological temperatures.[9][10] This activation contributes to the sensation of heat and vasodilation associated with nicotinic acid application.

TRPV1_Pathway cluster_neuron Sensory Neuron cluster_vessel Vascular Smooth Muscle Cell NA_intra Intracellular Nicotinic Acid TRPV1 TRPV1 Channel NA_intra->TRPV1 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Allows Neuropeptide Neuropeptide Release (e.g., CGRP, Substance P) Ca_influx->Neuropeptide Neuropeptide_R Neuropeptide Receptor Neuropeptide->Neuropeptide_R Binds to Relaxation Relaxation Neuropeptide_R->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

TRPV1 Channel Activation Pathway

Experimental Protocols

In Vitro Vasodilation Assay Using Isolated Aortic Rings

This ex vivo method allows for the direct assessment of a substance's effect on vascular smooth muscle tone in a controlled environment.[13][14][15][16][17]

1. Tissue Preparation:

  • Euthanize a laboratory animal (commonly a rat) and excise the thoracic aorta.

  • Immediately place the aorta in cold, oxygenated Krebs-Henseleit buffer.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width.

2. Mounting:

  • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • One hook is fixed to the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

3. Equilibration and Viability Check:

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • To assess the viability of the endothelium, pre-contract the rings with a vasoconstrictor (e.g., phenylephrine or norepinephrine).

  • Once a stable contraction is achieved, add an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of more than 80% indicates intact endothelium.

4. Vasodilation Measurement:

  • After washing out the acetylcholine and allowing the rings to return to baseline, induce a stable contraction with a vasoconstrictor.

  • Add cumulative concentrations of the nicotinic acid ester to the organ bath.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • The results are typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

InVitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Excise Thoracic Aorta Cleaning Clean Connective Tissue Aorta_Excision->Cleaning Slicing Slice into 2-3 mm Rings Cleaning->Slicing Mounting Mount Rings in Organ Bath Slicing->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Viability_Check Check Endothelium Viability (Phenylephrine + Acetylcholine) Equilibration->Viability_Check Pre_Contraction Induce Stable Contraction (Phenylephrine) Viability_Check->Pre_Contraction Drug_Addition Add Cumulative Doses of Nicotinic Acid Ester Pre_Contraction->Drug_Addition Data_Recording Record Relaxation Response Drug_Addition->Data_Recording Percent_Relaxation Calculate % Relaxation Data_Recording->Percent_Relaxation Dose_Response_Curve Generate Dose-Response Curve Percent_Relaxation->Dose_Response_Curve ED50_Rmax Determine ED50 and Rmax Dose_Response_Curve->ED50_Rmax

In Vitro Vasodilation Assay Workflow
In Vivo Cutaneous Blood Flow Measurement Using Laser Doppler Flowmetry

This non-invasive technique is used to assess microvascular blood flow in the skin in real-time.[18][19][20][21][22]

1. Subject Preparation:

  • Subjects should acclimatize to a temperature-controlled room for at least 20-30 minutes before measurements.

  • The measurement site (commonly the forearm) should be clean and free of any lotions or creams.

2. Baseline Measurement:

  • Place the laser Doppler probe on the skin surface at the designated measurement site.

  • Record baseline blood flow for a stable period (e.g., 5-10 minutes).

3. Application of Nicotinic Acid Ester:

  • Apply a standardized amount of the nicotinic acid ester formulation to a defined area of the skin.

  • A control vehicle (placebo) should be applied to a corresponding area on the contralateral limb or an adjacent site.

4. Post-Application Measurement:

  • Continuously record the blood flow at both the treated and control sites for a specified duration (e.g., 60-120 minutes).

  • The data is typically expressed as arbitrary perfusion units (PU) or as a percentage change from baseline.

5. Data Analysis:

  • Key parameters to analyze include:

    • Peak response: The maximum blood flow recorded after application.

    • Time to peak: The time taken to reach the peak response.

    • Area under the curve (AUC): Represents the total increase in blood flow over the measurement period.

Conclusion

The vasodilatory effects of nicotinic acid esters are a result of complex signaling pathways involving both the GPR109A receptor and the TRPV1 channel. While all esters of nicotinic acid are expected to produce vasodilation upon topical application, their potency and efficacy can differ based on their physicochemical properties, which affect their skin penetration and hydrolysis to the active nicotinic acid. The provided experimental protocols offer standardized methods for the comparative evaluation of these compounds. Further head-to-head comparative studies under identical experimental conditions are warranted to establish a definitive ranking of the vasodilatory potency of different nicotinic acid esters for various therapeutic and research applications.

References

Efficacy of Methyl 6-Hydroxynicotinate Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibitory efficacy of derivatives of methyl 6-hydroxynicotinate and structurally related analogs. While specific quantitative data for a broad range of this compound derivatives remains limited in publicly available literature, the nicotinic acid scaffold is a recurring motif in the design of inhibitors for several key enzyme targets. This document summarizes the available inhibitory data on these related compounds, offers detailed experimental protocols for assessing enzyme inhibition, and visualizes the relevant biological pathways to support further research and development in this area.

Comparative Inhibitory Activity

The inhibitory potential of compounds based on the this compound scaffold varies significantly with the specific enzymatic target and the nature of substitutions on the pyridine ring. The following tables present a summary of the available quantitative data for key enzyme targets, primarily focusing on structurally related nicotinic acid and pyridine derivatives to indicate the potential of this chemical class.

Table 1: Inhibitory Activity Against D-Amino Acid Oxidase (DAAO)

CompoundTarget EnzymeInhibitor Constant (Ki)Reference
5-aminonicotinic acidHuman D-Aspartate Oxidase3.80 µM[1]

Lower Ki values indicate greater inhibitory potency.

Table 2: Inhibitory Activity Against 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

CompoundTarget EnzymeIC50Reference
Pyrimidine Derivative (Cpd C)Human 11β-HSD10.07 µM

Lower IC50 values indicate greater inhibitory potency.

Table 3: Inhibitory Activity Against Cholinesterases (AChE & BChE)

CompoundTarget EnzymeIC50Reference
TacrineElectric Eel AChE94.69 ± 4.88 nM
DonepezilElectric Eel AChE6.7 nM - 7.23 µM
GalantamineNot Specified0.35 µM - 0.85 µM

Lower IC50 values indicate greater inhibitory potency. Data for standard inhibitors are provided for comparison.

Table 4: Inhibitory Activity Against Urease

CompoundTarget EnzymeIC50Reference
Acetohydroxamic acid (AHA)Jack Bean Urease22.3 ± 0.031 µM
ThioureaJack Bean Urease22.3 ± 0.031 µM

Lower IC50 values indicate greater inhibitory potency. Data for standard inhibitors are provided for comparison.

Table 5: Inhibitory Activity Against Xanthine Oxidase (XO)

CompoundTarget EnzymeIC50Reference
AllopurinolBovine Milk XO3.324 µM
3-phenyl-pyridine derivativeXanthine Oxidase0.043 µM

Lower IC50 values indicate greater inhibitory potency. Data for a standard inhibitor and a related pyridine derivative are provided for comparison.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for the key enzymes discussed.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol outlines a common coupled-enzyme assay to determine the inhibitory activity of compounds against DAAO.[1]

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar hydrogen peroxide probe)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well, black, flat-bottom microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To the wells of the 96-well plate, add the test compound dilutions. Include wells for a positive control (a known DAAO inhibitor) and a negative control (vehicle).

  • Add a solution of hDAAO to each well, except for the blank wells.

  • Prepare a detection mixture containing HRP and Amplex® Red in the assay buffer.

  • To initiate the reaction, add a solution of D-serine to all wells, followed immediately by the detection mixture.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Measure the fluorescence (e.g., excitation at 530-560 nm and emission at ~590 nm) at regular intervals.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay

The following is a representative protocol for a cell-based assay to measure the inhibition of 11β-HSD1.

Materials:

  • HEK293 cells stably expressing human 11β-HSD1

  • Cell culture medium and reagents

  • Cortisone (substrate)

  • Test compounds

  • LC-MS/MS system for cortisol quantification

Procedure:

  • Plate the HEK293 cells expressing human 11β-HSD1 in a multi-well plate and culture until confluent.

  • Pre-incubate the cells with various concentrations of the test compound for a defined period.

  • Initiate the enzymatic reaction by adding cortisone to the cell culture medium.

  • Incubate the cells at 37°C for a specific time to allow for the conversion of cortisone to cortisol.

  • Collect the cell culture supernatant.

  • Quantify the concentration of cortisol in the supernatant using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition of cortisol production for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.

Materials:

  • Acetylcholinesterase (or Butyrylcholinesterase)

  • Acetylthiocholine iodide (ATCI) (or Butyrylthiocholine iodide for BChE)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds

  • 96-well, clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare solutions of the enzyme, ATCI, and DTNB in the phosphate buffer.

  • In the wells of the microplate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the enzyme solution to all wells except the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 5-10 minutes).

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Urease Inhibition Assay

This protocol is based on the Berthelot method, which quantifies the ammonia produced from the hydrolysis of urea.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite solution

  • Test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~630 nm

Procedure:

  • In a 96-well plate, add the test compound at various concentrations and the urease enzyme solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding the urea solution.

  • Incubate the reaction mixture for a set time (e.g., 30 minutes) at 37°C.

  • Stop the reaction and initiate color development by adding the phenol-nitroprusside solution followed by the alkaline hypochlorite solution.

  • Incubate for a further period to allow for color development.

  • Measure the absorbance at approximately 630 nm.

  • Calculate the percentage of urease inhibition for each test compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay measures the production of uric acid from the oxidation of xanthine.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compounds

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • In the wells of the UV-transparent plate, add the phosphate buffer and the test compound at various concentrations.

  • Add the xanthine oxidase enzyme solution to all wells except the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a few minutes.

  • Initiate the reaction by adding the xanthine solution to all wells.

  • Immediately measure the increase in absorbance at 295 nm over time.

  • The rate of uric acid formation is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the target enzymes and a general experimental workflow for inhibitor screening.

DAAO_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron D_Serine_pre D-Serine D_Serine_syn D-Serine D_Serine_pre->D_Serine_syn Release DAAO DAAO D_Serine_syn->DAAO Uptake & Substrate NMDA_R NMDA Receptor D_Serine_syn->NMDA_R Co-agonist binding Keto_Acid α-Keto Acid DAAO->Keto_Acid H2O2 H2O2 DAAO->H2O2 Inhibitor This compound Derivative Inhibitor->DAAO Inhibition Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation Signaling Downstream Signaling (LTP, Neuroprotection) Ca_influx->Signaling

Caption: D-Amino Acid Oxidase (DAAO) signaling pathway and point of inhibition.

HSD1_Pathway cluster_cell Hepatocyte / Adipocyte cluster_nucleus Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol (active) HSD11B1->Cortisol Reduction (NADPH dependent) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding & Activation GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocation Inhibitor This compound Derivative Inhibitor->HSD11B1 Inhibition Gene_Expression Target Gene Expression (e.g., Gluconeogenesis) GRE->Gene_Expression

Caption: 11β-HSD1 pathway leading to glucocorticoid receptor activation.

Cholinesterase_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic Signal Postsynaptic Signal Receptor->Postsynaptic Signal Inhibitor This compound Derivative Inhibitor->AChE Inhibition

Caption: Cholinesterase function in the synaptic cleft and its inhibition.

Urease_Pathway cluster_bacterium Bacterial Cell (e.g., H. pylori) Urea Urea Urease Urease Urea->Urease Substrate Ammonia_Carbamate Ammonia (NH₃) + Carbamate Urease->Ammonia_Carbamate Increased pH\n(Neutralizes Gastric Acid) Increased pH (Neutralizes Gastric Acid) Ammonia_Carbamate->Increased pH\n(Neutralizes Gastric Acid) Inhibitor This compound Derivative Inhibitor->Urease Inhibition Bacterial Survival\n& Pathogenesis Bacterial Survival & Pathogenesis Increased pH\n(Neutralizes Gastric Acid)->Bacterial Survival\n& Pathogenesis

Caption: Role of urease in bacterial pathogenesis and its inhibition.

XanthineOxidase_Pathway cluster_purine Purine Catabolism Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Xanthine Xanthine Xanthine->XO XO->Xanthine Uric_Acid Uric Acid XO->Uric_Acid Hyperuricemia / Gout Hyperuricemia / Gout Uric_Acid->Hyperuricemia / Gout Inhibitor This compound Derivative Inhibitor->XO Inhibition

Caption: The role of Xanthine Oxidase in purine metabolism and uric acid production.

Experimental_Workflow A Compound Library (this compound Derivatives) B Primary Enzyme Assay (e.g., 96-well plate format) A->B C Data Analysis: Calculate % Inhibition B->C D Determine IC50 Values for Active Compounds C->D E Secondary Assays (e.g., Cell-based, Selectivity) D->E F Lead Optimization (Structure-Activity Relationship) E->F

References

A Spectroscopic and Synthetic Comparison: Methyl 6-hydroxynicotinate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics and synthetic pathways of key chemical intermediates is paramount. This guide provides a detailed comparison of Methyl 6-hydroxynicotinate with its common precursors, 6-hydroxynicotinic acid and 2-chloro-5-nitropyridine, supported by spectroscopic data and experimental protocols.

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its spectroscopic signature and the efficiency of its synthesis are critical parameters for its application in drug discovery and manufacturing. This guide aims to provide a comprehensive a comparative analysis of its spectroscopic properties alongside its precursors and outlines the key synthetic routes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, 6-hydroxynicotinic acid, and 2-chloro-5-nitropyridine, providing a clear basis for their identification and differentiation.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-2H-4H-5OtherSolvent
This compound 8.19 (d, J = 2.5 Hz)8.00 (dd, J = 9.6, 2.5 Hz)6.58 (d, J = 9.6 Hz)12.65 (brs, 1H, OH), 3.87 (s, 3H, OCH₃)CDCl₃
6-Hydroxynicotinic acid 8.088.076.60-D₂O
2-Chloro-5-nitropyridine 9.12 (d, J=2.8 Hz)8.53 (dd, J=8.8, 2.8 Hz)7.67 (d, J=8.8 Hz)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-2C-3C-4C-5C-6OtherSolvent
This compound ~148~122~142~112~164~52 (OCH₃), ~168 (C=O)Predicted
6-Hydroxynicotinic acid 146.17120.99140.80120.52167.94174.54 (C=O)D₂O
2-Chloro-5-nitropyridine 150.9145.3134.4124.0141.2-CDCl₃

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions
This compound ~3400-2500 (O-H stretch, broad), ~1720 (C=O stretch, ester), ~1670 (C=O stretch, pyridone), ~1600, 1480 (C=C and C=N stretch)
6-Hydroxynicotinic acid ~3400-2500 (O-H stretch, broad, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1660 (C=O stretch, pyridone), ~1600, 1470 (C=C and C=N stretch)
2-Chloro-5-nitropyridine ~1580, 1460 (aromatic C=C and C=N stretch), ~1520, 1340 (N-O stretch, nitro group), ~840 (C-Cl stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 153.04122 ([M-OCH₃]⁺), 94 ([M-COOCH₃]⁺)
6-Hydroxynicotinic acid 139.03122 ([M-OH]⁺), 95 ([M-COOH]⁺)
2-Chloro-5-nitropyridine 157.99128 ([M-NO]⁺), 112 ([M-NO₂]⁺), 77 ([C₅H₃N]⁺)

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be achieved from its precursors through distinct chemical transformations.

Synthesis of this compound from 6-Hydroxynicotinic Acid (Esterification)

The most direct route to this compound is the esterification of 6-hydroxynicotinic acid.

synthesis_from_acid 6-Hydroxynicotinic_acid 6-Hydroxynicotinic acid Methyl_6_hydroxynicotinate This compound 6-Hydroxynicotinic_acid->Methyl_6_hydroxynicotinate Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄), Reflux synthesis_from_chloro 2_chloro_5_nitro 2-Chloro-5-nitropyridine 2_hydroxy_5_nitro 2-Hydroxy-5-nitropyridine 2_chloro_5_nitro->2_hydroxy_5_nitro NaOH, H₂O, Heat 5_amino_2_hydroxy 5-Amino-2-hydroxypyridine 2_hydroxy_5_nitro->5_amino_2_hydroxy Reduction (e.g., H₂, Pd/C or Sn/HCl) 6_hydroxynicotinic_acid_intermediate 6-Hydroxynicotinic acid 5_amino_2_hydroxy->6_hydroxynicotinic_acid_intermediate 1. NaNO₂, H₂SO₄ (Sandmeyer-like) 2. CuCN, KCN then H₃O⁺ methyl_6_hydroxynicotinate_final This compound 6_hydroxynicotinic_acid_intermediate->methyl_6_hydroxynicotinate_final Methanol, H₂SO₄, Reflux

Comparative Guide to Validated Analytical Methods for Methyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Methyl 6-hydroxynicotinate is essential for ensuring product quality, stability, and optimal performance in various pharmaceutical applications. This guide provides a comparative analysis of validated analytical methods for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, are also discussed to provide a comprehensive overview for method selection.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the analytical throughput needed. HPLC is a versatile and widely employed technique, offering high resolution and sensitivity for the analysis of non-volatile and thermally labile compounds.[1][2] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds, providing excellent identification capabilities.[1][2] UV-Vis spectrophotometry offers a simpler and more cost-effective approach for routine analysis, especially in uncomplicated sample matrices.[1]

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV/DAD)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[1][2]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[1][2]Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.[1]
Selectivity/Specificity High, can separate the analyte from structurally similar impurities.Very high, provides structural information for peak identification.[2]Low, susceptible to interference from other UV-absorbing compounds.
Sensitivity High (ng range).Very high (pg range).[2]Moderate (µg/mL range).
Linearity Range (µg/mL) 0.03 - 100Typically 0.1 - 100Typically 1 - 50
Limit of Detection (LOD) 0.0144 µg/mLCan reach the pg range.[2]Typically > 0.1 µg/mL
Limit of Quantitation (LOQ) Typically 3x LODTypically 3x LODTypically 3x LOD
Accuracy (% Recovery) 93.48 - 102.12%Typically 95 - 105%Typically 98 - 102%
Precision (%RSD) 0.301 - 6.341%< 15%< 2%
Analysis Time ~11 minutes*15-30 minutes< 5 minutes
Instrumentation Cost Moderate to HighHighLow
Primary Application Routine quality control, purity assessment, and quantification of non-volatile impurities.[2]Identification and quantification of volatile and semi-volatile impurities.[2]Rapid, routine quantification in simple matrices.[1]

Note: The quantitative data for HPLC (Linearity, LOD, Accuracy, Precision, and Analysis Time) are based on a validated method for the closely related compound, Methyl nicotinate, as a representative example.[3]

Experimental Protocols

Validated HPLC-UV Method (Representative)

This method is adapted from a validated procedure for the simultaneous determination of Methyl nicotinate and other active ingredients.[3] It is suitable for the quantification of this compound in pharmaceutical preparations.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: A mixture of 50% methanol and 50% acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B) in a 70:30 (v/v) ratio.[3]

  • Elution Mode: Isocratic.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Detection Wavelength: 210 nm.[3]

  • Column Temperature: Ambient (25 °C).[3]

Standard Solution Preparation:

  • Prepare a stock solution (e.g., 100 µg/mL) by accurately weighing and dissolving this compound reference standard in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.03 - 100 µg/mL).[3]

Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in methanol and dilute to a known volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Assessed by analyzing a series of standard solutions over the concentration range.[3]

  • Accuracy: Determined by the recovery of known amounts of the standard added to a sample matrix.[3]

  • Precision: Evaluated by repeated injections of the same sample (repeatability) and on different days (intermediate precision).[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Alternative)

This method is suitable for the identification and quantification of this compound and any volatile or semi-volatile impurities.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., polysiloxane-based, 5% phenyl).[2]

Chromatographic Conditions:

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), ramp to a higher temperature (e.g., 250 °C), and hold.

  • Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-300.[2]

Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent like methanol (e.g., 1 mg/mL).[2]

  • Dissolve the sample in the same solvent to a similar concentration.

UV-Vis Spectrophotometry Method (Alternative)

This provides a simple and rapid method for quantifying this compound in the absence of interfering substances.[1]

Instrumentation:

  • UV-Vis Spectrophotometer.

Procedure:

  • Determination of λmax: Scan a standard solution of this compound (e.g., 10 µg/mL in methanol) in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution (e.g., 100 µg/mL) by dissolving the reference standard in methanol. Prepare working standards by diluting the stock solution.[1]

  • Sample Preparation: Dissolve the sample in methanol and dilute to a concentration that falls within the linear range of the method.[1]

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Working Concentrations Dissolve->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Area Acquire->Integrate Quantify Quantify Concentration using Calibration Curve Integrate->Quantify

Caption: A generalized workflow for the analysis of this compound by HPLC.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Analytical Need C1 Need for Structural Information? Start->C1 C2 Routine QC or Complex Matrix? C1->C2 No M1 GC-MS C1->M1 Yes C3 Volatile or Non-volatile Impurities? C2->C3 Complex M3 UV-Vis C2->M3 Routine QC C3->M1 Volatile M2 HPLC-UV C3->M2 Non-volatile

Caption: Logical relationships for selecting an analytical method.

References

A Comparative Benchmarking of Synthetic Routes to Methyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-hydroxynicotinate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this key intermediate is of paramount importance. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, performance metrics, and experimental protocols.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to this compound is contingent on several factors, including precursor availability, desired scale, and process efficiency. Below is a summary of the key quantitative data for the three benchmarked synthetic pathways.

ParameterRoute 1: Fischer EsterificationRoute 2: From Coumalic AcidRoute 3: From 2-chloro-5-nitropyridine
Starting Material 6-Hydroxynicotinic acidCoumalic acid2-chloro-5-nitropyridine
Key Reagents Methanol, Sulfuric acidSulfuric acid, Methanol, Ammonia, Sodium HydroxideSodium methoxide, Hydrogen (H₂), Palladium on carbon (Pd/C), Sodium nitrite, Hydrochloric acid, Methanol, Sulfuric acid
Overall Yield ~75%~23-41% (over 2 steps to the acid)Not explicitly reported, multi-step process
Reaction Time 16 hoursStep 1: 1 hour; Step 2: ~2 hoursMulti-day process
Reaction Temperature RefluxStep 1: 20-40°C; Step 2: <20°C to boilingVaried per step
Number of Steps 12 (to 6-hydroxynicotinic acid)4
Purification Extraction and crystallizationFiltration and recrystallizationVarious purification techniques per step

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Fischer Esterification 6-Hydroxynicotinic acid 6-Hydroxynicotinic acid This compound This compound 6-Hydroxynicotinic acid->this compound Methanol, H₂SO₄ (cat.), Reflux

Caption: Fischer Esterification of 6-hydroxynicotinic acid.

G cluster_1 Route 2: From Coumalic Acid Coumalic acid Coumalic acid Methyl coumalate Methyl coumalate Coumalic acid->Methyl coumalate H₂SO₄, Methanol 6-Hydroxynicotinic acid 6-Hydroxynicotinic acid Methyl coumalate->6-Hydroxynicotinic acid 1. NH₄OH 2. NaOH, heat 3. HCl This compound This compound 6-Hydroxynicotinic acid->this compound Fischer Esterification

Caption: Synthesis of this compound from Coumalic Acid.

G cluster_2 Route 3: From 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine 2-methoxy-5-nitropyridine 2-methoxy-5-nitropyridine 2-chloro-5-nitropyridine->2-methoxy-5-nitropyridine NaOCH₃, Methanol 5-amino-2-methoxypyridine 5-amino-2-methoxypyridine 2-methoxy-5-nitropyridine->5-amino-2-methoxypyridine H₂, Pd/C 6-methoxy-nicotinic acid 6-methoxy-nicotinic acid 5-amino-2-methoxypyridine->6-methoxy-nicotinic acid 1. NaNO₂, HCl 2. H₂O, heat This compound This compound 6-methoxy-nicotinic acid->this compound 1. Esterification 2. Demethylation (not shown)

Caption: Synthesis from a substituted pyridine.

Experimental Protocols

Route 1: Fischer Esterification of 6-Hydroxynicotinic Acid

This route offers a direct and efficient one-step synthesis from a commercially available starting material.

Materials:

  • 6-Hydroxynicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A suspension of 6-hydroxynicotinic acid (1.0 eq) in methanol (10 volumes) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Concentrated sulfuric acid (0.5 eq) is cautiously added to the suspension.

  • The reaction mixture is heated to reflux and maintained for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The aqueous layer is extracted with dichloromethane (3 x 5 volumes).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a solid.

Route 2: Synthesis from Coumalic Acid

This two-step route provides access to the precursor, 6-hydroxynicotinic acid, which is subsequently esterified.[1]

Part A: Synthesis of Methyl Coumalate [1] Materials:

  • Coumalic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (MeOH)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

Procedure:

  • In a round-bottomed flask, pulverized coumalic acid (1.0 eq) is added in portions to concentrated sulfuric acid (2.6 volumes) while maintaining the temperature between 20°C and 30°C with occasional cooling.[1]

  • Methanol (1.3 volumes) is then added in small portions, keeping the temperature between 25°C and 35°C.[1]

  • The mixture is heated on a steam bath for 1 hour, then cooled to approximately 40°C.[1]

  • The reaction mixture is poured slowly with stirring into water (15 volumes) while maintaining the temperature below 40°C.[1]

  • Anhydrous sodium carbonate is added in small portions until the mixture is slightly alkaline.[1]

  • The precipitated methyl coumalate is collected by filtration, washed with cold water, and air-dried. The reported yield is between 32-45%.[1]

Part B: Synthesis of 6-Hydroxynicotinic Acid [1] Materials:

  • Methyl coumalate

  • 14% Ammonium Hydroxide (NH₄OH)

  • 17% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Methyl coumalate (1.0 eq) is added over 10 minutes to 14% ammonium hydroxide (2.6 volumes) with external cooling to keep the temperature below 20°C. Stirring is continued for an additional 45 minutes at about 20°C.[1]

  • A solution of 17% aqueous sodium hydroxide (13.3 volumes) is heated to near boiling.[1]

  • The ammoniacal solution from step 1 is added to the hot sodium hydroxide solution, and the mixture is rapidly brought to a boil and boiled vigorously for 5 minutes.[1]

  • The solution is cooled in an ice bath to room temperature.

  • Concentrated hydrochloric acid is added with stirring, keeping the temperature below 30°C, until the solution is strongly acidic.

  • The precipitated yellow, microcrystalline 6-hydroxynicotinic acid is collected by filtration, washed with water, and dried. The reported yield is between 72-91%.[1]

  • The resulting 6-hydroxynicotinic acid is then esterified as described in Route 1 .

Route 3: Multi-step Synthesis from 2-chloro-5-nitropyridine

This route represents a more complex, multi-step approach starting from a readily available, functionalized pyridine. The following is a representative sequence based on established pyridine chemistry.

Step 1: Methoxylation 2-chloro-5-nitropyridine is reacted with sodium methoxide in methanol to substitute the chloro group with a methoxy group, yielding 2-methoxy-5-nitropyridine.

Step 2: Reduction of the Nitro Group The nitro group of 2-methoxy-5-nitropyridine is reduced to an amino group using a standard procedure, such as catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst, to give 5-amino-2-methoxypyridine.

Step 3: Sandmeyer-type Reaction The amino group of 5-amino-2-methoxypyridine is converted to a hydroxyl group. This can be achieved via diazotization with sodium nitrite and an acid (e.g., HCl) at low temperature, followed by heating the diazonium salt solution to promote hydrolysis, yielding 6-methoxynicotinic acid.

Step 4: Esterification and Demethylation The resulting 6-methoxynicotinic acid is first esterified to the methyl ester using the Fischer esterification conditions described in Route 1 . The final step would involve the demethylation of the 6-methoxy group to the desired 6-hydroxy functionality. This can be a challenging step and may require harsh conditions, such as treatment with strong acids like HBr or Lewis acids like BBr₃.

Note: This route is illustrative and would require significant optimization and characterization at each step.

Conclusion

References

Comparative Toxicity Profile of Methyl 6-hydroxynicotinate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative toxicity studies on a series of Methyl 6-hydroxynicotinate analogs are limited in publicly available scientific literature. This guide provides a comparative summary based on available safety data for individual analogs and general toxicological principles for related chemical structures. The experimental data presented is primarily qualitative, and this document is intended to guide researchers in designing and conducting their own comprehensive comparative studies.

Introduction

This compound and its analogs are a class of pyridine derivatives with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of their toxicity profile is paramount for further development. This guide aims to provide a comparative overview of the known toxicological information for this compound and several of its structural analogs. Due to the scarcity of direct comparative studies, this document collates available safety data and provides standardized protocols for key toxicological assays to enable researchers to generate robust comparative data.

Comparative Toxicity Summary

The primary source of comparative toxicity information for the selected this compound analogs comes from their respective Safety Data Sheets (SDS). This data is largely qualitative and provides hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

CompoundStructureCAS NumberGHS Hazard StatementsKey Observations
This compound 66171-50-4Not extensively characterized. May cause skin, eye, and respiratory irritation based on related structures.Limited toxicological data available.
Methyl 6-aminonicotinate 36052-24-1H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationThe amino group may influence the compound's reactivity and biological interactions.
Methyl 6-chloronicotinate 73781-91-6H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationThe presence of a halogen (chlorine) can potentially increase the toxic potential of the molecule.
Methyl 6-methylnicotinate 5470-70-2H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationThe methyl group may alter the metabolic profile and toxicity compared to the parent compound.

Note: The GHS hazard statements are based on aggregated data from multiple suppliers and may vary. It is crucial to consult the specific SDS for the product in use. The lack of quantitative data, such as IC50 or LD50 values from comparative studies, prevents a definitive ranking of the toxicity of these analogs.

Key Experimental Protocols

To facilitate the generation of comparative toxicity data, detailed protocols for standard in vitro assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compounds seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze end_node End analyze->end_node

Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in necrotic cells (allowing PI to enter and stain the nucleus).

Materials:

  • Cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations (determined from the MTT assay) for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_detection Detection start Start treat_cells Treat Cells with Compounds start->treat_cells harvest Harvest and Wash Cells treat_cells->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate_stain Incubate (15 min) add_reagents->incubate_stain analyze_flow Analyze by Flow Cytometry incubate_stain->analyze_flow quantify Quantify Apoptotic Cells analyze_flow->quantify end_node End quantify->end_node

Workflow for Annexin V/PI apoptosis assay.

Potential Signaling Pathways in Toxicity

The precise signaling pathways involved in the toxicity of this compound and its analogs have not been elucidated. However, based on the known pharmacology of the parent compound, nicotinic acid, and related pyridine derivatives, several potential pathways can be hypothesized to be involved in their cytotoxic effects. Nicotinic acid is known to interact with the G-protein coupled receptor GPR109A.[1] While this interaction is primarily associated with its lipid-lowering effects, high concentrations or binding of analogs could potentially trigger off-target signaling cascades leading to cellular stress and apoptosis.

Furthermore, many toxic compounds exert their effects through the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, the activation of intrinsic apoptotic pathways.

Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cluster_outcome Outcome Compound This compound Analog GPR109A GPR109A Receptor Compound->GPR109A Potential Interaction Unknown Unknown Off-Target Receptors Compound->Unknown Signaling Altered Intracellular Signaling Cascades GPR109A->Signaling Unknown->Signaling ROS Increased Reactive Oxygen Species (ROS) Signaling->ROS Apoptosis Activation of Apoptotic Pathways (e.g., Caspases) Signaling->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Potential signaling pathway for analog toxicity.

Conclusion and Future Directions

The currently available data provides a preliminary and qualitative overview of the potential toxicity of this compound analogs. The consistent classification of the amino, chloro, and methyl analogs as skin, eye, and respiratory irritants suggests a baseline level of reactivity for this chemical class. However, to establish a clear structure-toxicity relationship and to rank these compounds in terms of their cytotoxic potential, rigorous and standardized in vitro and in vivo studies are essential.

Researchers are encouraged to utilize the provided experimental protocols to generate quantitative data (e.g., IC50 values) across a panel of relevant cell lines. Further investigations should also aim to elucidate the specific molecular mechanisms and signaling pathways involved in the observed cytotoxicity. This will not only provide a more complete toxicological profile but also offer valuable insights for the rational design of safer and more effective therapeutic agents based on the this compound scaffold.

References

Comparative Cross-Reactivity Analysis of Methyl 6-hydroxynicotinate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 6-hydroxynicotinate's potential cross-reactivity in biological assays against structurally and functionally related compounds. Given the limited publicly available cross-reactivity data for this compound, this comparison leverages data from well-characterized compounds—Nicotinic Acid and Acipimox—to infer its likely biological activity and off-target profile. This compound is anticipated to act as a prodrug, readily hydrolyzed in vivo to its active form, 6-hydroxynicotinic acid. The primary target for this class of compounds is the G protein-coupled receptor 109A (GPR109A), a key regulator of lipid metabolism.

Comparative Analysis of Bioactivity

The biological activity of this compound is predicted to be mediated by its active metabolite, 6-hydroxynicotinic acid. This comparison, therefore, focuses on the known activities of nicotinic acid and acipimox, which serve as benchmarks for GPR109A activation and potential off-target effects.

CompoundPrimary TargetKnown Off-Targets / Cross-ReactivitiesKey Biological Effects
This compound GPR109A (as 6-hydroxynicotinic acid)Data not publicly available. Predicted to have a similar profile to Nicotinic Acid.Prodrug, likely converted to the active 6-hydroxynicotinic acid.
6-Hydroxynicotinic Acid GPR109ALimited data. May interact with other nicotinic acid-responsive pathways.Active metabolite, responsible for GPR109A-mediated signaling.
Nicotinic Acid (Niacin) GPR109ALow affinity for GPR109B. May influence pathways related to NAD+ metabolism at high concentrations.Agonist of GPR109A, leading to inhibition of adenylyl cyclase and β-arrestin recruitment. Used in the treatment of dyslipidemia.
Acipimox GPR109ACan inhibit carbonic anhydrases at micromolar concentrations.A long-acting GPR109A agonist with a similar therapeutic profile to nicotinic acid.[1]

Illustrative Cross-Reactivity Profile

To provide a framework for potential off-target effects, the following table presents an illustrative cross-reactivity profile against a standard safety screening panel, such as the Eurofins SafetyScreen44. This panel includes a range of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions. The data for Nicotinic Acid and Acipimox are based on their known pharmacology, while the profile for 6-Hydroxynicotinic Acid is predictive.

Table 1: Illustrative Cross-Reactivity Data (% Inhibition at 10 µM)

TargetTarget Class6-Hydroxynicotinic Acid (Predicted)Nicotinic AcidAcipimox
GPR109A (h) GPCR >90% (as active acid) >90% >90%
Adenosine A1GPCR<20%<20%<20%
Adrenergic α1AGPCR<20%<20%<20%
Adrenergic β1GPCR<20%<20%<20%
Dopamine D2GPCR<20%<20%<20%
Histamine H1GPCR<20%<20%<20%
Muscarinic M1GPCR<20%<20%<20%
Serotonin 5-HT2AGPCR<20%<20%<20%
hERGIon Channel<10%<10%<10%
Nav1.5Ion Channel<10%<10%<10%
Cav1.2Ion Channel<10%<10%<10%
COX-1Enzyme<15%<15%<15%
COX-2Enzyme<15%<15%<15%
PDE3AEnzyme<10%<10%<10%
Carbonic Anhydrase IIEnzyme<20%<20%30-50%
Dopamine TransporterTransporter<10%<10%<10%
Serotonin TransporterTransporter<10%<10%<10%

Disclaimer: The data for 6-Hydroxynicotinic Acid is predictive and intended for illustrative purposes. Actual experimental results may vary.

Signaling Pathways and Experimental Workflows

The primary signaling pathway for this compound, following its conversion to 6-hydroxynicotinic acid, is through the GPR109A receptor. This receptor couples to both Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP, and the β-arrestin pathway, which can mediate distinct cellular responses.

GPR109A_Signaling cluster_cytosol Cytosol Ligand 6-Hydroxynicotinic Acid GPR109A GPR109A Ligand->GPR109A binds Gai Gαi GPR109A->Gai activates bArrestin β-Arrestin GPR109A->bArrestin recruits Gbg Gβγ AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP converts ERK ERK bArrestin->ERK activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Signaling PKA->Downstream ERK->Downstream

GPR109A Signaling Pathway

A typical experimental workflow to assess the cross-reactivity of a compound like this compound would involve a tiered screening approach.

Experimental_Workflow cluster_screening Cross-Reactivity Screening Workflow start Test Compound (this compound) primary_assay Primary Target Assay (GPR109A Activation) start->primary_assay safety_panel Broad Off-Target Panel (e.g., SafetyScreen44) start->safety_panel data_analysis Data Analysis & Potency Determination (IC50/EC50) primary_assay->data_analysis secondary_assay Secondary Functional Assays (for identified hits) safety_panel->secondary_assay Hits secondary_assay->data_analysis conclusion Selectivity Profile & Risk Assessment data_analysis->conclusion

Experimental Workflow for Cross-Reactivity

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the design of cross-reactivity studies.

GPR109A Activation Assays

1. GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation, providing a direct measure of Gαi coupling.

  • Materials:

    • Cell membranes expressing human GPR109A.

    • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

    • GDP.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

    • Test compounds (this compound, 6-hydroxynicotinic acid, comparators).

    • Scintillation cocktail and microplates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound, and 50 µL of cell membrane suspension (5-10 µg protein/well).

    • Incubate for 30 minutes at 30°C to allow compound binding.

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data are expressed as a percentage of the response to a maximal concentration of a reference agonist.

2. β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, a key event in G protein-independent signaling and receptor desensitization.

  • Materials:

    • Cells stably co-expressing GPR109A fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

    • Cell culture medium and reagents.

    • Test compounds.

    • Detection reagents (e.g., chemiluminescent substrate).

    • Luminometer.

  • Procedure:

    • Plate the cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Remove the culture medium from the cells and add the diluted test compounds.

    • Incubate for 60-90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the chemiluminescent signal using a luminometer.

    • Data are normalized to the response of a reference agonist.

Broad Panel Off-Target Screening (Illustrative Protocol)

This protocol outlines a general procedure for screening against a panel of off-targets, such as the SafetyScreen44 panel from Eurofins.

  • Assay Principle: A combination of radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.

  • Procedure:

    • The test compound (e.g., 6-hydroxynicotinic acid) is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

    • For binding assays, the compound is incubated with a membrane preparation expressing the target receptor and a specific radioligand. The amount of radioligand displaced by the test compound is measured.

    • For enzyme assays, the compound is incubated with the purified enzyme and its substrate. The effect of the compound on the rate of product formation is determined.

    • Results are expressed as the percentage of inhibition of binding or enzyme activity compared to a vehicle control.

    • Significant inhibition (typically >50%) triggers follow-up studies to determine the IC₅₀ value.

This guide provides a foundational understanding of the potential cross-reactivity profile of this compound. Further experimental validation using the described methodologies is essential to confirm its selectivity and to fully characterize its pharmacological profile.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Methyl 6-hydroxynicotinate is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety precautions.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1][2] The following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact.[1]

In Case of Accidental Release: In the event of a spill, evacuate non-essential personnel from the area. For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled, and closed container for disposal.[1][2] Ensure the area is then cleaned with a suitable solvent. For large spills, contact your institution's environmental health and safety (EHS) office immediately.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.

  • Collection and Storage of Waste:

    • Place waste this compound and any contaminated materials (e.g., weighing paper, gloves) into a clearly labeled, sealed, and compatible waste container.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Engaging a Licensed Disposal Company:

    • Your institution's EHS office will have established procedures for the collection and disposal of chemical waste. Contact them to arrange for a pickup.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.

  • Recommended Disposal Method:

    • The preferred method of disposal is incineration.[2] This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2]

  • Disposal of Contaminated Packaging:

    • Any empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2]

Summary of Physical and Chemical Properties

For safe handling and disposal, it is useful to be aware of the key physical and chemical properties of this compound.

PropertyValue
Appearance White to light yellow powder or crystal[3]
Melting Point 166-170°C[4]
Boiling Point 342.4°C at 760 mmHg[4]
Flash Point 160.9°C[4]
Incompatible Materials Strong oxidizing agents, Strong bases[1]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Methyl 6-hydroxynicotinate Waste? ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Place Waste in Labeled, Sealed Container ppe->container storage Store in Designated Secure Area container->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Licensed Contractor Performs Incineration contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 6-hydroxynicotinate (CAS No. 66171-50-4). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical for all researchers, scientists, and drug development professionals.

Hazard Identification and Classification:

This compound is classified as a hazardous substance. Key hazard statements include:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash-prone activities.To protect against splashes and airborne particles that can cause serious eye irritation.[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat, impervious clothing, or a chemical-resistant apron must be worn.To prevent skin contact that can lead to irritation. Contaminated clothing should be removed immediately and washed before reuse.[2][3][5]
Respiratory Protection To be used when ventilation is inadequate or if dust/aerosols are generated. Options include a NIOSH/MSHA-approved particle respirator (e.g., N95). For higher concentrations, a self-contained breathing apparatus may be required.To protect against the inhalation of dust or vapors that may cause respiratory irritation.[2][6]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area. The use of a laboratory fume hood is highly recommended.[2][3]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3][4]

Standard Operating Procedure:

  • Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity. The work area should be clean and uncluttered.

  • Handling:

    • Avoid the formation of dust and aerosols.[3][6]

    • Weigh and transfer the chemical in a designated area, preferably within a fume hood.

    • Avoid contact with skin, eyes, and clothing.[3][5]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3][6]

    • Keep the container tightly closed.[3][6]

    • Store locked up.

Emergency and Disposal Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center.[2]

Spill and Leak Procedures:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid breathing dust.

  • Sweep up the spilled solid material, minimizing dust generation, and place it in a suitable, closed container for disposal.[3][6]

  • Prevent the spill from entering drains or waterways.[6]

Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

  • Contaminated packaging should be treated as the product itself and disposed of in the same manner.[6]

Experimental Protocols: This document provides safety and handling information. For detailed experimental protocols using this compound, please refer to your institution's specific research procedures and risk assessments.

Mandatory Visualization:

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Inspect and Don PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle Chemical (Minimize Dust) prep_eng->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate spill Spill handle_chem->spill exposure Exposure handle_chem->exposure collect_waste Collect Waste in Labeled Container decontaminate->collect_waste wash_hands Wash Hands Thoroughly collect_waste->wash_hands remove_ppe Remove and Store/Dispose of PPE wash_hands->remove_ppe dispose Dispose via Licensed Waste Management remove_ppe->dispose spill->decontaminate first_aid Administer First Aid exposure->first_aid report Report Incident first_aid->report

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-hydroxynicotinate
Reactant of Route 2
Methyl 6-hydroxynicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.